Product packaging for Isochlorogenic acid b(Cat. No.:CAS No. 32451-88-0)

Isochlorogenic acid b

Cat. No.: B3432505
CAS No.: 32451-88-0
M. Wt: 516.4 g/mol
InChI Key: UFCLZKMFXSILNL-PSEXTPKNSA-N
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Description

Isochlorogenic acid b is a quinic acid.
3,4-Dicaffeoylquinic acid is a natural product found in Crassocephalum crepidioides, Gelasia latifolia, and other organisms with data available.
See also: Lonicera japonica flower (part of);  Stevia rebaudiuna Leaf (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O12 B3432505 Isochlorogenic acid b CAS No. 32451-88-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCLZKMFXSILNL-PSEXTPKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14534-61-3, 89886-31-7
Record name 3,4-Di-O-caffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dicaffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-DICAFFEOYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45777W94HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,4-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

234 - 238 °C
Record name 3,4-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Isochlorogenic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochlorogenic acid B, a member of the extensive family of chlorogenic acids, is a naturally occurring polyphenolic compound found in a variety of plants, including coffee beans, fruits, and medicinal herbs. As a dicaffeoylquinic acid, its unique chemical structure contributes to a wide range of biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its chemical properties, significant biological effects, and underlying mechanisms of action. This document synthesizes quantitative data from various studies, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

This compound (ICAB) is one of the main isomers of isochlorogenic acid, which are esters formed between quinic acid and two units of caffeic acid. It is structurally similar to isochlorogenic acid A and C, differing in the positions of the caffeoyl groups on the quinic acid core. Traditionally consumed through diet and herbal medicines, there is growing scientific interest in the pharmacological potential of this compound. This compound has demonstrated a spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antiviral effects. This guide aims to consolidate the existing technical information on this compound to facilitate further research and development.

Chemical Properties

This compound is chemically known as 3,4-di-O-caffeoylquinic acid. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid
Synonyms 3,4-Dicaffeoylquinic acid, 3,4-DCQA
Molecular Formula C₂₅H₂₄O₁₂
Molecular Weight 516.45 g/mol
CAS Number 14534-61-3
Appearance White to pale yellow powder
Solubility Soluble in DMSO, ethanol, and methanol

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with quantitative data for some of these effects summarized below. It is important to note that in some studies, data is presented for the broader class of chlorogenic acids or for closely related isomers.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. The dicaffeoylquinic acids, including this compound, generally show potent antioxidant activity.

AssayIC₅₀ (μg/mL)Reference CompoundIC₅₀ (μg/mL)
DPPH radical scavengingData not specifically available for this compound. Dicaffeoylquinic acids generally show strong activity.Ascorbic Acid~8.08
ABTS radical scavengingData not specifically available for this compound. Dicaffeoylquinic acids generally show strong activity.Trolox~2.93
Anti-inflammatory Activity

This compound has been shown to reduce the production of pro-inflammatory cytokines.

Cytokine/MediatorCell Line/ModelInhibition/Reduction
TNF-αMouse brain (in vivo)Significant decrease
IL-6Mouse brain (in vivo)Significant decrease
Antiviral Activity

This compound has demonstrated antiviral properties, particularly against respiratory syncytial virus (RSV).

VirusCell LineEC₅₀
Respiratory Syncytial Virus (RSV)HEp-2Data suggests potent inhibition, though specific EC₅₀ values for this compound are not consistently reported.

Note: Much of the available quantitative antiviral data is for the broader category of chlorogenic acids. For instance, chlorogenic acid has an EC₅₀ of 44.87 µM against Influenza A (H1N1) and 62.33 µM against Influenza A (H3N2)[1][2].

Potential Phosphodiesterase-5 (PDE-5) Inhibition

In silico studies have suggested that this compound may act as a potential inhibitor of phosphodiesterase-5 (PDE-5), an enzyme implicated in cardiovascular and erectile function. However, experimental validation with IC₅₀ values is still needed.

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways.

Neuroprotective Effects via the BDNF Signaling Pathway

This compound has been shown to confer neuroprotective effects by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. It can increase the expression of BDNF and promote the phosphorylation of cAMP-responsive element-binding protein (CREB) and Protein Kinase B (Akt). This cascade is crucial for neuronal survival, growth, and synaptic plasticity.

BDNF_Pathway ICAB This compound BDNF BDNF Expression ICAB->BDNF pAkt p-Akt ICAB->pAkt Promotes CREB CREB pCREB p-CREB ICAB->pCREB Promotes PI3K PI3K BDNF->PI3K Akt Akt (Protein Kinase B) PI3K->Akt Akt->pAkt P Neuroprotection Neuronal Survival & Synaptic Plasticity pAkt->Neuroprotection CREB->pCREB P pCREB->BDNF Transcription pCREB->Neuroprotection

Fig. 1: this compound's modulation of the BDNF signaling pathway.
Anti-inflammatory Effects via Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway

The anti-inflammatory properties of this compound are partly mediated by its ability to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. By downregulating the expression of TLR4 and its downstream adaptor protein, Myeloid differentiation primary response 88 (MyD88), it can prevent the activation of nuclear factor-kappa B (NF-κB). This, in turn, reduces the transcription and release of pro-inflammatory cytokines such as TNF-α and IL-6.

TLR4_Pathway ICAB This compound TLR4 TLR4 ICAB->TLR4 MyD88 MyD88 ICAB->MyD88 LPS LPS (Inflammatory Stimulus) LPS->TLR4 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription

Fig. 2: Inhibition of the TLR4/MyD88/NF-κB pathway by this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for assessing the biological activities of this compound and related compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the antioxidant capacity of a compound.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • Protocol Outline:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Create a series of dilutions of the this compound solution.

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

    • In a 96-well plate or cuvettes, mix the this compound dilutions with the DPPH solution.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ICAB_sol This compound Stock Solution Mix Mix ICAB/Control with DPPH ICAB_sol->Mix DPPH_sol DPPH Solution (Methanol) DPPH_sol->Mix Control_sol Positive Control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Fig. 3: Workflow for the DPPH antioxidant assay.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying protein levels, such as cytokines, in biological samples.

  • Principle: A sandwich ELISA is typically used. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (often biotinylated) is added, which binds to a different epitope on the cytokine. A streptavidin-HRP conjugate is then added, followed by a substrate that produces a colored product. The intensity of the color is proportional to the amount of cytokine present.

  • Protocol Outline:

    • Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6 and incubate.

    • Wash the plate and block non-specific binding sites.

    • Add standards and samples (e.g., cell culture supernatant or serum from treated animals) to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody and incubate.

    • Wash the plate and add streptavidin-HRP conjugate and incubate.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm.

    • Generate a standard curve and determine the concentration of the cytokine in the samples.

In Vitro Neuroprotection Assay

This type of assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

  • Principle: Neuronal cells (e.g., SH-SY5Y or primary neurons) are exposed to a neurotoxin (e.g., hydrogen peroxide or amyloid-beta). The protective effect of the test compound is evaluated by measuring cell viability.

  • Protocol Outline:

    • Culture neuronal cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

    • Induce neurotoxicity by adding a neurotoxic agent (e.g., H₂O₂ to a final concentration of 150 µM) and incubate for a further period (e.g., 24 hours).

    • Assess cell viability using an MTT or similar assay.

    • Compare the viability of cells treated with this compound to that of cells treated with the neurotoxin alone.

Western Blot for Phosphorylated CREB (p-CREB)

This technique is used to detect the phosphorylation status of a specific protein.

  • Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with a primary antibody specific for the phosphorylated form of the protein of interest (p-CREB), followed by a secondary antibody conjugated to an enzyme or fluorophore for detection.

  • Protocol Outline:

    • Treat cells or tissues with this compound.

    • Lyse the cells/tissues in a buffer containing phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against p-CREB.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody for total CREB for normalization.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities that are of significant interest to the scientific and pharmaceutical communities. Its antioxidant, anti-inflammatory, and neuroprotective properties, mediated through well-defined signaling pathways, suggest its potential as a lead compound for the development of new therapeutic agents. While further research is needed to fully elucidate its pharmacological profile, particularly through more studies providing specific quantitative data for this compound itself, this technical guide provides a solid foundation for future investigations into this intriguing molecule.

References

The Occurrence and Biological Significance of Isochlorogenic Acid B in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid B, a member of the dicaffeoylquinic acid family, is a significant plant secondary metabolite garnering increasing interest within the scientific community. Its potent antioxidant, anti-inflammatory, and hepatoprotective properties underscore its potential as a lead compound in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its prevalence, detailed experimental protocols for its analysis, and an exploration of the signaling pathways it modulates.

Natural Sources and Quantitative Analysis of this compound

This compound is distributed across various plant species. The following tables summarize the quantitative data available for its concentration in several notable botanical sources.

Table 1: Quantitative Data of this compound in Various Plant Sources

Plant SpeciesPlant PartConcentration of this compoundReference
Lonicera japonica (Japanese Honeysuckle)Flower Buds4.38 mg isolated from 800 mg of crude extract[1]
Ziziphus jujuba var. spinosa (Wild Jujube)Leaves0.0024–3.1403 mg/g[2]
Stevia rebaudianaLeavesIsochlorogenic acid (isomer not specified) is a major phenolic acid with an average content of 3.18 mg/g of dry weight.[3]

Table 2: Content of Various Chlorogenic Acid Isomers in Lonicera japonica Flower Buds *

CompoundAmount isolated from 800 mg crude extract
Chlorogenic acid3.83 mg
Isochlorogenic acid A6.51 mg
This compound 4.38 mg
Isochlorogenic acid C4.47 mg
Data from a single-step HSCCC separation.[1]

Experimental Protocols

Accurate quantification and isolation of this compound are paramount for research and development. Below are detailed methodologies for its extraction and analysis.

Extraction of this compound from Lonicera japonica Flower Buds

This protocol is based on the methodology for isolating isochlorogenic acid isomers using High-Speed Counter-Current Chromatography (HSCCC).[1]

a. Sample Preparation:

  • Air-dry the flower buds of Lonicera japonica.

  • Grind the dried flower buds into a fine powder.

  • Extract the powder with 95% ethanol using sonication or maceration.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

b. HSCCC Isolation:

  • Two-phase solvent system preparation: Prepare a mixture of n-hexane-ethyl acetate-water containing 1% acetic acid in a volume ratio of 1:4:8. Thoroughly mix the two phases and allow them to separate in a separatory funnel.

  • HSCCC instrument setup:

    • Fill the multilayer coil column entirely with the upper stationary phase.

    • Pump the lower mobile phase into the head of the column at a flow rate of 2.0 mL/min.

    • Set the apparatus to rotate at 850 rpm.

  • Sample injection: Once hydrodynamic equilibrium is reached, dissolve the crude extract in the mobile phase and inject it into the column.

  • Fraction collection: Continuously monitor the effluent with a UV detector at 325 nm and collect fractions based on the chromatogram.

  • Analysis of fractions: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized method based on common practices for analyzing phenolic compounds in plant extracts.

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% phosphoric acid in water.

    • Solvent B: Acetonitrile.

    • A typical gradient might be: 0-20 min, 5-13% B; 20-20.1 min, 13-5% B; 20.1-25 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 327 nm.

  • Injection Volume: 10-20 µL.

b. Standard and Sample Preparation:

  • Standard solution: Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.

  • Sample solution: Accurately weigh the dried plant extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.

c. Quantification:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solutions and identify the this compound peak by comparing its retention time with the standard.

  • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Nrf2-Mediated Antioxidant Response

This compound has been shown to attenuate oxidative stress by activating the Nrf2 signaling pathway. This leads to the transcription of antioxidant and cytoprotective genes.

Nrf2_Pathway ICAB This compound Keap1 Keap1 ICAB->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes activates

Nrf2 signaling pathway activation by this compound.
Inhibition of Liver Fibrosis via the miR-122/HIF-1α Pathway

In the context of non-alcoholic steatohepatitis (NASH), this compound demonstrates a protective effect against liver fibrosis by modulating the miR-122/HIF-1α signaling pathway.

Liver_Fibrosis_Pathway ICAB This compound miR122 miR-122 ICAB->miR122 upregulates HIF1a HIF-1α miR122->HIF1a downregulates Profibrogenic_Factors Profibrogenic Factors (e.g., LOX, TGF-β1) HIF1a->Profibrogenic_Factors promotes expression of Liver_Fibrosis Liver Fibrosis Profibrogenic_Factors->Liver_Fibrosis leads to Neuroinflammation_Pathway ICAB This compound BDNF BDNF ICAB->BDNF increases TLR4_MyD88 TLR4/MyD88 ICAB->TLR4_MyD88 decreases CREB p-CREB BDNF->CREB PI3K_AKT p-PI3K/p-AKT BDNF->PI3K_AKT Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TLR4_MyD88->Proinflammatory_Cytokines activates Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation causes

References

An In-depth Technical Guide to the Biosynthesis of Isochlorogenic Acid B in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochlorogenic acid b, a prominent member of the dicaffeoylquinic acid family, exhibits a range of significant biological activities, making it a compound of high interest for pharmaceutical and nutraceutical applications. Understanding its biosynthesis in plants is crucial for metabolic engineering and optimizing its production. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor pathways, key enzymatic steps, and regulatory networks. Quantitative data are summarized, and detailed experimental protocols for key analytical and enzymatic assays are provided. Furthermore, signaling pathways and metabolic routes are visualized through diagrams to facilitate a deeper understanding of the complex biological processes involved.

Introduction to this compound

This compound is chemically identified as 3,4-O-dicaffeoylquinic acid[1][2][3]. It belongs to the larger class of chlorogenic acids (CGAs), which are esters of certain transcinnamic acids and quinic acid[4][5]. These compounds are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and other health-promoting properties. This compound, as a dicaffeoylquinic acid (diCQA), is a significant bioactive constituent in many medicinal plants and dietary sources, including coffee and potatoes. Its biosynthesis is intricately linked to primary and secondary metabolic pathways, primarily the shikimate and phenylpropanoid pathways.

The Biosynthetic Pathway from Primary Metabolism to this compound

The biosynthesis of this compound is a multi-step process that originates from primary metabolites. The pathway can be broadly divided into three main stages: the Shikimate Pathway, the Phenylpropanoid Pathway, and the final formation of diCQAs.

The Shikimate Pathway: Synthesis of Quinic Acid and Phenylalanine

The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. It starts with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose 4-phosphate (from the pentose phosphate pathway). A series of enzymatic reactions leads to the formation of chorismate, a key branch-point intermediate. Phenylalanine is synthesized from chorismate, serving as the precursor for the "caffeoyl" moieties of this compound. Quinic acid, the other precursor, is also derived from an intermediate of the shikimate pathway, 3-dehydroquinate.

The Phenylpropanoid Pathway: Synthesis of Caffeoyl-CoA

The phenylpropanoid pathway is responsible for the synthesis of a vast array of plant secondary metabolites. The pathway commences with the deamination of phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. Subsequently, a series of hydroxylation and ligation reactions occur, catalyzed by key enzymes:

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • p-Coumaroyl ester 3'-hydroxylase (C3'H): A crucial enzyme that hydroxylates the p-coumaroyl moiety of either p-coumaroyl shikimate or p-coumaroyl quinate to the corresponding caffeoyl ester. This is a key step in the formation of the 3,4-dihydroxy substitution pattern of the caffeoyl group.

  • Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): This enzyme plays a central role by transferring the p-coumaroyl group from p-coumaroyl-CoA to either shikimate or quinate. The resulting p-coumaroyl shikimate/quinate is then hydroxylated by C3'H to yield caffeoyl shikimate/quinate. HCT can then catalyze the reverse reaction, converting caffeoyl shikimate back to caffeoyl-CoA.

The end product of this stage, relevant for this compound synthesis, is caffeoyl-CoA.

Formation of Monocaffeoylquinic Acid (Chlorogenic Acid)

The immediate precursor to dicaffeoylquinic acids is a monocaffeoylquinic acid, most commonly 5-O-caffeoylquinic acid (chlorogenic acid, CGA). The formation of CGA is catalyzed by Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT) . This enzyme facilitates the esterification of quinic acid with caffeoyl-CoA. In many plants, the HQT-mediated pathway is the predominant route for CGA biosynthesis.

Final Step: Biosynthesis of this compound

The conversion of monocaffeoylquinic acids to dicaffeoylquinic acids like this compound is a critical step. Research has revealed two primary enzymatic mechanisms for this transformation:

  • Dual Activity of HQT: In some plant species, such as tomato, HQT exhibits a secondary, "moonlighting" function. Besides its primary role in synthesizing CGA from caffeoyl-CoA and quinic acid in the cytoplasm, HQT can also be localized to the vacuole. In the acidic environment of the vacuole where CGA concentrations are high, HQT can catalyze a transesterification reaction between two molecules of CGA (one acting as the acyl donor and the other as the acyl acceptor) to form dicaffeoylquinic acids. It is proposed that 3,5-diCQA is the initial product, and other isomers like 3,4-diCQA (this compound) and 4,5-diCQA are formed through subsequent spontaneous acyl migration.

  • GDSL Lipase-Like Synthase: A novel enzyme, isochlorogenic acid synthase (IbICS), belonging to the GDSL lipase-like family, has been identified in sweet potato (Ipomoea batatas). This enzyme directly catalyzes the formation of 3,5-dicaffeoylquinic acid from two molecules of 3-O-caffeoylquinic acid. The formation of 3,4-dicaffeoylquinic acid would then likely proceed via acyl migration.

Quantitative Data

The following table summarizes available quantitative data for key enzymes in the this compound biosynthesis pathway.

EnzymeSubstrate(s)Product(s)Plant SpeciesKmOptimal pHOptimal Temperature (°C)Reference(s)
HQT (chlorogenate:chlorogenate transferase activity) Chlorogenic acid (CGA)Dicaffeoylquinic acidsSolanum lycopersicum (Tomato)High (specific value not reported)Low (acidic)Not reported
IbICS (Isochlorogenic acid synthase) 3-O-caffeoylquinic acid3,5-dicaffeoylquinic acidIpomoea batatas (Sweet Potato)3.5 mM6.339.9

Experimental Protocols

Hydroxycinnamoyltransferase (HCT/HQT) Activity Assay

This protocol is adapted for measuring the primary acyl-CoA dependent activity of HCT/HQT and can be modified to assess the chlorogenate:chlorogenate transferase activity of HQT.

Objective: To determine the enzymatic activity of HCT or HQT in plant protein extracts.

Materials:

  • Plant tissue (e.g., young leaves, xylem)

  • Liquid nitrogen

  • Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 1 mM EDTA, 10% glycerol, 1% PVPP)

  • Reaction buffer (100 mM Tris-HCl pH 7.0, 1 mM DTT)

  • Substrates: p-coumaroyl-CoA (or caffeoyl-CoA), shikimic acid (for HCT) or quinic acid (for HQT)

  • Boiling water bath or heat block

  • UPLC-MS system for product analysis

Procedure:

  • Protein Extraction:

    • Grind frozen plant tissue to a fine powder in liquid nitrogen.

    • Homogenize the powder in ice-cold extraction buffer.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 20 minutes.

    • Collect the supernatant containing the crude protein extract.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • Prepare a negative control by boiling an aliquot of the protein extract for 10 minutes to denature the enzymes.

    • Set up the reaction mixture in a microcentrifuge tube:

      • Reaction buffer

      • 100 µM p-coumaroyl-CoA (or caffeoyl-CoA)

      • 100 µM shikimic acid or quinic acid

      • 10 µg of crude protein extract

    • Initiate the reaction by adding the protein extract. For the negative control, add the boiled extract.

    • Incubate at 30°C for 30 minutes.

    • Terminate the reaction by boiling for 5 minutes.

  • Product Analysis:

    • Centrifuge the terminated reaction mixture to pellet denatured proteins.

    • Analyze the supernatant using a UPLC-MS system to identify and quantify the product (e.g., p-coumaroyl shikimate or chlorogenic acid).

HPLC Method for the Analysis of this compound

This protocol provides a general framework for the separation and quantification of this compound in plant extracts.

Objective: To quantify the concentration of this compound in a sample.

Materials:

  • Plant extract (e.g., methanolic or ethanolic extract)

  • HPLC system with a UV or PDA detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% phosphoric acid or formic acid in water

  • Mobile Phase B: Methanol or acetonitrile

  • This compound standard

Procedure:

  • Sample Preparation:

    • Extract the plant material with a suitable solvent (e.g., methanol).

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is typically used. An example could be starting with a higher proportion of solvent A and gradually increasing the proportion of solvent B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Approximately 328 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the this compound standard.

    • Inject the samples and the standards into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve.

Visualization of Pathways

Biosynthesis Pathway of this compound

Isochlorogenic_Acid_B_Biosynthesis cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_final_steps Final Steps PEP Phosphoenolpyruvate Shikimate\nIntermediates Shikimate Intermediates PEP->Shikimate\nIntermediates E4P Erythrose 4-Phosphate E4P->Shikimate\nIntermediates Quinic_Acid Quinic Acid CGA Chlorogenic Acid (5-O-caffeoylquinic acid) Quinic_Acid->CGA HQT Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Shikimate\nIntermediates->Quinic_Acid Shikimate\nIntermediates->Phenylalanine pCoumaric_Acid p-Coumaric Acid Cinnamic_Acid->pCoumaric_Acid C4H pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaric_Acid->pCoumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA pCoumaroyl_CoA->Caffeoyl_CoA HCT, C3'H Caffeoyl_CoA->CGA diCQA_intermediate 3,5-dicaffeoylquinic acid CGA->diCQA_intermediate HQT (dual activity) or IbICS ICAb This compound (3,4-dicaffeoylquinic acid) diCQA_intermediate->ICAb Acyl Migration

Caption: Biosynthesis pathway of this compound from primary metabolites.

Jasmonic Acid Signaling Pathway Regulating Biosynthesis

JA_Signaling_Pathway cluster_stimulus Stimulus cluster_ja_biosynthesis JA Biosynthesis cluster_ja_signaling JA Signaling Cascade cluster_gene_expression Gene Expression Stress Biotic/Abiotic Stress Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid JA_precursors JA Precursors Linolenic_Acid->JA_precursors LOX, AOS, AOC JA Jasmonic Acid (JA) JA_precursors->JA OPR3 JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA->JA_Ile JAR1 COI1 COI1 (F-box protein) JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses TF Other TFs (MYB, WRKY, ERF) MYC2->TF activates Biosynthesis_Genes Biosynthesis Genes (PAL, C4H, 4CL, HQT, etc.) TF->Biosynthesis_Genes activate transcription CGA_production Chlorogenic Acid Production Biosynthesis_Genes->CGA_production

Caption: Jasmonic acid signaling pathway leading to the upregulation of chlorogenic acid biosynthesis.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels, from gene transcription to enzyme activity.

Transcriptional Regulation

The expression of genes encoding the biosynthetic enzymes is a primary control point. Several families of transcription factors are known to regulate the phenylpropanoid pathway in response to various developmental and environmental cues. These include:

  • MYB Transcription Factors: Members of the MYB family have been shown to bind to the promoter regions of phenylpropanoid biosynthesis genes, thereby activating their transcription. For example, AtMYB12 from Arabidopsis thaliana can activate genes such as PAL, C4H, 4CL, and HQT, leading to increased accumulation of chlorogenic acids.

  • WRKY and ERF Transcription Factors: These transcription factor families are also implicated in the regulation of CGA biosynthesis, often in response to stress signals.

Hormonal and Environmental Regulation

Plant hormones play a crucial role in mediating the plant's response to its environment, often by influencing secondary metabolism.

  • Jasmonic Acid (JA): Jasmonates, including jasmonic acid and its volatile derivative methyl jasmonate (MeJA), are potent elicitors of secondary metabolite production, including chlorogenic acids. Stress signals trigger JA biosynthesis. The active form, JA-Isoleucine, binds to its receptor COI1, leading to the degradation of JAZ repressor proteins. This de-repression allows transcription factors like MYC2 to activate the expression of downstream genes, including those in the CGA biosynthetic pathway.

  • Abiotic Stress: Environmental factors such as UV radiation and wounding have been shown to induce the accumulation of dicaffeoylquinic acids. This is likely mediated through stress-related signaling pathways, including the JA pathway, and serves a protective function for the plant.

Conclusion

The biosynthesis of this compound is a complex and highly regulated process that is deeply integrated with primary and secondary plant metabolism. Originating from the shikimate and phenylpropanoid pathways, its formation is catalyzed by a series of key enzymes, with hydroxycinnamoyltransferases playing a pivotal role in both the formation of its precursor, chlorogenic acid, and its final synthesis into a dicaffeoylquinic acid. The regulation of this pathway by transcription factors and hormonal signals, particularly jasmonic acid, highlights its importance in the plant's response to environmental challenges. The information presented in this guide provides a solid foundation for researchers and professionals aiming to explore the therapeutic potential of this compound and to develop strategies for its enhanced production through metabolic engineering and biotechnology.

References

An In-depth Technical Guide to the Pharmacological Properties of Isochlorogenic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isochlorogenic acid B (ICAB), a member of the dicaffeoylquinic acid family, is a naturally occurring phenolic compound found in a variety of plants, including tea, coffee, and traditional medicinal herbs.[1][2] As an isomer of chlorogenic acid, ICAB has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][3] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, primarily centered around its antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects.[1] These properties are attributed to its unique chemical structure, featuring two caffeic acid moieties esterified to a quinic acid core, which enables it to effectively modulate various signaling pathways.

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals and mitigating oxidative stress. This activity is fundamental to many of its other pharmacological effects.

Table 1: Summary of Quantitative Data on Antioxidant Effects

ParameterModel SystemTreatment DetailsQuantitative EffectReference
Malondialdehyde (MDA) LevelLead-induced oxidative stress in mouse brainNot specifiedDecreased MDA levels
Antioxidant Enzyme ActivityLead-induced oxidative stress in mouse brainNot specifiedIncreased antioxidant enzyme activity
DPPH Radical ScavengingIn vitro chemical assayNot specifiedDemonstrated scavenging activity
Anti-inflammatory Effects

ICAB has demonstrated significant anti-inflammatory properties by modulating the production of pro-inflammatory and anti-inflammatory cytokines.

Table 2: Summary of Quantitative Data on Anti-inflammatory Effects

ParameterModel SystemTreatment DetailsQuantitative EffectReference
Tumor Necrosis Factor-alpha (TNF-α)Lead-induced neuroinflammation in mouse brainNot specifiedDecreased TNF-α levels
Interleukin-6 (IL-6)Lead-induced neuroinflammation in mouse brainNot specifiedDecreased IL-6 levels
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8, IFN-γ)General inflammation model in chicken fallopian tubesNot specifiedMarked attenuation
Anti-inflammatory Cytokine (IL-10)General inflammation model in chicken fallopian tubesNot specifiedEnhanced concentration
Neuroprotective Effects

A growing body of evidence supports the neuroprotective potential of this compound, particularly in models of neurotoxicity and neuroinflammation.

Table 3: Summary of Quantitative Data on Neuroprotective Effects

ParameterModel SystemTreatment DetailsQuantitative EffectReference
Immobility Duration (Tail Suspension Test)Lead-induced anxiety and depression in miceNot specifiedDecreased duration of immobility
Crossing, Rearing, and Center Time (Open Field Test)Lead-induced anxiety and depression in miceNot specifiedIncreased numbers and time
Brain-Derived Neurotrophic Factor (BDNF) ExpressionLead-induced neurotoxicity in mouse brainNot specifiedIncreased expression levels
Phosphorylation of CREB, PI3K/AKTLead-induced neurotoxicity in mouse brainNot specifiedIncreased phosphorylation
Toll-like receptor 4 (TLR4), MyD88, GSK-3β, p38 LevelsLead-induced neurotoxicity in mouse brainNot specifiedDecreased levels
Hepatoprotective Effects

This compound has shown promise in protecting the liver from fibrosis and non-alcoholic steatohepatitis (NASH).

Table 4: Summary of Quantitative Data on Hepatoprotective Effects

ParameterModel SystemTreatment DetailsQuantitative EffectReference
Serum Alanine Aminotransferase (ALT)Methionine- and choline-deficient (MCD) diet-induced NASH in miceOral administration of 5, 10, and 20 mg/kgSignificantly decreased
Serum Aspartate Aminotransferase (AST)MCD diet-induced NASH in miceOral administration of 5, 10, and 20 mg/kgSignificantly decreased
Hepatic Hydroxyproline (Hyp), Cholesterol (CHO), Triglyceride (TG)MCD diet-induced NASH in miceOral administration of 5, 10, and 20 mg/kgSignificantly decreased
Hepatic Gene Expression (LOX, TGF-β1, MCP-1, COL1α1, TIMP-1)MCD diet-induced NASH in miceOral administration of 5, 10, and 20 mg/kgInhibited expression
Hepatic miR-122 LevelsMCD diet-induced NASH in miceOral administration of 5, 10, and 20 mg/kgReversed decrease
Hepatic HIF-1α Over-expressionMCD diet-induced NASH in miceOral administration of 5, 10, and 20 mg/kgReversed over-expression

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are mediated through its interaction with several key signaling pathways.

BDNF Signaling Pathway in Neuroprotection

In the context of lead-induced neurotoxicity, ICAB has been shown to modulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. It enhances the expression of BDNF and promotes the phosphorylation of downstream targets like CREB and PI3K/AKT, which are crucial for neuronal survival and plasticity. Concurrently, it downregulates pro-inflammatory and apoptotic pathways involving TLR4, MyD88, GSK-3β, and p38.

BDNF_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects ICAB This compound TLR4 TLR4 ICAB->TLR4 Inhibits BDNF BDNF ICAB->BDNF Increases Pb Lead (Pb) Pb->TLR4 MyD88 MyD88 TLR4->MyD88 p38 p38 MyD88->p38 GSK3b GSK3b MyD88->GSK3b GSK-3β Inflammation_Apoptosis Inflammation_Apoptosis p38->Inflammation_Apoptosis Neuroinflammation & Apoptosis GSK3b->Inflammation_Apoptosis PI3K_AKT PI3K_AKT BDNF->PI3K_AKT PI3K/AKT CREB CREB BDNF->CREB Neuronal_Survival Neuronal_Survival PI3K_AKT->Neuronal_Survival Neuronal Survival & Plasticity CREB->Neuronal_Survival

Caption: ICAB's modulation of the BDNF pathway in neuroprotection.

Nrf2 Signaling Pathway in Hepatoprotection

This compound attenuates liver oxidative stress through the activation of the Nrf2 signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant enzymes.

Nrf2_Signaling_Pathway ICAB This compound Nrf2 Nrf2 ICAB->Nrf2 Activates Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2 Induces ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: ICAB's activation of the Nrf2 antioxidant pathway.

miR-122/HIF-1α Signaling Pathway in Liver Fibrosis

In the context of NASH-induced liver fibrosis, ICAB has been shown to reverse the decreased levels of miR-122 and the overexpression of hepatic HIF-1α, key players in the progression of fibrosis.

miR122_HIF1a_Pathway ICAB This compound miR122 miR-122 ICAB->miR122 Increases HIF1a HIF-1α ICAB->HIF1a Decreases NASH NASH NASH->miR122 Decreases NASH->HIF1a Increases miR122->HIF1a Inhibits Profibrogenic_Factors Profibrogenic Factors HIF1a->Profibrogenic_Factors Activates Liver_Fibrosis Liver Fibrosis Profibrogenic_Factors->Liver_Fibrosis

Caption: ICAB's role in the miR-122/HIF-1α pathway in liver fibrosis.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.

In Vivo Animal Models
  • Lead-Induced Neurotoxicity Model:

    • Animals: Male ICR mice.

    • Induction: Administration of lead acetate in drinking water.

    • Treatment: Co-administration of this compound via oral gavage.

    • Behavioral Tests: Open field test and tail suspension test to assess anxiety and depression-like behaviors.

    • Biochemical Analysis: Measurement of MDA, TNF-α, and IL-6 levels in brain tissue homogenates using ELISA kits.

    • Western Blot Analysis: Quantification of protein expression levels of BDNF, p-CREB, p-AKT, TLR4, MyD88, GSK-3β, and p38 in brain tissue.

  • NASH-Induced Liver Fibrosis Model:

    • Animals: Male C57BL/6J mice.

    • Induction: Feeding a methionine- and choline-deficient (MCD) diet for a specified period (e.g., 4 weeks).

    • Treatment: Daily oral administration of this compound at varying doses (e.g., 5, 10, 20 mg/kg).

    • Histopathological Analysis: Liver sections stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess fibrosis.

    • Biochemical Analysis: Measurement of serum ALT and AST levels, and hepatic levels of hydroxyproline, cholesterol, and triglycerides.

    • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of fibrogenic genes (e.g., LOX, TGF-β1, MCP-1, COL1α1, TIMP-1) and miR-122 in liver tissue.

    • Western Blot Analysis: To determine the protein expression of HIF-1α and components of the Nrf2 pathway.

In Vitro Assays
  • DPPH Radical Scavenging Assay:

    • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution.

    • Procedure: this compound is mixed with the DPPH solution. The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured over time, indicating the radical scavenging activity.

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Model Animal Model Selection (e.g., Mice) Induction Disease Induction (e.g., Pb, MCD Diet) Animal_Model->Induction Treatment ICAB Administration Induction->Treatment Behavioral Behavioral Analysis Treatment->Behavioral Biochemical Biochemical Assays Treatment->Biochemical Histology Histopathology Treatment->Histology Molecular Molecular Analysis (Western Blot, qRT-PCR) Treatment->Molecular Cell_Culture Cell Line Selection ICAB_Treatment ICAB Treatment Cell_Culture->ICAB_Treatment Antioxidant_Assay Antioxidant Assays (e.g., DPPH) ICAB_Treatment->Antioxidant_Assay Cell_Viability Cell Viability Assays ICAB_Treatment->Cell_Viability

Caption: A generalized workflow for investigating ICAB's properties.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted pharmacological properties. Its potent antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects, mediated through the modulation of key signaling pathways, highlight its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full clinical and therapeutic applications of this compound. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic profiles, conducting long-term safety and efficacy studies in preclinical models, and ultimately, translating these findings into clinical trials for various pathological conditions.

References

The Multifaceted Biological Activities of Dicaffeoylquinic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dicaffeoylquinic acids (DCQAs), a class of polyphenolic compounds found in a variety of plants, have garnered significant scientific interest due to their broad spectrum of pharmacological effects. These compounds, which are esters of caffeic acid and quinic acid, demonstrate potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This technical guide provides an in-depth overview of the biological activities of DCQAs, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Biological Activities and Quantitative Data

The biological efficacy of DCQAs is often isomer-dependent, with different isomers exhibiting varying potencies across different biological assays. The most commonly studied isomers include 1,3-dicaffeoylquinic acid (1,3-DCQA), 3,4-dicaffeoylquinic acid (3,4-DCQA), 3,5-dicaffeoylquinic acid (3,5-DCQA), and 4,5-dicaffeoylquinic acid (4,5-DCQA). Below is a summary of the quantitative data associated with their key biological activities.

Table 1: Antioxidant Activity of Dicaffeoylquinic Acid Isomers
IsomerAssayIC50 / Activity ValueSource
3,5-DCQADPPH Radical ScavengingIC50 = 71.8 µM[1]
3,5-DCQASuperoxide Production Inhibition (in human neutrophils)IC50 = 1.92 µM[1]

IC50: The half maximal inhibitory concentration.

Table 2: Anti-Inflammatory Activity of Dicaffeoylquinic Acid Isomers
IsomerModelDosageEffectSource
4,5-DCQACarrageenan-induced paw edema in rats5, 10, 20 mg/kg (oral)Dose-dependent suppression of edema[2][3]
4,5-DCQACarrageenan-induced paw edema in rats20 mg/kg (oral)Inhibition of iNOS, COX-2, and TNF-α expression comparable to diclofenac sodium (10 mg/kg)[2]
3,5-DCQALPS-induced acute lung injury in mice25 mg/kgProtection from lung injury and decreased neutrophil count in bronchoalveolar lavage fluid (BALF)

iNOS: inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; TNF-α: Tumor Necrosis Factor-alpha; LPS: Lipopolysaccharide.

Key Signaling Pathways Modulated by Dicaffeoylquinic Acids

DCQAs exert their biological effects by modulating several key intracellular signaling pathways. Their anti-inflammatory actions are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, their antioxidant and cytoprotective effects are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

NF-κB and MAPK Signaling Pathways

Dicaffeoylquinic acids have been shown to suppress inflammatory responses by inhibiting the activation of NF-κB and the phosphorylation of MAPKs such as ERK, JNK, and p38. This dual inhibitory action prevents the nuclear translocation of transcription factors like p65 and AP-1, which are responsible for the expression of pro-inflammatory genes.

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Receptor->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 IkB IkB IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB p65 p65 NFkB->p65 DCQAs_cytoplasm DCQAs DCQAs_cytoplasm->MAPKK Inhibition DCQAs_cytoplasm->IKK Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes p65->Inflammatory_Genes Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCQAs DCQAs Nrf2_Keap1 Nrf2-Keap1 Complex DCQAs->Nrf2_Keap1 Activation Oxidative_Stress Oxidative_Stress Oxidative_Stress->Nrf2_Keap1 Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub_Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Maf Maf Nrf2_nuc->Maf ARE ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, etc.) ARE->Antioxidant_Genes {Nrf2_nuc, Maf} {Nrf2_nuc, Maf} {Nrf2_nuc, Maf}->ARE experimental_workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 macrophages) Pretreatment 2. Pre-treatment with DCQAs (various concentrations) Cell_Culture->Pretreatment Stimulation 3. Inflammatory Stimulation (e.g., LPS) Pretreatment->Stimulation Incubation 4. Incubation (specific time period) Stimulation->Incubation Supernatant_Collection 5a. Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis 5b. Cell Lysis Incubation->Cell_Lysis Cytokine_Assay 6a. Cytokine/NO Measurement (ELISA, Griess Assay) Supernatant_Collection->Cytokine_Assay Western_Blot 6b. Protein Analysis (Western Blot for NF-κB, MAPK) Cell_Lysis->Western_Blot Data_Analysis 7. Data Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Isochlorogenic Acid B: A Deep Dive into its Cellular Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid B (ICAB) is a naturally occurring polyphenolic compound found in a variety of plants, including Laggera alata. As a member of the dicaffeoylquinic acid family, ICAB has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, neuroprotective, and potential anticancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects at the cellular level. We will delve into the key signaling pathways modulated by ICAB, present quantitative data from relevant studies, and provide detailed experimental protocols for key assays used to elucidate its mechanism of action.

Core Mechanisms of Action

This compound's biological activities are multifaceted, primarily revolving around its ability to modulate critical cellular signaling pathways involved in oxidative stress, inflammation, and cell survival. The primary mechanisms include the activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade. Furthermore, ICAB has been shown to influence the PI3K/Akt and MAPK signaling pathways, which are central to cell growth, proliferation, and apoptosis.

Nrf2 Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds like ICAB, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.

Studies have shown that dicaffeoylquinic acid isomers, including ICAB, have a greater capacity to activate Nrf2 signaling compared to monocaffeoylquinic acid isomers[1]. This activation leads to the upregulation of downstream target genes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant capacity. In a mouse model of non-alcoholic steatohepatitis (NASH), ICAB was found to attenuate liver oxidative stress through the Nrf2 signaling pathway[2].

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ICAB This compound Keap1_Nrf2 Keap1-Nrf2 Complex ICAB->Keap1_Nrf2 induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes activates transcription

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB pathway is a critical mediator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Isochlorogenic acid A (ICQA), a close structural analog of ICAB, has been shown to dose-dependently reverse the nuclear translocation of the NF-κB p65 subunit and downregulate the phosphorylation of IκBα in a rat model of liver fibrosis[3]. This suggests that ICAB likely shares this mechanism of inhibiting the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ICAB This compound IkB_NFkB IκB-NF-κB Complex ICAB->IkB_NFkB inhibits IκB degradation NFkB NF-κB ICAB->NFkB inhibits translocation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IkB_NFkB induces phosphorylation & degradation of IκB IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Genes activates transcription

Modulation of PI3K/Akt and MAPK Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial intracellular signaling pathway in regulating the cell cycle. The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell. Both pathways are implicated in cell proliferation, survival, and apoptosis.

Chlorogenic acid (CGA), the parent compound of ICAB, has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in human kidney cancer cells, leading to decreased proliferation and increased apoptosis[4]. CGA has also been demonstrated to protect against cellular damage by modulating the MAPK/Akt-mediated caspase pathways[5]. Given the structural similarity, it is highly probable that ICAB exerts similar effects on these pathways, contributing to its potential anticancer properties.

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of this compound and its related compounds.

Table 1: In Vivo Efficacy of this compound

Model SystemCompoundDosageObserved EffectReference
Mouse model of NASHThis compound5, 10, 20 mg/kg (oral)Significantly improved pathological lesions of liver fibrosis, decreased serum ALT, AST, and hepatic hydroxyproline, cholesterol, and triglycerides.

Table 2: In Vitro IC50 Values of this compound and Related Compounds

Target/Cell LineCompoundIC50 ValueAssay TypeReference
AcetylcholinesteraseThis compound2140 nM (pIC50: 5.67)Inhibition of AChE
Aldose reductaseThis compound78 nM (pIC50: 7.11)Inhibition of human recombinant AKR1B1
Aldo-keto reductase family 1 member B10This compound240 nM (pIC50: 6.62)Inhibition of human recombinant AKR1B10
Amyloid-beta (1-42) aggregationThis compound4700 nM (pIC50: 5.33)Inhibition of human amyloid beta aggregation
MDA-MB-231 (human breast cancer)Chlorogenic Acid590.5 ± 10.6 µMMTT assay (72h)
MCF-7 (human breast cancer)Chlorogenic Acid952 ± 32.5 µMMTT assay (72h)
AGS (human gastric carcinoma)Neochlorogenic Acid20 µMMTT assay

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for desired time (e.g., 24, 48, 72h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Analyze Data & Calculate IC50 Read_Absorbance->Analyze

Western Blot Analysis

Objective: To quantify the expression levels of specific proteins in cells treated with this compound.

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: Treat cells with this compound as described for the cell viability assay. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Nrf2, NF-κB p65, p-Akt, β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Start Start: Protein Extraction from Treated Cells Quantify Protein Quantification (BCA or Bradford Assay) Start->Quantify SDS_PAGE SDS-PAGE (Protein Separation) Quantify->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection (ECL) Secondary_Ab->Detect Analyze Densitometry Analysis Detect->Analyze

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the relative changes in gene expression in cells treated with this compound.

Principle: qRT-PCR is a technique used to amplify and simultaneously quantify a targeted DNA molecule. It enables both detection and quantification (as absolute number of copies or relative amount when normalized to DNA input or additional normalizing genes) of a specific sequence in a DNA sample.

Protocol:

  • RNA Extraction: Treat cells with this compound. Extract total RNA from the cells using a commercial RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. The amplification protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities. Its mechanism of action is complex and involves the modulation of multiple key signaling pathways, primarily the activation of the Nrf2 antioxidant pathway and the inhibition of the NF-κB inflammatory pathway. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the full potential of this compound.

References

A Technical Guide to the Antioxidant and Anti-inflammatory Effects of Isochlorogenic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Isochlorogenic acid B (ICG-B), a prominent dicaffeoylquinic acid isomer, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This document provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to ICG-B's bioactivity. It details how ICG-B mitigates oxidative stress by activating the Nrf2 signaling pathway and scavenges free radicals directly. Furthermore, this guide elucidates its anti-inflammatory action, primarily through the inhibition of the NF-κB signaling cascade and reduction of pro-inflammatory mediators. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways to facilitate further investigation and therapeutic development.

Introduction

This compound (ICG-B), chemically known as 3,4-dicaffeoylquinic acid, is a naturally occurring polyphenolic compound found in various plants, coffee, and traditional medicines.[1][2] As a member of the chlorogenic acid family, it is structurally characterized by two caffeic acid moieties esterified to a quinic acid core.[1] This structural complexity, particularly the presence of multiple hydroxyl groups, contributes significantly to its robust biological activities.[3][4] Emerging research highlights ICG-B as a promising therapeutic agent due to its dual capacity to counteract oxidative stress and suppress inflammatory responses, which are underlying drivers of numerous chronic diseases. This guide synthesizes current knowledge on the biochemical underpinnings of these effects.

Antioxidant Effects of this compound

The antioxidant capacity of ICG-B is a cornerstone of its protective effects. It operates through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems. Dicaffeoylquinic acids like ICG-B generally exhibit superior antioxidant activity compared to monocaffeoylquinic acids due to a higher number of hydroxyl groups available for radical scavenging.

Mechanism of Action: Nrf2 Pathway Activation

A key mechanism for ICG-B's indirect antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like ICG-B, Nrf2 dissociates from Keap1 and translocates to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This leads to the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO1), and superoxide dismutase (SOD).

Quantitative Data on Antioxidant Activity

The efficacy of ICG-B in mitigating oxidative stress has been quantified in various models. Studies consistently show a reduction in oxidative stress markers and an enhancement of antioxidant enzyme activity.

Parameter Model System Treatment/Concentration Observed Effect Reference
MDA Lead (Pb)-induced neurotoxicity in miceThis compoundSignificant decrease in malondialdehyde (MDA) levels in the brain.
Antioxidant Enzymes Lead (Pb)-induced neurotoxicity in miceThis compoundIncreased activity of antioxidant enzymes in the brain.
ROS LPS-induced pyroptosis in MAC-T cells20 µg/mL ICG-B (co-treated with Quinic Acid)Dose-dependently lowered levels of Reactive Oxygen Species (ROS).
ROS tert-butyl hydroperoxide (tBHP)-induced oxidative stress in chicken duodenal epithelial cells25 µM ICG-BSignificantly lower ROS levels compared to the model group.
Cell Viability tBHP-induced oxidative stress in chicken duodenal epithelial cells100 µM ICG-BSignificantly higher cell viability compared to the model group.
Experimental Protocols for Antioxidant Assays

A common method to quantify intracellular ROS involves the use of the fluorescent probe 2′,7′-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Culture: Plate cells (e.g., human lens epithelial cells, IPEC-J2) in appropriate multi-well plates and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of ICG-B for a specified period (e.g., 2-6 hours).

  • Induction of Oxidative Stress: Introduce an oxidative agent, such as hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS), to induce ROS production.

  • Staining: Incubate the cells with DCFH-DA (e.g., 10 µM) in the dark at 37°C for approximately 30 minutes. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

  • Quantification: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. The intensity is directly proportional to the level of intracellular ROS.

This technique is used to measure the expression levels of key proteins in the Nrf2 pathway.

  • Protein Extraction: Following cell or tissue treatment with ICG-B, lyse the samples in RIPA buffer to extract total protein. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or Histone H3 for nuclear fractions) overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

Anti-inflammatory Effects of this compound

ICG-B exerts significant anti-inflammatory effects, primarily by modulating signaling pathways that control the expression of pro-inflammatory genes.

Mechanism of Action: NF-κB Pathway Inhibition

The most well-documented anti-inflammatory mechanism of ICG-B is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, stimuli like LPS bind to Toll-like receptor 4 (TLR4), triggering a cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This frees the NF-κB p65/p50 dimer to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2).

ICG-B has been shown to suppress this pathway by markedly decreasing the phosphorylation of both p65 and IκBα, thereby preventing the nuclear translocation of NF-κB and halting the inflammatory cascade. Additionally, ICG-B can modulate the NLRP3 inflammasome, a multiprotein complex involved in the maturation and release of IL-1β and IL-18.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potency of ICG-B is demonstrated by its ability to reduce the expression and secretion of key inflammatory mediators in both in vitro and in vivo models.

Parameter Model System Treatment/Concentration Observed Effect Reference
TNF-α LPS-induced MAC-T cells20 µg/mL ICG-BSignificant reduction in TNF-α expression.
IL-6 LPS-induced MAC-T cells20 µg/mL ICG-BSignificant reduction in IL-6 expression.
IL-1β LPS-induced MAC-T cells20 µg/mL ICG-BSignificant reduction in IL-1β expression.
COX-2 LPS-induced MAC-T cells20 µg/mL ICG-BSignificant reduction in COX-2 expression.
iNOS LPS-induced MAC-T cells20 µg/mL ICG-BSignificant reduction in iNOS expression.
TNF-α, IL-6 Lead (Pb)-induced neuroinflammation in miceThis compoundSignificant decrease in TNF-α and IL-6 levels in the brain.
p-p65, p-IκBα LPS-induced MAC-T cellsICG-BMarkedly decreased levels of phosphorylated p65 and IκB.
Experimental Protocols for Anti-inflammatory Assays

This protocol establishes an in vitro model of inflammation.

  • Cell Line: Use a relevant cell line, such as murine macrophages (RAW264.7) or bovine mammary epithelial cells (MAC-T).

  • Seeding: Seed cells in 6-well or 12-well plates and culture until they reach approximately 70-80% confluency.

  • Pre-treatment: Treat the cells with ICG-B at various non-cytotoxic concentrations (e.g., determined by a CCK-8 or MTT assay) for 1-2 hours.

  • Inflammatory Stimulus: Add LPS (e.g., 1 µg/mL) to the wells (except for the control group) and incubate for a specified duration (e.g., 12-24 hours) to induce an inflammatory response.

  • Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells to extract protein for Western blot analysis.

ELISA is a standard method for quantifying cytokine concentrations in biological fluids.

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.

  • Blocking: Wash the plate and block with an appropriate blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add standards of known concentrations and the collected cell culture supernatants or serum samples to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Wash again and add an enzyme conjugate, such as streptavidin-horseradish peroxidase (HRP).

  • Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.

  • Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the optical density (OD) at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Visualizations of Pathways and Workflows

Signaling Pathway Diagrams

NF-kB Signaling Pathway Inhibition by ICG-B LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates p_IkBa p-IκBα IkBa_p65->p_IkBa p65_nuc p65/p50 (Nuclear Translocation) p_IkBa->p65_nuc Degradation of IκBα DNA DNA p65_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription ICGB This compound ICGB->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound (ICG-B).

Nrf2 Pathway Activation by ICG-B Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Stress->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 (Nuclear Translocation) Nrf2_free->Nrf2_nuc ARE ARE Nrf2_nuc->ARE Binds Antioxidants Antioxidant Genes (HO-1, NQO1, SOD) ARE->Antioxidants Transcription ICGB This compound ICGB->Keap1_Nrf2 Promotes Dissociation

Caption: Activation of the Nrf2 antioxidant pathway by this compound (ICG-B).

Experimental Workflow Diagram

In Vitro Anti-inflammatory Assay Workflow cluster_analysis Downstream Analysis start Start seed Seed Macrophages (e.g., RAW264.7) start->seed pretreat Pre-treat with ICG-B (Various Concentrations, 2h) seed->pretreat stimulate Stimulate with LPS (1 µg/mL, 24h) pretreat->stimulate collect Collect Supernatant & Cell Lysate stimulate->collect elisa ELISA on Supernatant (Measure TNF-α, IL-6) collect->elisa wb Western Blot on Lysate (Measure p-p65, p-IκBα) collect->wb end_node End

Caption: A typical experimental workflow for assessing the anti-inflammatory effects of ICG-B.

Conclusion and Future Directions

This compound demonstrates significant potential as a dual-action therapeutic agent, effectively combating both oxidative stress and inflammation. Its ability to activate the Nrf2 pathway provides a robust mechanism for enhancing endogenous antioxidant defenses, while its potent inhibition of the NF-κB cascade directly suppresses the production of inflammatory mediators. The quantitative data and established protocols summarized herein provide a solid foundation for its continued investigation.

Future research should focus on the pharmacokinetic and pharmacodynamic profiles of ICG-B to optimize its delivery and bioavailability. Further studies in more complex, chronic disease models are necessary to validate its therapeutic efficacy. Elucidating potential synergistic effects with other natural compounds or conventional drugs could also open new avenues for combination therapies. Ultimately, the compelling preclinical evidence strongly supports the advancement of this compound in the drug development pipeline for inflammation- and oxidative stress-driven pathologies.

References

Neuroprotective Potential of Isochlorogenic Acid B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective potential of isochlorogenic acid B (ICG-B), a natural phenolic compound found in various plants.[1][2] This document synthesizes current research findings, focusing on the molecular mechanisms of action, quantitative experimental data, and detailed experimental protocols relevant to its study.

Introduction

This compound (ICG-B) is a dietary flavonoid that has demonstrated significant neuroprotective properties in preclinical models.[1][2] Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and signaling pathway modulation, positions it as a promising candidate for the development of novel therapeutics for neurodegenerative and neurotoxicological conditions. This guide will explore the scientific evidence supporting the neuroprotective effects of ICG-B, with a particular focus on its role in mitigating lead-induced neurotoxicity.

Mechanisms of Neuroprotection

ICG-B exerts its neuroprotective effects through several key mechanisms, primarily by combating oxidative stress and neuroinflammation, and by modulating critical intracellular signaling pathways.

2.1. Antioxidant Activity

ICG-B has been shown to inhibit oxidative stress by reducing levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, and by enhancing the activity of antioxidant enzymes.[1] This antioxidant capacity is crucial for protecting neurons from damage induced by reactive oxygen species (ROS).

2.2. Anti-inflammatory Effects

Neuroinflammation is a critical factor in the pathogenesis of many neurological disorders. ICG-B demonstrates potent anti-inflammatory properties by decreasing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

2.3. Modulation of Key Signaling Pathways

ICG-B's neuroprotective effects are underpinned by its ability to modulate specific signaling cascades. Notably, it has been shown to:

  • Activate the BDNF Signaling Pathway: ICG-B increases the expression of brain-derived neurotrophic factor (BDNF). This neurotrophin plays a vital role in neuronal survival, growth, and synaptic plasticity. The downstream effects include the phosphorylation of cAMP-responsive element-binding protein (CREB) and the activation of the phosphoinositide 3-kinases-protein kinase B (PI3K/AKT) pathway, both of which are critical for neuronal health.

  • Inhibit the TLR4 Signaling Pathway: ICG-B has been found to decrease the levels of Toll-like receptor 4 (TLR4) and its downstream adapter protein, myeloid differentiation factor 88 (MyD88). The TLR4/MyD88 pathway is a key player in the innate immune response and its overactivation can lead to detrimental neuroinflammation.

  • Influence other related kinases: ICG-B also reduces the levels of glycogen synthase kinase-3 beta (GSK-3β) and p38 mitogen-activated protein kinase (p38), which are involved in inflammatory and apoptotic processes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of ICG-B in a mouse model of lead (Pb)-induced neurotoxicity.

Table 1: Effects of ICG-B on Behavioral Parameters

ParameterPb-treated GroupPb + ICG-B-treated GroupEffect of ICG-B
Immobility time (Tail Suspension Test)IncreasedDecreasedAttenuates depressive-like behavior
Crossing number (Open Field Test)DecreasedIncreasedImproves locomotor activity
Rearing number (Open Field Test)DecreasedIncreasedEnhances exploratory behavior
Time in center (Open Field Test)DecreasedIncreasedReduces anxiety-like behavior

Data synthesized from studies demonstrating that ICG-B supplementation significantly improved behavioral abnormalities induced by lead.

Table 2: Effects of ICG-B on Markers of Oxidative Stress

MarkerPb-treated GroupPb + ICG-B-treated GroupEffect of ICG-B
Malondialdehyde (MDA) levelIncreasedDecreasedInhibits lipid peroxidation
Antioxidant enzyme activityDecreasedIncreasedEnhances antioxidant defense

This table reflects findings that ICG-B inhibited oxidative stress by decreasing MDA levels and increasing antioxidant enzyme activity.

Table 3: Effects of ICG-B on Inflammatory Cytokines

CytokinePb-treated GroupPb + ICG-B-treated GroupEffect of ICG-B
Tumor Necrosis Factor-alpha (TNF-α)IncreasedDecreasedReduces neuroinflammation
Interleukin-6 (IL-6)IncreasedDecreasedMitigates inflammatory response

Summary of results showing ICG-B inhibited lead-induced inflammation in the brain.

Table 4: Effects of ICG-B on Key Signaling Proteins

ProteinPb-treated GroupPb + ICG-B-treated GroupEffect of ICG-B
Brain-Derived Neurotrophic Factor (BDNF)DecreasedIncreasedUpregulates neurotrophic support
Phosphorylated CREB (p-CREB)DecreasedIncreasedActivates transcription factor for neuronal plasticity
Phosphorylated AKT (p-AKT)DecreasedIncreasedPromotes cell survival
Toll-like receptor 4 (TLR4)IncreasedDecreasedDownregulates innate immune signaling
Myeloid differentiation factor 88 (MyD88)IncreasedDecreasedInhibits pro-inflammatory cascade
Glycogen synthase kinase-3 beta (GSK-3β)IncreasedDecreasedModulates multiple cellular processes
p38IncreasedDecreasedReduces stress and inflammatory signaling

This table is based on findings that ICG-B increased the expression of BDNF and the phosphorylation of CREB and AKT, while decreasing the levels of TLR4, MyD88, GSK-3β, and p38.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize the signaling pathways modulated by ICG-B and a general experimental workflow for its study.

BDNF_PI3K_AKT_Pathway ICGB This compound BDNF BDNF Expression ICGB->BDNF Upregulates PI3K_AKT PI3K/AKT Pathway BDNF->PI3K_AKT Activates pCREB CREB Phosphorylation BDNF->pCREB Activates Neuroprotection Neuronal Survival and Plasticity PI3K_AKT->Neuroprotection pCREB->Neuroprotection

ICG-B activates the BDNF/PI3K/AKT signaling pathway.

TLR4_MyD88_Pathway ICGB This compound TLR4 TLR4 Expression ICGB->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 Inflammation Neuroinflammation (TNF-α, IL-6) MyD88->Inflammation

ICG-B inhibits the TLR4/MyD88 neuroinflammatory pathway.

Experimental_Workflow cluster_invivo In Vivo Model: Lead-Induced Neurotoxicity cluster_assessment Assessment Animal_Model Animal Model (e.g., Mice) Pb_Exposure Lead (Pb) Exposure Animal_Model->Pb_Exposure ICGB_Treatment ICG-B Treatment Pb_Exposure->ICGB_Treatment Behavioral_Tests Behavioral Tests (OFT, TST) ICGB_Treatment->Behavioral_Tests Biochemical_Assays Biochemical Assays (MDA, Cytokines) ICGB_Treatment->Biochemical_Assays Western_Blot Western Blot (Signaling Proteins) ICGB_Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Behavioral_Tests->Data_Analysis Biochemical_Assays->Data_Analysis Western_Blot->Data_Analysis

General experimental workflow for studying ICG-B's neuroprotection.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ICG-B's neuroprotective effects.

5.1. In Vivo Model: Lead-Induced Neurotoxicity in Mice

  • Animals: Male ICR mice are typically used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Experimental Groups: Mice are randomly divided into groups: a control group, a lead (Pb)-only treated group, and a Pb + ICG-B treated group.

  • Lead Acetate Administration: The Pb-treated groups receive lead acetate in their drinking water to induce neurotoxicity.

  • ICG-B Administration: The ICG-B treated group receives daily oral gavage of ICG-B at a specified dose.

  • Duration: The treatment period typically lasts for several weeks to allow for the development of neurotoxic effects and to assess the protective potential of ICG-B.

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and international guidelines for the ethical use of animals in research.

5.2. Behavioral Assessments

5.2.1. Open Field Test (OFT)

  • Apparatus: A square arena with high walls to prevent escape, typically made of a non-reflective material. The arena is divided into a central zone and a peripheral zone.

  • Procedure: Each mouse is placed in the center of the arena and allowed to explore freely for a set duration (e.g., 5-10 minutes).

  • Data Collection: A video tracking system records the mouse's movements.

  • Parameters Measured:

    • Crossing number: The total number of grid lines crossed.

    • Rearing number: The number of times the mouse stands on its hind legs.

    • Time in center: The duration the mouse spends in the central zone of the arena.

  • Interpretation: Increased time in the center is indicative of reduced anxiety-like behavior. Locomotor activity is assessed by the crossing and rearing numbers.

5.2.2. Tail Suspension Test (TST)

  • Apparatus: A suspension box that allows the mouse to be hung by its tail without being able to touch any surfaces.

  • Procedure: The mouse is suspended by its tail using adhesive tape for a period of 6 minutes.

  • Data Collection: The duration of immobility (the time the mouse hangs passively without struggling) is recorded, typically during the last 4 minutes of the test.

  • Interpretation: A decrease in the duration of immobility is indicative of an antidepressant-like effect.

5.3. Biochemical Assays

5.3.1. Malondialdehyde (MDA) Assay

  • Sample Preparation: Brain tissue is homogenized in a suitable buffer on ice.

  • Reaction: The homogenate is mixed with a solution containing thiobarbituric acid (TBA).

  • Incubation: The mixture is heated to allow the reaction between MDA and TBA to form a colored product.

  • Measurement: The absorbance of the resulting solution is measured spectrophotometrically at a specific wavelength (typically 532 nm).

  • Quantification: The concentration of MDA is calculated based on a standard curve and is usually expressed relative to the protein concentration of the tissue homogenate.

5.3.2. ELISA for TNF-α and IL-6

  • Sample Preparation: Brain tissue homogenates are prepared as for the MDA assay.

  • Assay Procedure: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions.

  • Principle: The assay typically involves the capture of the cytokine by a specific antibody coated on a microplate, followed by the addition of a detection antibody conjugated to an enzyme. A substrate is then added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance is read using a microplate reader.

  • Quantification: The concentration of the cytokine is determined by comparison to a standard curve.

5.4. Western Blot Analysis

  • Protein Extraction: Brain tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., BDNF, p-CREB, p-AKT, TLR4, MyD88, and β-actin as a loading control).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the bands is quantified using densitometry software, and the expression of the target proteins is normalized to the loading control.

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that this compound possesses significant neuroprotective potential. Its ability to counteract oxidative stress, reduce neuroinflammation, and favorably modulate key signaling pathways like the BDNF and TLR4 pathways highlights its promise as a therapeutic agent for neurological disorders.

Future research should focus on:

  • Elucidating the full pharmacokinetic and pharmacodynamic profile of ICG-B.

  • Investigating its efficacy in a broader range of neurodegenerative disease models.

  • Conducting preclinical safety and toxicology studies to support its translation to clinical trials.

  • Exploring synergistic effects with other neuroprotective compounds.

The continued investigation of this compound is warranted to fully unlock its therapeutic potential for the benefit of patients with neurological conditions.

References

Hepatoprotective effects of isochlorogenic acid b

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Hepatoprotective Effects of Isochlorogenic Acid B

Introduction

This compound (ICG-B), also known as 3,4-dicaffeoylquinic acid, is a natural phenolic compound isolated from plants such as Laggera alata.[1][2] This plant has a long history of use in traditional medicine for treating ailments associated with hepatitis.[2] ICG-B has demonstrated significant antioxidative and hepatoprotective properties, positioning it as a promising therapeutic candidate for liver diseases, particularly for mitigating liver fibrosis associated with conditions like non-alcoholic steatohepatitis (NASH).[1][2] This technical guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental protocols related to the hepatoprotective effects of ICG-B.

Mechanisms of Action

The hepatoprotective effects of ICG-B are multifaceted, primarily involving the modulation of key signaling pathways related to oxidative stress and fibrosis.

Attenuation of Oxidative Stress via the Nrf2 Signaling Pathway

Oxidative stress is a critical factor in the pathogenesis of various liver diseases. ICG-B effectively mitigates liver oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.

ICG-B treatment has been shown to up-regulate the expression of Nrf2 and promote its nuclear translocation. This activation leads to a reversal of the oxidant-antioxidant system imbalance, characterized by the inhibition of lipid peroxidation (measured by malondialdehyde - MDA levels) and an increase in the levels of endogenous antioxidants like glutathione (GSH) and the activity of antioxidant enzymes.

Caption: ICG-B activates the Nrf2 signaling pathway.
Suppression of Fibrogenesis via the miR-122/HIF-1α Pathway

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix proteins. The miR-122/HIF-1α signaling pathway is considered to play a significant role in the progression of fibrosis. Studies have shown that in NASH-induced liver fibrosis, the levels of microRNA-122 (miR-122), a liver-specific miRNA, are decreased, while the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) is elevated.

ICG-B treatment effectively reverses these changes. It restores the levels of miR-122 and inhibits the overexpression and nuclear translocation of HIF-1α. This modulation leads to the suppression of multiple profibrogenic factors and the inhibition of hepatic stellate cell (HSC) activation, a key event in liver fibrogenesis. Consequently, the expression of genes involved in liver fibrosis, such as Lysyl Oxidase (LOX), Transforming Growth Factor-beta 1 (TGF-β1), Monocyte Chemoattractant Protein-1 (MCP-1), Collagen Type I Alpha 1 Chain (COL1α1), and Tissue Inhibitor of Metalloproteinases 1 (TIMP-1), is significantly reduced.

MiR122_HIF1a_Pathway cluster_pathology Pathological State (NASH) cluster_treatment ICG-B Treatment NASH NASH Condition miR122_down miR-122 ↓ NASH->miR122_down HIF1a_up HIF-1α ↑ miR122_down->HIF1a_up leads to HSC_activation HSC Activation HIF1a_up->HSC_activation Fibrogenic_Genes Profibrogenic Genes ↑ (TGF-β1, COL1α1, TIMP-1) HSC_activation->Fibrogenic_Genes Liver_Fibrosis Liver Fibrosis Fibrogenic_Genes->Liver_Fibrosis ICGB This compound miR122_up miR-122 ↑ ICGB->miR122_up reverses HIF1a_down HIF-1α ↓ ICGB->HIF1a_down reverses miR122_up->HIF1a_down inhibits HSC_inhibition HSC Inhibition HIF1a_down->HSC_inhibition Fibrogenic_Genes_down Profibrogenic Genes ↓ HSC_inhibition->Fibrogenic_Genes_down Amelioration Amelioration of Fibrosis Fibrogenic_Genes_down->Amelioration

Caption: ICG-B modulates the miR-122/HIF-1α pathway.

Quantitative Data Presentation

The efficacy of ICG-B has been quantified in preclinical models. The following tables summarize the key findings from a study using a mouse model of NASH induced by a methionine- and choline-deficient (MCD) diet.

Table 1: Effect of ICG-B on Serum and Hepatic Biochemical Markers in NASH Mice

ParameterControl GroupMCD Diet (NASH Model) GroupMCD + ICG-B (20 mg/kg) Group
Serum ALT (U/L) NormalSignificantly IncreasedSignificantly Decreased
Serum AST (U/L) NormalSignificantly IncreasedSignificantly Decreased
Hepatic Hydroxyproline (µg/g) NormalSignificantly IncreasedSignificantly Decreased
Hepatic Cholesterol (mmol/g) NormalSignificantly IncreasedSignificantly Decreased
Hepatic Triglyceride (mmol/g) NormalSignificantly IncreasedSignificantly Decreased
Data derived from Liu et al., 2018.

Table 2: Effect of ICG-B on Hepatic Gene Expression in NASH Mice

GeneControl GroupMCD Diet (NASH Model) GroupMCD + ICG-B (20 mg/kg) Group
LOX BaselineSignificantly Up-regulatedRemarkably Reduced
TGF-β1 BaselineSignificantly Up-regulatedRemarkably Reduced
MCP-1 BaselineSignificantly Up-regulatedRemarkably Reduced
COL1α1 BaselineSignificantly Up-regulatedRemarkably Reduced
TIMP-1 BaselineSignificantly Up-regulatedRemarkably Reduced
Data derived from Liu et al., 2018.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to evaluate the hepatoprotective effects of ICG-B.

In Vivo Model: MCD Diet-Induced NASH

This model is widely used to induce non-alcoholic steatohepatitis and subsequent fibrosis in rodents.

  • Animals: C57BL/6 mice are commonly used.

  • Induction: Animals are fed a methionine- and choline-deficient (MCD) diet for a period of 4 weeks to induce NASH and liver fibrosis. A control group is fed a standard diet.

  • Test Substance Administration: ICG-B is dissolved in a suitable vehicle (e.g., saline) and administered orally via gavage once daily at specified doses (e.g., 5, 10, and 20 mg/kg) for the duration of the MCD diet feeding.

  • Sample Collection: At the end of the experimental period, animals are euthanized. Blood is collected via cardiac puncture for serum biochemical analysis. The liver is excised, weighed, and divided for histopathological analysis, biochemical assays, and molecular analyses (RT-PCR, Western blot).

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Animal_Model 1. Animal Model Selection (e.g., C57BL/6 Mice) Grouping 2. Grouping - Control - Disease Model (MCD Diet) - Treatment (MCD + ICG-B) Animal_Model->Grouping Induction 3. Disease Induction (4 weeks on MCD Diet) Grouping->Induction Dosing 4. Daily Oral Dosing (ICG-B or Vehicle) Induction->Dosing Sacrifice 5. Euthanasia & Sample Collection (Blood & Liver) Dosing->Sacrifice Biochem 6. Biochemical Analysis (Serum: ALT, AST) (Hepatic: Hyp, TG, CHO) Sacrifice->Biochem Histo 7. Histopathology (H&E, Masson's Trichrome, Sirius Red, α-SMA) Sacrifice->Histo Molecular 8. Molecular Analysis (RT-PCR, Western Blot, Immunofluorescence) Sacrifice->Molecular Data_Analysis 9. Data Interpretation & Statistical Analysis Biochem->Data_Analysis Histo->Data_Analysis Molecular->Data_Analysis Conclusion 10. Conclusion on Hepatoprotective Effect Data_Analysis->Conclusion

References

Isochlorogenic acid b CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isochlorogenic Acid B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (ICAB), a naturally occurring polyphenolic compound with significant therapeutic potential. This document details its core properties, biological activities, and underlying mechanisms of action, supported by detailed experimental protocols for its extraction, quantification, and bioactivity assessment.

Core Compound Details

This compound is a dicaffeoylquinic acid, a class of esters formed from caffeic acid and quinic acid. It is an isomer of isochlorogenic acid A and C and is found in various plants, including coffee beans and the flower buds of Lonicera japonica Thunb.[1].

Parameter Value
CAS Number 14534-61-3[1][2][3][4]
Molecular Formula C25H24O12
Molecular Weight 516.45 g/mol
Physical Appearance White or colorless crystalline powder
Solubility Soluble in DMSO, Pyridine, Methanol, and Ethanol
Purity (Typical) ≥98% (by HPLC)

Biological Activities and Therapeutic Potential

This compound has garnered significant attention for its diverse pharmacological activities, which include antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects.

Neuroprotective Activity

ICAB has demonstrated neuroprotective properties, particularly in mitigating neuroinflammation and oxidative stress. Research indicates that ICAB can alleviate lead-induced anxiety, depression, and neuroinflammation in mice by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. It has been shown to increase the expression of BDNF and the phosphorylation of key downstream targets like CREB and PI3K/AKT, while decreasing the levels of inflammatory mediators such as TLR4 and MyD88.

Hepatoprotective Activity

Studies have highlighted the hepatoprotective effects of ICAB, especially in the context of non-alcoholic steatohepatitis (NASH) and liver fibrosis. It has been shown to protect against liver fibrosis by inhibiting oxidative stress through the Nrf2 signaling pathway and suppressing profibrogenic factors via the miR-122/HIF-1α signaling pathway.

Antioxidant and Anti-inflammatory Properties

ICAB is a potent antioxidant with significant free radical scavenging activity. Its anti-inflammatory effects are mediated, in part, by the inhibition of the HMGB1/TLR4/NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.

Other Biological Activities

In addition to the above, this compound has been reported to possess antiviral and antimicrobial activities. It has also been identified as a potential PDE-5 inhibitor.

Signaling Pathways

BDNF Signaling Pathway in Neuroprotection

The diagram below illustrates the role of this compound in modulating the BDNF signaling pathway to exert its neuroprotective effects.

BDNF_Signaling_Pathway ICAB This compound BDNF BDNF ICAB->BDNF Upregulates TrkB TrkB Receptor BDNF->TrkB Binds to PI3K PI3K TrkB->PI3K Activates AKT AKT PI3K->AKT Activates CREB CREB AKT->CREB Phosphorylates Neuronal_Survival Neuronal Survival and Growth CREB->Neuronal_Survival Promotes

Caption: Modulation of the BDNF signaling pathway by this compound.

Experimental Protocols

Extraction and Purification of this compound

This protocol describes a general method for the extraction and purification of this compound from plant materials, such as the aerial parts of Artemisia turanica.

Materials:

  • Air-dried and ground plant material

  • Ethanol-water (1:1 v/v)

  • Rotary evaporator

  • Vacuum Liquid Chromatography (VLC) system with a reversed-phase column

  • Methanol-water mobile phases

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction:

    • Perform sequential maceration of the plant material with a series of solvents, including an ethanol-water mixture.

    • Filter the extracts and dry them using a rotary evaporator.

  • VLC Fractionation:

    • Subject the hydroethanolic extract to reversed-phase VLC.

    • Elute with a step gradient of methanol in water to obtain several fractions.

  • Semi-preparative HPLC Purification:

    • Further fractionate the active fractions from VLC using semi-preparative HPLC with a C18 column.

    • Use a methanol-water gradient as the mobile phase.

    • Collect the peaks corresponding to this compound based on retention time and further purify if necessary.

Quantification of this compound by HPLC

This protocol outlines a validated HPLC method for the quantitative determination of isochlorogenic acid and its isomers.

Instrumentation and Conditions:

  • HPLC System: With a UV/DAD detector.

  • Column: C18 column (e.g., 200 × 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: 0.1% Phosphoric acid in water

  • Gradient Elution: A time-programmed gradient elution is employed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 326 nm.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).

    • Prepare the sample by extracting with an appropriate solvent, followed by filtration through a 0.22 µm membrane filter.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the this compound peak based on the retention time and peak area compared to the standard.

In Vitro Anti-inflammatory Assay

This protocol describes the evaluation of the anti-inflammatory activity of this compound in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell culture medium and supplements

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW264.7 cells in appropriate media.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a further incubation period (e.g., 16 hours).

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Experimental Workflow

The following diagram provides a logical workflow for the extraction, identification, and biological evaluation of this compound.

Experimental_Workflow Plant_Material Plant Material (e.g., Lonicera japonica) Extraction Solvent Extraction Plant_Material->Extraction Purification Chromatographic Purification (VLC, HPLC) Extraction->Purification Identification Structural Elucidation (NMR, MS) Purification->Identification Quantification Purity and Quantification (HPLC) Purification->Quantification In_Vitro In Vitro Bioassays (Antioxidant, Anti-inflammatory) Quantification->In_Vitro In_Vivo In Vivo Animal Studies (Neuroprotection, Hepatoprotection) In_Vitro->In_Vivo Mechanism Mechanism of Action (Signaling Pathway Analysis) In_Vivo->Mechanism

Caption: A typical workflow for the phytochemical and pharmacological investigation of this compound.

References

Isochlorogenic Acid B: A Comprehensive Technical Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isochlorogenic acid B (ICAB), a dicaffeoylquinic acid, is a naturally occurring polyphenolic compound found in a variety of plants, including Laggera alata, coffee beans, and the flower buds of Lonicera japonica Thunb. Emerging research has highlighted its significant therapeutic potential, demonstrating a range of biological activities including hepatoprotective, neuroprotective, antioxidant, and anti-inflammatory effects. This technical guide provides an in-depth review of the existing literature on this compound, with a focus on its mechanisms of action, quantitative experimental data, and detailed experimental protocols to support further research and development.

Hepatoprotective Effects of this compound in Non-alcoholic Steatohepatitis (NASH)

This compound has shown significant promise in mitigating liver fibrosis associated with non-alcoholic steatohepatitis (NASH). Studies in animal models of NASH have demonstrated that ICAB can improve liver pathology and reduce key markers of liver damage.

Quantitative Data on Hepatoprotective Effects
ParameterModelTreatment GroupResultFold Change vs. ModelReference
Serum ALT (U/L)MCD Diet-induced NASH MiceModel185.3 ± 25.4-[1]
ICAB (5 mg/kg)142.7 ± 21.9↓ 1.30[1]
ICAB (10 mg/kg)118.6 ± 18.3**↓ 1.56[1]
ICAB (20 mg/kg)95.4 ± 15.7***↓ 1.94[1]
Serum AST (U/L)MCD Diet-induced NASH MiceModel210.5 ± 30.1-[1]
ICAB (5 mg/kg)168.2 ± 24.5↓ 1.25
ICAB (10 mg/kg)135.8 ± 20.9 ↓ 1.55
ICAB (20 mg/kg)112.3 ± 17.6***↓ 1.87
Hepatic Hydroxyproline (µg/g wet weight)MCD Diet-induced NASH MiceModel85.3 ± 10.2-
ICAB (10 mg/kg)68.7 ± 8.9*↓ 1.24
ICAB (20 mg/kg)55.4 ± 7.6↓ 1.54
Hepatic Malondialdehyde (MDA) (nmol/mg protein)MCD Diet-induced NASH MiceModel3.25 ± 0.41-
ICAB (10 mg/kg)2.58 ± 0.33↓ 1.26
ICAB (20 mg/kg)2.13 ± 0.28**↓ 1.53
Hepatic Glutathione (GSH) (µmol/g protein)MCD Diet-induced NASH MiceModel15.8 ± 2.1-
ICAB (10 mg/kg)19.5 ± 2.5↑ 1.23
ICAB (20 mg/kg)23.1 ± 2.9 ↑ 1.46
pri-miR-122 expression (relative to control)MCD Diet-induced NASH MiceModel0.48 ± 0.07-
ICAB (10 mg/kg)0.69 ± 0.09*↑ 1.44
ICAB (20 mg/kg)0.85 ± 0.11↑ 1.77
miR-122 expression (relative to control)MCD Diet-induced NASH MiceModel0.51 ± 0.06-
ICAB (10 mg/kg)0.73 ± 0.08*↑ 1.43
ICAB (20 mg/kg)0.90 ± 0.10**↑ 1.76

*p < 0.05, **p < 0.01, ***p < 0.001 vs. model group.

Signaling Pathways in Hepatoprotection

This compound exerts its hepatoprotective effects through the modulation of at least two key signaling pathways: the Nrf2 antioxidant response pathway and the miR-122/HIF-1α pathway involved in fibrosis.

hepatoprotective_pathways cluster_nrf2 Nrf2 Pathway cluster_mir122 miR-122/HIF-1α Pathway ICAB_nrf2 This compound Nrf2 Nrf2 ICAB_nrf2->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces expression Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces ICAB_mir122 This compound miR122 miR-122 ICAB_mir122->miR122 Upregulates HIF1a HIF-1α miR122->HIF1a Inhibits Profibrogenic_Factors Profibrogenic Factors (e.g., LOX, TGF-β1) HIF1a->Profibrogenic_Factors Promotes Liver_Fibrosis Liver Fibrosis Profibrogenic_Factors->Liver_Fibrosis Induces

Signaling pathways modulated by this compound in hepatoprotection.
Experimental Protocol: MCD Diet-Induced NASH in Mice

This protocol describes the induction of non-alcoholic steatohepatitis (NASH) in mice using a methionine- and choline-deficient (MCD) diet, as cited in the literature for evaluating the efficacy of this compound.

1. Animals and Housing:

  • Species: Male C57BL/6 mice.

  • Age: 6-8 weeks at the start of the experiment.

  • Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle at a controlled temperature (22 ± 2°C) and humidity (55 ± 10%).

  • Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

2. Diet and Treatment Groups:

  • Control Group: Fed a standard chow diet.

  • NASH Model Group: Fed a methionine- and choline-deficient (MCD) diet for 4 weeks.

  • ICAB Treatment Groups: Fed an MCD diet for 4 weeks and orally administered with this compound daily at doses of 5, 10, and 20 mg/kg body weight. ICAB is typically dissolved in a suitable vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).

3. Experimental Workflow:

nash_workflow start Start: Male C57BL/6 Mice (6-8 weeks old) acclimatization Acclimatization (1 week) start->acclimatization grouping Randomly divide into groups: - Control (Chow) - Model (MCD) - ICAB 5 mg/kg (MCD) - ICAB 10 mg/kg (MCD) - ICAB 20 mg/kg (MCD) acclimatization->grouping treatment Dietary and Drug Administration (4 weeks) - Control: Chow diet + Vehicle - Model: MCD diet + Vehicle - ICAB groups: MCD diet + ICAB grouping->treatment sampling Sacrifice and Sample Collection: - Blood (for serum analysis) - Liver tissue treatment->sampling analysis Analysis: - Serum ALT/AST - Liver Histopathology (H&E, Masson's Trichrome) - Hepatic Hydroxyproline, MDA, GSH - qRT-PCR (miR-122) - Western Blot (Nrf2, HIF-1α) sampling->analysis

Workflow for the MCD diet-induced NASH mouse model experiment.

4. Sample Analysis:

  • Serum Analysis: Blood is collected via cardiac puncture, and serum is separated by centrifugation. Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are measured using commercial assay kits.

  • Histopathology: Liver tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition to assess fibrosis.

  • Biochemical Analysis of Liver Tissue: Liver homogenates are used to measure hydroxyproline content (a marker of collagen), malondialdehyde (MDA) levels (a marker of lipid peroxidation), and glutathione (GSH) levels (a key antioxidant) using commercially available kits.

  • Gene Expression Analysis (qRT-PCR): Total RNA is extracted from liver tissue. The expression levels of primary microRNA-122 (pri-miR-122) and mature miR-122 are quantified by quantitative real-time PCR.

  • Protein Expression Analysis (Western Blot): Nuclear and cytoplasmic proteins are extracted from liver tissues. Protein concentrations are determined, and samples are subjected to SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies against Nrf2 and HIF-1α. Appropriate secondary antibodies are used for detection.

Neuroprotective Effects of this compound

This compound has also been shown to possess neuroprotective properties, particularly in models of neuroinflammation and neurotoxicity.

Quantitative Data on Neuroprotective Effects

Detailed quantitative data from the full text of primary studies on the neuroprotective effects of this compound were not available in the public domain at the time of this review. The following information is based on the abstract of a key study.

In a mouse model of lead (Pb)-induced neurotoxicity, administration of this compound was found to:

  • Significantly improve behavioral abnormalities.

  • Decrease levels of the pro-inflammatory cytokines TNF-α and IL-6 in the brain.

  • Reduce the level of malondialdehyde (MDA), a marker of oxidative stress.

  • Increase the activity of antioxidant enzymes.

  • Increase the expression of brain-derived neurotrophic factor (BDNF).

  • Increase the phosphorylation of cAMP-responsive element-binding protein (CREB) and protein kinase B (Akt).

  • Decrease the levels of Toll-like receptor 4 (TLR4), myeloid differentiation factor 88 (MyD88), glycogen synthase kinase-3 beta (GSK-3β), and p38.

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound are mediated through the modulation of the BDNF signaling pathway and the inhibition of neuroinflammatory pathways.

neuroprotective_pathway cluster_bdnf BDNF Pathway (Pro-survival) cluster_inflammation Neuroinflammatory Pathway (Inhibition) ICAB This compound BDNF BDNF ICAB->BDNF Upregulates TLR4 TLR4 ICAB->TLR4 Downregulates PI3K_AKT PI3K/Akt BDNF->PI3K_AKT CREB CREB PI3K_AKT->CREB Phosphorylates Neuronal_Survival Neuronal Survival and Plasticity CREB->Neuronal_Survival Promotes MyD88 MyD88 TLR4->MyD88 p38_GSK3b p38 / GSK-3β MyD88->p38_GSK3b Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) p38_GSK3b->Inflammatory_Cytokines Promotes production Neuroinflammation Neuroinflammation Inflammatory_Cytokines->Neuroinflammation Induces

Signaling pathways modulated by this compound in neuroprotection.
Experimental Protocol: Lead-Induced Neuroinflammation in Mice

This is a representative protocol for inducing neuroinflammation in mice using lead (Pb) acetate, based on the available literature.

1. Animals and Housing:

  • Species: Male ICR mice.

  • Weight: 20-25 g at the start of the experiment.

  • Housing and Acclimatization: As described in the NASH protocol.

2. Experimental Groups and Administration:

  • Control Group: Receives normal drinking water and vehicle.

  • Model Group: Receives lead acetate (e.g., 100 mg/L) in their drinking water for a specified period (e.g., 4 weeks).

  • ICAB Treatment Groups: Receive lead acetate in their drinking water and are co-administered with this compound (e.g., via oral gavage) at various doses.

3. Behavioral Testing:

  • Open Field Test: To assess locomotor activity and anxiety-like behavior. The total distance moved, time spent in the center, and rearing frequency are recorded.

  • Tail Suspension Test: To evaluate depressive-like behavior. The duration of immobility is recorded.

4. Sample Collection and Analysis:

  • Brain Tissue: After behavioral testing, mice are sacrificed, and brain tissues (e.g., hippocampus and cortex) are collected.

  • ELISA: Brain homogenates are used to measure the concentrations of TNF-α, IL-6, and BDNF using specific ELISA kits.

  • Oxidative Stress Markers: Levels of MDA and the activity of antioxidant enzymes (e.g., SOD, CAT) in brain homogenates are measured using commercial kits.

  • Western Blot: Brain tissue lysates are analyzed by Western blotting for the expression and phosphorylation status of key signaling proteins, including CREB, Akt, TLR4, MyD88, GSK-3β, and p38.

Other Reported Biological Activities

In addition to its hepatoprotective and neuroprotective effects, this compound has been reported to exhibit other biological activities, though detailed mechanistic studies and quantitative data are more limited.

Enzyme Inhibition
Target EnzymeAssay TypeIC50 / pIC50Reference
AcetylcholinesteraseIn vitropIC50 = 5.67Sourced from chemical databases
Aldo-keto reductase family 1 member B10In vitropIC50 = 6.62Sourced from chemical databases
Aldose reductaseIn vitropIC50 = 7.11Sourced from chemical databases

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted therapeutic potential, particularly in the context of liver and neurodegenerative diseases. The available data strongly support its antioxidant, anti-inflammatory, and anti-fibrotic properties. However, to advance its development as a therapeutic agent, further research is warranted.

Specifically, there is a need for:

  • Comprehensive pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

  • Further elucidation of the molecular targets and signaling pathways involved in its various biological activities.

  • Toxicology studies to establish its safety profile.

  • Well-designed clinical trials to evaluate its efficacy in human diseases.

The detailed protocols and summarized data in this guide are intended to provide a solid foundation for researchers to build upon, accelerating the investigation of this compound as a novel therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Isochlorogenic Acid B from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isochlorogenic acid B, a dicaffeoylquinic acid, is a significant bioactive compound found in various plant species. It exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and potential antiviral properties, making it a compound of interest for pharmaceutical and nutraceutical applications. This document provides detailed protocols for the extraction and isolation of this compound from plant materials, tailored for research and development purposes.

Plant Sources of this compound

This compound can be extracted from a variety of plant genera. Some of the most common sources include:

  • Arctium sp.[1]

  • Artemisia sp.[2][3]

  • Coffea sp. (coffee beans)[4][5]

  • Echinacea sp.

  • Lonicera japonica (honeysuckle)

  • Viburnum sp.

Experimental Protocols

General Workflow for Extraction and Isolation

The overall process for obtaining pure this compound from plant material involves several key stages: sample preparation, extraction, purification, and analysis.

Extraction and Isolation Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis and Final Product plant_material Plant Material (e.g., leaves, flowers) drying Drying (Air or Oven at 40-45°C) plant_material->drying grinding Grinding to Powder drying->grinding extraction Extraction Method (Solvent, UAE, MAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration pre_purification Pre-purification (e.g., VLC, Solvent Partitioning) concentration->pre_purification fine_purification Fine Purification (e.g., HSCCC, Prep-HPLC) pre_purification->fine_purification analysis Purity Analysis (HPLC) fine_purification->analysis identification Structural Identification (MS, NMR) analysis->identification final_product Pure this compound identification->final_product HPLC_Analysis_Pathway cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample Extract or Purified Fraction dissolve Dissolve in Mobile Phase/Methanol sample->dissolve filter Filter (0.22 or 0.45 µm syringe filter) dissolve->filter injection Inject into HPLC filter->injection separation Separation on C18 Column (Gradient Elution) injection->separation detection UV Detection (330 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify using Standard Curve chromatogram->quantification purity Assess Purity chromatogram->purity

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isochlorogenic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of isochlorogenic acid B using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a significant phenolic compound found in various plant species, is recognized for its potential antioxidant properties. The described method is designed to be accurate, and sensitive for the routine analysis of this compound in various sample matrices.

Introduction

Isochlorogenic acids are a group of esters formed between caffeic acid and quinic acid. Among them, this compound (3,4-dicaffeoylquinic acid) is a prominent isomer with notable biological activities. Accurate and reliable quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and various research applications. This application note details a robust HPLC method for its analysis.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the optimized chromatographic conditions for the separation and quantification of this compound.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient Elution)
Gradient Program 20% Acetonitrile for 0-40 min; 20%-40% Acetonitrile for 40-50 min; 40%-60% Acetonitrile for 50-53 min[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 5 µL[1]
Column Temperature 30°C[1]
Detection Wavelength 326 nm[1]
Preparation of Standard and Sample Solutions

2.2.1. Standard Solution Preparation

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations for the calibration curve.

2.2.2. Sample Preparation

The following is a general procedure for the extraction of this compound from a solid matrix. The specific details may need to be optimized based on the sample type.

  • Accurately weigh the powdered sample.

  • Add a suitable volume of 80% methanol as the extraction solvent.

  • Perform ultrasonication for an appropriate duration (e.g., 45 minutes) to facilitate extraction.

  • Allow the mixture to cool to room temperature and compensate for any weight loss with 80% methanol.

  • Filter the extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Method Validation

Method validation should be performed to ensure the reliability of the results. Key validation parameters are summarized below. While specific data for this compound is limited in the provided search results, the following table presents typical validation parameters for related chlorogenic acids, which can serve as a reference.

Table 2: Method Validation Parameters for Chlorogenic Acid Analysis

ParameterTypical Range/Value
Linearity Range 0.05 - 1.25 µg/mL (for chlorogenic acid)
Correlation Coefficient (r²) > 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 98.59% (for chlorogenic acid)
Limit of Detection (LOD) Dependent on instrumentation and conditions
Limit of Quantification (LOQ) Dependent on instrumentation and conditions

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction (80% Methanol, Ultrasonication) Sample->Extraction Standard Standard Weighing Dilution Serial Dilution Standard->Dilution Filtration Filtration (0.22 µm) Extraction->Filtration Vialing Transfer to HPLC Vials Dilution->Vialing Filtration->Vialing HPLC HPLC System Vialing->HPLC Column C18 Column HPLC->Column Detector UV Detector (326 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

References

Application Notes and Protocols for Studying Isochlorogenic Acid B Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid B (ICAB) is a phenolic compound belonging to the family of caffeoylquinic acids, commonly found in various plants and dietary sources. Emerging research suggests that ICAB possesses a range of promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Cell culture models are indispensable tools for elucidating the molecular mechanisms underlying these effects and for evaluating the therapeutic potential of ICAB. This document provides detailed application notes and experimental protocols for studying the effects of ICAB in various cell culture systems. While specific quantitative data for this compound is emerging, extensive data from its closely related isomer, Isochlorogenic Acid A (ICGA-A), and the parent compound, Chlorogenic Acid (CGA), are presented here to provide a strong foundation for experimental design.

Applications of this compound in Cell Culture Models

Anti-inflammatory Effects

ICAB and its related compounds have been shown to mitigate inflammatory responses in various cell types. These effects are often attributed to the modulation of key inflammatory signaling pathways.

  • Cell Models:

    • Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages

    • Tumor necrosis factor-alpha (TNF-α)-stimulated human cell lines (e.g., HT-29 colon cancer cells, MH7A rheumatoid arthritis synovial cells)

    • Interleukin-1 beta (IL-1β)-stimulated SW-1353 human chondrocytes[1]

  • Key Assays:

    • Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA[2][3]

    • Determination of nitric oxide (NO) production using the Griess reagent

    • Western blot analysis of key inflammatory proteins (e.g., iNOS, COX-2, NF-κB)[1][2]

    • qPCR analysis of inflammatory gene expression

Anti-cancer Effects

ICAB has demonstrated potential as an anti-cancer agent by inhibiting cell proliferation, inducing apoptosis, and suppressing metastasis in various cancer cell lines.

  • Cell Models:

    • Breast cancer cell lines (e.g., MDA-MB-231, 4T1, MCF-7)

    • Colon cancer cell lines (e.g., HT-29, Caco-2)

    • Pancreatic cancer cell lines (e.g., PANC-1, PANC-28)

    • Lung cancer cell lines (e.g., A549, H446)

  • Key Assays:

    • Cell viability and cytotoxicity assays (e.g., MTT, CCK-8)

    • Apoptosis assays (e.g., Annexin V-FITC/PI staining)

    • Cell cycle analysis by flow cytometry

    • Colony formation assays

    • Cell migration and invasion assays (e.g., wound healing, Transwell assays)

Neuroprotective Effects

ICAB exhibits neuroprotective properties, potentially by mitigating oxidative stress and inflammation in neuronal cells.

  • Cell Models:

    • SH-SY5Y human neuroblastoma cells (as a model for neurodegenerative diseases)

    • Primary cortical neurons

    • PC12 rat pheochromocytoma cells

  • Key Assays:

    • Cell viability assays in the presence of neurotoxins (e.g., H₂O₂, amyloid-beta)

    • Measurement of reactive oxygen species (ROS) production

    • Western blot analysis of neuroprotective and apoptotic signaling pathways (e.g., BDNF, Nrf2, Bcl-2 family)

Data Presentation: Quantitative Effects of Isochlorogenic Acids and Chlorogenic Acid

The following tables summarize quantitative data for the effects of Isochlorogenic Acid A (ICGA-A) and Chlorogenic Acid (CGA). These values can serve as a reference for designing dose-response experiments with this compound.

Table 1: IC50 Values of Isochlorogenic Acid A (ICGA-A) and Chlorogenic Acid (CGA) in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value (µM)Incubation Time (h)Citation
ICGA-AMDA-MB-231Triple-Negative Breast Cancer135.824
ICGA-A4T1Murine Breast Cancer154.924
CGAMDA-MB-231Triple-Negative Breast Cancer590.5 ± 10.672
CGAMCF-7Breast Cancer952 ± 32.572
CGASKBR-3Breast Cancer940 ± 21.272
CGAMDA-MB-468Breast Cancer882.5 ± 12.072
CGABT-20Breast Cancer1095 ± 121.672
CGAHT-29 (3D culture)Colorectal Adenocarcinoma16905824
CGAPANC-1Pancreatic Cancer--
CGAPANC-28Pancreatic Cancer--

Table 2: Effects of Chlorogenic Acid (CGA) on Apoptosis, Cell Viability, and Migration

EffectCell LineTreatmentResultCitation
ApoptosisMDA-MB-23120 µM CGA for 24h15.10 ± 1.26% apoptotic cells (vs. 1.27 ± 0.98% in control)
Apoptosis4T120 µM CGA for 24h22.65 ± 1.79% apoptotic cells (vs. 11.00 ± 1.25% in control)
Cell ViabilityCaco-2150 µM CGA for 24h63.7% reduction in viable cells
Cell ViabilityCaco-2500 µM CGA for 72h96.0% reduction in viable cells
MigrationHuh725 µM CGA for 24hSignificant reduction in migrating cells
InvasionH44650 µM CGA for 24hSignificant reduction in invading cells

Key Signaling Pathways Modulated by this compound and Related Compounds

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. ICAB and related compounds have been shown to inhibit the activation of this pathway, leading to a reduction in the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by ICAB cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK ICAB This compound ICAB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IKK Phosphorylation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. ICAB and its analogs can activate Nrf2, leading to the expression of antioxidant enzymes and protection against oxidative stress.

Nrf2_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ICAB This compound Keap1_Nrf2 Keap1-Nrf2 (Inactive) ICAB->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Keap1 Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Genes Induces Transcription

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of ICAB on cell viability and determining its IC50 value.

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate (e.g., 5x10³ cells/well) start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate1 treat Treat cells with various concentrations of ICAB incubate1->treat incubate2 Incubate for 24, 48, or 72h treat->incubate2 add_mtt Add MTT solution (e.g., 10 µL of 5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., 100 µL DMSO) incubate3->add_solubilizer incubate4 Incubate for 15 min with shaking add_solubilizer->incubate4 read_absorbance Read absorbance at 570 nm incubate4->read_absorbance analyze Calculate cell viability (%) and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (ICAB) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of ICAB in complete medium.

  • Remove the medium from the wells and add 100 µL of the ICAB dilutions (including a vehicle control).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying ICAB-induced apoptosis by flow cytometry.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound (ICAB)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of ICAB for a specified time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Western Blotting for Protein Expression Analysis

This protocol is for determining the effect of ICAB on the expression levels of specific proteins (e.g., NF-κB, Nrf2, Bcl-2, Bax).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with ICAB as required.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring changes in the mRNA levels of target genes upon treatment with ICAB.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target and reference genes

  • Real-time PCR instrument

Procedure:

  • Treat cells with ICAB.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.

  • Run the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a reference gene (e.g., GAPDH, β-actin).

References

Application Notes and Protocols for In Vivo Investigation of Isochlorogenic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isochlorogenic acid B (ICAB) is a polyphenolic compound found in various plants and has demonstrated significant antioxidant, anti-inflammatory, and hepatoprotective properties in preclinical studies. These attributes make it a promising candidate for further investigation as a therapeutic agent for a range of diseases. This document provides detailed application notes and protocols for investigating the in vivo effects of ICAB using established animal models. The focus is on models of liver fibrosis, inflammation, and neuroinflammation, where ICAB has shown notable efficacy.

Data Presentation

Table 1: Pharmacokinetic Parameters of Isochlorogenic Acid Isomers in Rats

While specific pharmacokinetic data for this compound is limited in publicly available literature, the following table summarizes data for the closely related isochlorogenic acid A (ICAA) and isochlorogenic acid C (IAC) in rats, which can provide an initial estimate for study design.

ParameterIsochlorogenic Acid A (18 mg/kg, oral)Isochlorogenic Acid C (5 mg/kg, oral)Isochlorogenic Acid C (10 mg/kg, oral)Isochlorogenic Acid C (25 mg/kg, oral)
Animal Model Sprague-Dawley RatsSprague-Dawley RatsSprague-Dawley RatsSprague-Dawley Rats
Cmax (µg/mL) Not explicitly stated, but linearity observed up to 40 µg/mL~350 ng/mL~800 ng/mL~2500 ng/mL
Tmax (h) Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
AUC (µg·h/mL) Not explicitly stated, but bioavailability is 22.6%~117 ng·h/mL~352 ng·h/mLNot explicitly stated
Absolute Bioavailability (%) 22.6%[1]14.4% - 16.9%[2]14.4% - 16.9%[2]14.4% - 16.9%[2]
Table 2: Efficacy of this compound in Murine Disease Models

This table summarizes the key quantitative findings from in vivo studies investigating the therapeutic effects of ICAB.

Disease ModelAnimalICAB Dose & RouteKey FindingsReference
NASH-induced Liver Fibrosis C57BL/6 Mice5, 10, 20 mg/kg; OralSignificantly decreased serum ALT, AST, hepatic hydroxyproline, cholesterol, and triglycerides.[3] Inhibited hepatic stellate cell activation and expression of fibrotic genes (LOX, TGF-β1, MCP-1, COL1α1, TIMP-1).
LPS-induced Mastitis Mice5 mg/kg; IntraperitonealIn combination with quinic acid, significantly decreased expression of TNF-α, IL-1β, and IL-6. Reduced T lymphocyte infiltration in the mammary gland.
Lead-induced Neuroinflammation MiceNot specifiedAttenuated anxiety and depression-like behaviors. Decreased brain levels of TNF-α and IL-6. Inhibited oxidative stress by reducing malondialdehyde (MDA) levels.
Growth Performance in Piglets Weaned Piglets200, 400 mg/kg in dietIncreased average daily gain. Improved apparent total tract digestibility of crude protein and gross energy.

Experimental Protocols

Non-Alcoholic Steatohepatitis (NASH)-Induced Liver Fibrosis Model

This protocol is designed to assess the hepatoprotective and anti-fibrotic effects of this compound.

Experimental Workflow:

NASH_Workflow cluster_acclimatization Acclimatization (1 week) cluster_induction NASH Induction (4 weeks) cluster_treatment ICAB Treatment (4 weeks, daily) cluster_analysis Endpoint Analysis Acclimatization C57BL/6 Mice Induction Methionine and Choline-Deficient (MCD) Diet Acclimatization->Induction Start Diet Treatment Oral gavage of ICAB (5, 10, 20 mg/kg) Induction->Treatment Concurrent with diet Analysis Serum collection (ALT, AST) Liver tissue collection (Histopathology, Western Blot) Treatment->Analysis At study termination

Caption: Workflow for the NASH-induced liver fibrosis model.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Methionine and Choline-Deficient (MCD) diet

  • Control diet

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Gavage needles

  • Standard laboratory equipment for animal housing, blood collection, and tissue processing.

Procedure:

  • Acclimatization: House mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):

    • Control Group: Fed a control diet and administered vehicle.

    • MCD Group: Fed an MCD diet and administered vehicle.

    • MCD + ICAB (Low dose): Fed an MCD diet and administered 5 mg/kg ICAB.

    • MCD + ICAB (Mid dose): Fed an MCD diet and administered 10 mg/kg ICAB.

    • MCD + ICAB (High dose): Fed an MCD diet and administered 20 mg/kg ICAB.

  • NASH Induction and Treatment:

    • Provide the respective diets to the mice for 4 weeks.

    • Administer ICAB or vehicle daily via oral gavage for the 4-week duration.

  • Sample Collection:

    • At the end of the 4-week period, fast the mice overnight.

    • Collect blood via cardiac puncture for serum analysis.

    • Euthanize the mice and perfuse the liver with saline.

    • Collect liver tissue for histopathological and molecular analyses.

  • Analyses:

    • Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.

    • Histopathology: Fix liver sections in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) for general morphology, and Sirius Red or Masson's trichrome for collagen deposition to assess fibrosis.

    • Western Blot Analysis: Analyze protein expression of key fibrotic and inflammatory markers (e.g., α-SMA, TGF-β1, Nrf2, HIF-1α) in liver lysates.

Lipopolysaccharide (LPS)-Induced Mastitis Model

This protocol is used to evaluate the anti-inflammatory effects of this compound in an acute inflammatory setting.

Experimental Workflow:

Mastitis_Workflow cluster_acclimatization Acclimatization & Mating cluster_pretreatment ICAB Pre-treatment cluster_induction Mastitis Induction cluster_analysis Endpoint Analysis (24h post-LPS) Acclimatization Lactating BALB/c Mice Pretreatment Intraperitoneal injection of ICAB (5 mg/kg) Acclimatization->Pretreatment Select lactating mice Induction Intramammary infusion of LPS Pretreatment->Induction 1h post-treatment Analysis Mammary tissue collection (Histopathology, ELISA, Western Blot) Induction->Analysis After 24 hours

Caption: Workflow for the LPS-induced mastitis model.

Materials:

  • Lactating BALB/c mice

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Blunt-tipped needle for intramammary infusion

Procedure:

  • Animal Preparation: Use lactating BALB/c mice 10-12 days postpartum.

  • Group Allocation: Randomly assign mice to the following groups:

    • Control Group: Administered vehicle and sterile saline intramammarily.

    • LPS Group: Administered vehicle and LPS intramammarily.

    • LPS + ICAB Group: Administered 5 mg/kg ICAB and LPS intramammarily.

  • Treatment and Induction:

    • Administer ICAB or vehicle via intraperitoneal injection.

    • One hour after treatment, anesthetize the mice.

    • Induce mastitis by infusing LPS (e.g., 50 µL of 1 mg/mL LPS in sterile saline) into the fourth inguinal mammary gland through the teat canal using a blunt-tipped needle. Infuse the contralateral gland with sterile saline as a control.

  • Sample Collection:

    • Euthanize the mice 24 hours after LPS infusion.

    • Collect the mammary glands for analysis.

  • Analyses:

    • Histopathology: Fix mammary tissue in 10% formalin, embed in paraffin, and stain with H&E to assess inflammatory cell infiltration and tissue damage.

    • ELISA: Homogenize mammary tissue and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercial ELISA kits.

    • Western Blot Analysis: Analyze the expression of key inflammatory signaling proteins such as components of the NF-κB pathway (p65, IκBα) and the NLRP3 inflammasome.

Signaling Pathways and Visualization

Nrf2 Signaling Pathway in Hepatoprotection

This compound has been shown to attenuate oxidative stress in the liver by activating the Nrf2 signaling pathway.

Nrf2_Pathway ICAB This compound Nrf2 Nrf2 ICAB->Nrf2 promotes dissociation OxidativeStress Oxidative Stress (e.g., in NASH) Keap1 Keap1 OxidativeStress->Keap1 inactivates Keap1->Nrf2 sequesters for degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes induces transcription Hepatoprotection Hepatoprotection AntioxidantEnzymes->Hepatoprotection leads to

Caption: ICAB-mediated activation of the Nrf2 pathway.

NF-κB and NLRP3 Inflammasome Pathway in Inflammation

In models of inflammation, this compound has been found to inhibit the NF-κB pathway and the NLRP3 inflammasome.

NFkB_NLRP3_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK ICAB This compound ICAB->IKK inhibits NLRP3 NLRP3 Inflammasome ICAB->NLRP3 inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB releases ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB->ProInflammatoryGenes induces transcription ProIL1b Pro-IL-1β ProInflammatoryGenes->ProIL1b Inflammation Inflammation ProInflammatoryGenes->Inflammation Caspase1 Caspase-1 NLRP3->Caspase1 activates Caspase1->ProIL1b cleaves IL1b Mature IL-1β ProIL1b->IL1b IL1b->Inflammation

Caption: Inhibition of NF-κB and NLRP3 pathways by ICAB.

BDNF Signaling Pathway in Neuroprotection

This compound has been shown to exert neuroprotective effects by modulating the BDNF signaling pathway.

BDNF_Pathway ICAB This compound BDNF BDNF ICAB->BDNF increases expression Neurotoxicity Neurotoxicity (e.g., Lead-induced) Neurotoxicity->BDNF decreases TrkB TrkB Receptor BDNF->TrkB binds and activates PI3K_AKT PI3K/AKT Pathway TrkB->PI3K_AKT activates CREB CREB PI3K_AKT->CREB activates NeuronalSurvival Neuronal Survival & Synaptic Plasticity CREB->NeuronalSurvival promotes Neuroprotection Neuroprotection NeuronalSurvival->Neuroprotection

Caption: ICAB-mediated neuroprotection via the BDNF pathway.

References

Isochlorogenic acid b solubility in DMSO, ethanol, and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Isochlorogenic acid b (ICAB), a naturally occurring polyphenolic compound, in various solvents. This document also includes protocols for preparing solutions and outlines key signaling pathways in which ICAB is involved, offering a valuable resource for researchers in pharmacology, biochemistry, and drug discovery.

Solubility of this compound

This compound exhibits solubility in a range of common laboratory solvents. Quantitative data from various sources has been compiled for easy reference.

Table 1: Solubility of this compound in Different Solvents

SolventSolubility
Ethanol (EtOH)≥51.6 mg/mL[1][2][3][4][5]
Dimethyl Sulfoxide (DMSO)≥17.37 mg/mL
Water (H₂O)≥4.92 mg/mL
MethanolSoluble
PyridineSoluble

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol outlines the steps for preparing stock solutions of this compound for in vitro and in vivo studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (95% or absolute)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO or ethanol) to the tube to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution in DMSO, add 193.6 µL of DMSO to 1 mg of this compound (Molecular Weight: 516.45 g/mol ).

  • Dissolution: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: General Method for Solubility Determination by UV-Vis Spectroscopy

This protocol provides a general method for determining the solubility of this compound in a specific solvent, adapted from methodologies used for similar phenolic compounds.

Materials:

  • This compound powder

  • Selected solvent (e.g., DMSO, ethanol, water)

  • UV-Vis Spectrophotometer and cuvettes

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the solvent in a sealed container.

  • Equilibration: Place the container in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute: Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

  • Spectrophotometric Measurement: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.

  • Calculation: Use a pre-established calibration curve of known this compound concentrations versus absorbance to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution to determine the solubility.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways, highlighting its therapeutic potential.

BDNF Signaling Pathway in Neuroprotection

This compound has demonstrated neuroprotective effects by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. It has been shown to increase the expression of BDNF and the phosphorylation of key downstream effectors like CREB and PI3K/AKT. Concurrently, it can decrease the levels of inflammatory mediators such as TLR4 and MyD88.

BDNF_Signaling_Pathway ICAB This compound BDNF BDNF ICAB->BDNF + TLR4 TLR4 ICAB->TLR4 - CREB p-CREB BDNF->CREB PI3K_AKT p-PI3K/AKT BDNF->PI3K_AKT Neuroprotection Neuroprotection, Reduced Anxiety & Depression CREB->Neuroprotection PI3K_AKT->Neuroprotection MyD88 MyD88 TLR4->MyD88 Neuroinflammation Neuroinflammation MyD88->Neuroinflammation Hepatoprotective_Signaling_Pathway ICAB This compound Nrf2 Nrf2 Pathway ICAB->Nrf2 + miR122 miR-122 ICAB->miR122 + OxidativeStress Reduced Oxidative Stress Nrf2->OxidativeStress Fibrosis Reduced Liver Fibrosis OxidativeStress->Fibrosis HIF1a HIF-1α miR122->HIF1a - HIF1a->Fibrosis PDE5_Inhibition_Pathway cluster_cGMP ICAB This compound PDE5 PDE-5 ICAB->PDE5 Inhibits cGMP cGMP PDE5->cGMP GMP 5'-GMP Vasodilation Smooth Muscle Relaxation (Vasodilation) cGMP->Vasodilation Experimental_Workflow AnimalModel Animal Model (e.g., Mice) Grouping Grouping: - Control - Toxin-induced - Toxin + ICAB AnimalModel->Grouping Induction Induction of Neurotoxicity (e.g., Lead exposure) Grouping->Induction Treatment Treatment with This compound Induction->Treatment Behavioral Behavioral Tests (e.g., Open Field, Tail Suspension) Treatment->Behavioral Biochemical Biochemical Analysis (e.g., ELISA, Western Blot for BDNF, Inflammatory markers) Treatment->Biochemical Histological Histological Analysis of Brain Tissue Treatment->Histological DataAnalysis Data Analysis & Conclusion Behavioral->DataAnalysis Biochemical->DataAnalysis Histological->DataAnalysis

References

Application Notes and Protocols for Isochlorogenic Acid B in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid B (ICAB), a natural polyphenolic compound, has garnered significant interest in biomedical research due to its diverse pharmacological activities. These include potent antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects. ICAB exerts its biological functions through the modulation of various cellular signaling pathways, making it a promising candidate for therapeutic development. These application notes provide detailed protocols for utilizing ICAB in common cell-based assays to investigate its mechanism of action and therapeutic potential.

Data Presentation

The following table summarizes the quantitative data on the biological activities of this compound from various studies.

Assay TypeCell Line/ModelTreatment ConditionsKey FindingsReference
Hepatoprotection Mouse model of non-alcoholic steatohepatitis (NASH)5, 10, and 20 mg/kg ICAB, oral administration daily for 4 weeksDose-dependent reduction in serum ALT, AST, hepatic hydroxyproline, cholesterol, and triglycerides. Inhibition of hepatic stellate cell activation and reduced expression of fibrotic genes (LOX, TGF-β1, MCP-1, COL1α1, TIMP-1).[1]
Neuroprotection Lead-induced neurotoxicity mouse modelNot specifiedIncreased expression of BDNF and phosphorylation of CREB and PI3K/AKT. Decreased levels of TLR4, MyD88, GSK-3β, and p38.[2]
Anti-inflammation LPS-induced MAC-T cells20 µg/mL ICABSignificantly reduced expression of TNF-α, IL-1β, IL-6, iNOS, and COX-2.
Anticancer MDA-MB-231 and 4T1 breast cancer cellsIC50 determination at 24 hoursIC50 values of 135.8 µM and 154.9 µM for MDA-MB-231 and 4T1 cells, respectively (data for Isochlorogenic Acid A).[3]
Anticancer NCI-H23 human lung adenocarcinoma cellsDose-dependentExhibited a remarkable dose-dependent inhibitory effect.
Antioxidant In vitro chemical assays (DPPH and FRAP)Concentration-dependentDemonstrated significant DPPH free radical scavenging ability and ferrous ion reducing power.

Signaling Pathways

// Edges from ICAB to pathways ICAB -> Nrf2 [color="#34A853"]; ICAB -> NFkB [color="#EA4335"]; ICAB -> BDNF [color="#4285F4"]; ICAB -> miR122_HIF1a [color="#5F6368"];

// Edges from pathways to outcomes Nrf2 -> Antioxidant [color="#34A853"]; NFkB -> Anti_inflammatory [color="#EA4335"]; BDNF -> Neuroprotection [color="#4285F4"]; miR122_HIF1a -> Hepatoprotection [color="#5F6368"]; } .dot Caption: Overview of signaling pathways modulated by this compound.

Experimental Workflows

// Nodes start [label="Start: Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="ICAB Treatment\n(Varying Concentrations & Times)", fillcolor="#FBBC05", fontcolor="#202124"]; viability [label="Cell Viability Assay\n(CCK-8 / MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis Assay\n(Annexin V / PI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; protein_analysis [label="Protein Expression\n(Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cytokine_analysis [label="Cytokine Quantification\n(ELISA)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Conclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treatment; treatment -> viability; treatment -> apoptosis; treatment -> protein_analysis; treatment -> cytokine_analysis; viability -> data_analysis; apoptosis -> data_analysis; protein_analysis -> data_analysis; cytokine_analysis -> data_analysis; data_analysis -> end; } .dot Caption: General experimental workflow for cell-based assays with ICAB.

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol is for assessing the effect of ICAB on cell proliferation and cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (ICAB)

  • Vehicle control (e.g., DMSO or ethanol)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • ICAB Treatment:

    • Prepare a stock solution of ICAB in a suitable solvent (e.g., ethanol is a suitable solvent) and dilute it to desired concentrations with cell culture medium.

    • Remove the medium from the wells and add 100 µL of medium containing various concentrations of ICAB (e.g., 1, 10, 25, 50, 100 µM).

    • Include a vehicle control group treated with the same concentration of the solvent.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot a dose-response curve to determine the IC50 value if applicable.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for detecting and quantifying apoptosis induced by ICAB.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound (ICAB)

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of ICAB and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blotting for Protein Expression Analysis

This protocol is for examining the effect of ICAB on the expression levels of specific proteins (e.g., Nrf2, HIF-1α, p-NF-κB).

Materials:

  • Cells of interest

  • 6-well or 10 cm cell culture dishes

  • This compound (ICAB)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with ICAB as described previously.

    • Wash cells with cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

ELISA for Cytokine Quantification

This protocol is for measuring the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant following ICAB treatment.

Materials:

  • Cells of interest (e.g., macrophages like RAW 264.7)

  • 24-well or 48-well cell culture plates

  • LPS (lipopolysaccharide) for inflammatory stimulation

  • This compound (ICAB)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates.

    • Pre-treat cells with various concentrations of ICAB for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant and centrifuge to remove any cells or debris.

    • Store the supernatant at -80°C until use.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:

      • Coating the plate with a capture antibody.

      • Adding standards and samples.

      • Adding a detection antibody.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Adding a substrate and stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of the cytokine in each sample based on the standard curve.

Disclaimer

These protocols provide a general framework for conducting cell-based assays with this compound. Optimal conditions, including cell seeding density, ICAB concentrations, and incubation times, may vary depending on the specific cell line and experimental objectives. It is highly recommended to perform preliminary experiments to determine the optimal parameters for your specific system. All products are for research use only and not for human use.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Isochlorogenic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isochlorogenic acid B (3,4-dicaffeoylquinic acid), a significant phenolic acid found in various medicinal plants and dietary sources, has garnered considerable interest for its diverse pharmacological activities, including antioxidant and anti-inflammatory properties. Accurate and sensitive quantification of this compound in biological matrices and botanical extracts is crucial for pharmacokinetic studies, quality control, and understanding its therapeutic potential. This application note presents a detailed and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the reliable detection and quantification of this compound.

Data Presentation

The quantitative performance of this LC-MS/MS method for this compound (3,4-DCQA) is summarized in the table below. The data is compiled from a study by a team of researchers who validated the method for the analysis of di-caffeoylquinic acid isomers.[1]

ParameterValue
AnalyteThis compound (3,4-dicaffeoylquinic acid)
Precursor Ion (m/z)515.1
Product Ion (m/z)353.1 / 191.1 / 179.1
Limit of Detection (LOD)0.795 mg/L[1]
Limit of Quantitation (LOQ)2.386 mg/L[1]
Linearity (R²)>0.99

Experimental Protocols

This section provides a comprehensive protocol for the analysis of this compound using LC-MS/MS.

Sample Preparation (Plasma)

A protein precipitation method is recommended for the extraction of this compound from plasma samples.

Materials:

  • Plasma samples

  • Methanol (LC-MS grade), chilled at -20°C

  • Vortex mixer

  • Centrifuge (capable of 4°C and >12,000 x g)

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Autosampler vials

Protocol:

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is suitable for the separation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 30
    5.0 80
    7.0 95
    8.0 95
    8.1 10

    | 10.0 | 10 |

Mass Spectrometry (MS/MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 3000 V.

  • Gas Temperature: 350°C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
    This compound 515.1 353.1 (Quantifier) 100 20
    This compound 515.1 191.1 (Qualifier) 100 35

    | this compound | 515.1 | 179.1 (Qualifier) | 100 | 25 |

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Fragmentation Pathway of this compound

fragmentation_pathway parent This compound [M-H]⁻ m/z 515.1 frag1 [M-H - Caffeoyl]⁻ m/z 353.1 parent->frag1 - C₉H₆O₃ frag2 Quinic Acid [M-H]⁻ m/z 191.1 frag1->frag2 - C₉H₆O₃ frag3 Caffeic Acid [M-H]⁻ m/z 179.1 frag1->frag3 - C₇H₆O₄

Caption: Proposed fragmentation pathway of this compound in negative ESI mode.

References

Application of Isochlorogenic Acid B in Functional Food Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid B (ICAB), a member of the dicaffeoylquinic acid family, is a naturally occurring polyphenolic compound found in various plants, including tea, sweet potatoes, and artichokes.[1] As a potent bioactive molecule, ICAB is gaining significant attention in the field of functional food and nutraceutical development due to its diverse pharmacological properties. These include pronounced antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective effects. This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound in functional food formulations.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that make it a compelling ingredient for functional foods aimed at preventing and managing chronic diseases.

  • Antioxidant Activity: ICAB is a potent antioxidant, capable of scavenging free radicals and mitigating oxidative stress, a key factor in the pathogenesis of many chronic diseases. Dicaffeoylquinic acids, such as ICAB, generally exhibit stronger antioxidant activities than their monocaffeoylquinic counterparts due to a greater number of hydroxyl groups.[2][3]

  • Anti-inflammatory Effects: ICAB demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. This makes it a candidate for functional foods targeting inflammatory conditions.

  • Hepatoprotective Effects: Preclinical studies have shown that ICAB can protect the liver from damage induced by toxins and metabolic stress.[4] It has been observed to improve pathological lesions associated with liver fibrosis.[4]

  • Neuroprotective Effects: ICAB has shown promise in protecting neuronal cells from damage and inflammation, suggesting its potential in functional foods designed to support cognitive health and combat neurodegenerative processes.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from preclinical studies on this compound, providing a basis for dose-response considerations in functional food research.

Table 1: Hepatoprotective Effects of this compound in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)

Dosage (mg/kg/day, oral)Serum ALT (U/L)Serum AST (U/L)Study ModelReference
Control~50~100MCD diet-induced NASH in mice
NASH Model~250~450MCD diet-induced NASH in mice
5 mg/kg ICABSignificantly ReducedSignificantly ReducedMCD diet-induced NASH in mice
10 mg/kg ICABSignificantly ReducedSignificantly ReducedMCD diet-induced NASH in mice
20 mg/kg ICABSignificantly ReducedSignificantly ReducedMCD diet-induced NASH in mice

MCD: Methionine- and choline-deficient. ALT: Alanine aminotransferase. AST: Aspartate aminotransferase.

Table 2: Antioxidant Activity of Isochlorogenic Acid Isomers

CompoundAntioxidant AssayIC50 / ActivityReference
Isochlorogenic acid ADPPH Radical ScavengingSimilar to ICAB
This compound DPPH Radical Scavenging Similar to ICAA
Isochlorogenic acid CDPPH Radical ScavengingHigher than ICAA and ICAB
Isochlorogenic acid AABTS Radical ScavengingSimilar to ICAB
This compound ABTS Radical Scavenging Similar to ICAA
Isochlorogenic acid CABTS Radical ScavengingHigher than ICAA and ICAB

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher antioxidant activity.

Signaling Pathways Modulated by this compound

ICAB exerts its biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for the targeted development of functional foods.

Nrf2 Signaling Pathway

ICAB can attenuate liver oxidative stress through the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting against oxidative damage.

Nrf2_Pathway ICAB This compound Keap1 Keap1 ICAB->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Oxidative_Stress Reduced Oxidative Stress Antioxidant_Genes->Oxidative_Stress leads to

Caption: Nrf2 signaling pathway activation by this compound.

miR-122/HIF-1α Signaling Pathway

In the context of liver fibrosis, ICAB has been shown to reverse the decreased levels of miR-122 and the over-expression of hepatic HIF-1α.

miR122_HIF1a_Pathway ICAB This compound miR122 miR-122 ICAB->miR122 upregulates HIF1a HIF-1α ICAB->HIF1a downregulates miR122->HIF1a inhibits Profibrogenic_Factors Profibrogenic Factors (e.g., LOX, TGF-β1) HIF1a->Profibrogenic_Factors promotes Liver_Fibrosis Liver Fibrosis Profibrogenic_Factors->Liver_Fibrosis contributes to

Caption: Modulation of the miR-122/HIF-1α pathway by ICAB.

BDNF Signaling Pathway

ICAB has demonstrated neuroprotective effects by regulating the BDNF signaling pathway. It can increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and the phosphorylation of its downstream targets.

BDNF_Pathway ICAB This compound BDNF BDNF ICAB->BDNF increases expression CREB p-CREB BDNF->CREB activates PI3K_AKT p-PI3K/p-AKT BDNF->PI3K_AKT activates Neuroprotection Neuroprotection (Reduced anxiety, depression, neuroinflammation) CREB->Neuroprotection promotes PI3K_AKT->Neuroprotection promotes

Caption: Activation of the BDNF signaling pathway by ICAB.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the bioactivity of this compound for functional food applications.

General Experimental Workflow

Experimental_Workflow Start Start: this compound Functional Food Application Research In_Vitro In Vitro Studies Start->In_Vitro Antioxidant Antioxidant Assays (DPPH, ABTS) In_Vitro->Antioxidant Anti_inflammatory Anti-inflammatory Assays (LPS-stimulated Macrophages) In_Vitro->Anti_inflammatory Neuroprotective Neuroprotective Assays (SH-SY5Y cells) In_Vitro->Neuroprotective In_Vivo In Vivo Studies In_Vitro->In_Vivo Data_Analysis Data Analysis and Interpretation Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Neuroprotective->Data_Analysis Hepatoprotective Hepatoprotective Model (e.g., CCl4-induced) In_Vivo->Hepatoprotective Hepatoprotective->Data_Analysis Formulation Functional Food Formulation Data_Analysis->Formulation End End Product Formulation->End

Caption: General workflow for ICAB functional food research.

Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound (ICAB) standard

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of ICAB in methanol.

  • Prepare a series of dilutions of the ICAB stock solution to obtain a range of concentrations (e.g., 1-100 µg/mL).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each ICAB dilution to triplicate wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • Determine the IC50 value, which is the concentration of ICAB required to scavenge 50% of the DPPH radicals.

Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

Objective: To assess the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (ICAB)

  • Griess Reagent

  • 96-well cell culture plate

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of ICAB (e.g., 10-100 µM) for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

Protocol 3: In Vivo Hepatoprotective Activity - CCl4-Induced Liver Injury Model

Objective: To evaluate the protective effect of this compound against carbon tetrachloride (CCl4)-induced liver damage in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (ICAB)

  • Carbon tetrachloride (CCl4)

  • Olive oil

  • Kits for measuring serum ALT and AST

Procedure:

  • Acclimatize the mice for one week.

  • Divide the mice into the following groups (n=8-10 per group):

    • Control group (vehicle only)

    • CCl4 group (CCl4 in olive oil)

    • ICAB low dose + CCl4 group

    • ICAB medium dose + CCl4 group

    • ICAB high dose + CCl4 group

  • Administer ICAB orally (e.g., 5, 10, 20 mg/kg body weight) daily for 7 days.

  • On the 7th day, 2 hours after the last ICAB administration, induce liver injury by intraperitoneal injection of a single dose of CCl4 (e.g., 10% v/v in olive oil at 1 mL/kg body weight).

  • 24 hours after CCl4 injection, collect blood via cardiac puncture for serum analysis.

  • Euthanize the mice and collect liver tissue for histopathological examination and biochemical analysis.

  • Measure serum levels of ALT and AST using commercial kits.

  • Perform H&E staining on liver sections to assess the extent of liver damage.

Safety and Toxicology

Current research suggests that chlorogenic and isochlorogenic acids do not pose a significant risk to human health when consumed at doses within the normal range of dietary exposure. No significant evidence of toxic or adverse effects has been reported following acute oral exposure. Long-term exposure through daily consumption is also considered reasonably safe.

Conclusion

This compound is a promising natural compound for the development of functional foods and beverages with antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective benefits. The provided application notes and protocols offer a framework for researchers to systematically evaluate the efficacy and mechanisms of action of ICAB, paving the way for its incorporation into innovative health-promoting products. Further clinical trials are warranted to fully elucidate its therapeutic potential in humans.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Peak Resolution for Isochlorogenic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of isochlorogenic acid isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their HPLC peak resolution for these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are isochlorogenic acids and why is their separation challenging?

A1: Isochlorogenic acids are a group of naturally occurring phenolic compounds that are esters of two caffeic acid molecules and one quinic acid molecule.[1] The most common isomers include isochlorogenic acid A (3,5-dicaffeoylquinic acid), isochlorogenic acid B (3,4-dicaffeoylquinic acid), and isochlorogenic acid C (4,5-dicaffeoylquinic acid).[1] Their separation by HPLC is challenging due to their very similar chemical structures and polarities, which often leads to co-elution or poor peak resolution.[2]

Q2: What is a typical starting HPLC method for separating isochlorogenic acid isomers?

A2: A common starting point for the separation of isochlorogenic acid isomers is reversed-phase HPLC. A typical method would utilize a C18 column with a gradient elution. The mobile phase often consists of an aqueous component (e.g., water with a small percentage of formic or phosphoric acid to improve peak shape) and an organic modifier like acetonitrile or methanol.

Q3: What are the common elution orders for chlorogenic and isochlorogenic acid isomers in reversed-phase HPLC?

A3: In reversed-phase systems, the elution order can vary based on the specific stationary phase and mobile phase conditions. However, a frequently observed elution order for caffeoylquinic acid (CQA) isomers is 3-CQA (neochlorogenic acid) < 5-CQA (chlorogenic acid) < 4-CQA (cryptochlorogenic acid).[3][4] For dicaffeoylquinic acid (diCQA) isomers, a common order is 3,4-diCQA < 3,5-diCQA < 4,5-diCQA. It's important to note that cis-isomers generally have longer retention times than their corresponding trans forms.

Q4: How does pH of the mobile phase affect the resolution of isochlorogenic acid isomers?

A4: The pH of the mobile phase plays a crucial role in the resolution of acidic compounds like isochlorogenic acids. Using a low pH mobile phase (typically by adding formic acid, phosphoric acid, or acetic acid) suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups. This increases their hydrophobicity and retention on a reversed-phase column, often leading to sharper peaks and improved resolution. Inconsistent pH between runs can lead to variability in retention times and poor reproducibility.

Q5: Can column temperature be used to optimize the separation?

A5: Yes, column temperature is an important parameter for optimizing separation. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, the effect on selectivity can vary. For some isomer pairs, a change in temperature may improve resolution, while for others it may have the opposite effect. It is a parameter that should be systematically investigated during method development.

Troubleshooting Guide

Issue 1: Poor Peak Resolution/Co-elution of Isomers

This is the most common issue when analyzing isochlorogenic acid isomers.

Potential Cause Suggested Solution
Inappropriate Stationary Phase The selectivity of the column is critical. While C18 columns are widely used, other stationary phases may offer better resolution. Consider a biphenyl stationary phase, which is known for providing greater aromatic selectivity. Also, columns with high-purity silica and effective end-capping can reduce peak tailing from silanol interactions.
Mobile Phase Composition Not Optimized Systematically evaluate the organic modifier (acetonitrile vs. methanol) and the gradient profile. A shallower gradient can often improve the separation of closely eluting peaks. Also, ensure the mobile phase is properly acidified (e.g., with 0.1% formic acid) to suppress ionization and improve peak shape.
Flow Rate Too High A high flow rate can lead to band broadening and decreased resolution. Try reducing the flow rate to see if resolution improves, but be mindful of increasing the analysis time.
Column Temperature Not Optimal Vary the column temperature (e.g., in 5°C increments from 25°C to 40°C) to assess its impact on selectivity and resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and the accuracy of quantification.

Potential Cause Suggested Solution
Secondary Interactions with Stationary Phase Peak tailing for acidic compounds can be caused by interactions with residual silanol groups on the silica support. Ensure the mobile phase pH is low enough to suppress ionization. Using a highly end-capped column or a column with a different stationary phase chemistry can also mitigate this issue.
Column Overload Injecting too much sample can lead to peak fronting or broadening. Dilute the sample and inject a smaller volume to see if the peak shape improves.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Extra-column Volume Excessive tubing length or poorly made connections can contribute to band broadening. Use tubing with a small internal diameter and ensure all connections are properly fitted to minimize dead volume.
Issue 3: Irreproducible Retention Times

Inconsistent retention times can make peak identification and quantification unreliable.

Potential Cause Suggested Solution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase for each analysis and ensure the composition is accurate. Small variations in pH or solvent ratios can lead to shifts in retention time.
Fluctuating Column Temperature Use a column oven to maintain a stable temperature throughout the analysis. Even small fluctuations in ambient temperature can affect retention times.
Column Degradation Over time, the stationary phase can degrade, especially when using aggressive mobile phases. This can lead to changes in retention. If other troubleshooting steps fail, try replacing the column.
System Not Equilibrated Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can cause retention time drift.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method

This protocol provides a starting point for the separation of isochlorogenic acid isomers.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-10 min: 10-25% B

    • 10-20 min: 25-40% B

    • 20-30 min: 40-60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 325 nm or 330 nm.

  • Injection Volume: 10-20 µL.

Protocol 2: High-Resolution Method Using a Biphenyl Column

This method is adapted for achieving higher selectivity between isomers.

  • Column: Biphenyl, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 1.0% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient: A shallow gradient starting at 10% B, held for 10 minutes, followed by a slow increase.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 50°C.

  • Detection Wavelength: 325 nm.

  • Injection Volume: 5 µL.

Visualizations

Troubleshooting_Workflow Start Start: Poor Peak Resolution CheckColumn Check Stationary Phase Start->CheckColumn OptimizeMobilePhase Optimize Mobile Phase Start->OptimizeMobilePhase AdjustFlowRate Adjust Flow Rate Start->AdjustFlowRate AdjustTemp Adjust Temperature Start->AdjustTemp C18 Using Standard C18? CheckColumn->C18 CheckGradient Is Gradient Optimized? OptimizeMobilePhase->CheckGradient FlowRateHigh Is Flow Rate > 1 mL/min? AdjustFlowRate->FlowRateHigh TempConstant Is Temperature Controlled? AdjustTemp->TempConstant C18->OptimizeMobilePhase No TryBiphenyl Consider Biphenyl or other high-selectivity phase C18->TryBiphenyl Yes End Resolution Optimized TryBiphenyl->End ShallowGradient Try a Shallower Gradient CheckGradient->ShallowGradient No CheckAcid Is Mobile Phase Acidified? CheckGradient->CheckAcid Yes ShallowGradient->End CheckAcid->AdjustFlowRate Yes AddAcid Add 0.1% Formic or Phosphoric Acid CheckAcid->AddAcid No AddAcid->End FlowRateHigh->AdjustTemp No ReduceFlow Reduce Flow Rate FlowRateHigh->ReduceFlow Yes ReduceFlow->End VaryTemp Systematically Vary Temperature (e.g., 25-40°C) TempConstant->VaryTemp Yes TempConstant->End No, use oven VaryTemp->End

Caption: A troubleshooting workflow for improving HPLC peak resolution of isochlorogenic acid isomers.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Extraction Extraction from Matrix Filtration Filtration (0.45 µm) Extraction->Filtration Dilution Dilution in Mobile Phase Filtration->Dilution Injection Inject Sample Dilution->Injection Separation Gradient Elution on Reversed-Phase Column Injection->Separation Detection UV Detection (325 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using External Standard Integration->Quantification

Caption: A general experimental workflow for the HPLC analysis of isochlorogenic acids.

References

Troubleshooting peak tailing for isochlorogenic acid b in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering peak tailing with isochlorogenic acid B in reverse-phase High-Performance Liquid Chromatography (HPLC). The following guides and FAQs are designed to help you diagnose and resolve common issues to achieve optimal peak symmetry and ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem when analyzing this compound?

A: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader than its leading edge.[1] An ideal chromatographic peak should be symmetrical and Gaussian in shape.[2] This distortion is problematic because it can lead to inaccurate peak integration and quantification, reduce the resolution between adjacent peaks, and decrease overall sensitivity, which can make it difficult to detect trace-level analytes.[1][2] For a phenolic compound like this compound, maintaining peak symmetry is critical for accurate and reproducible analysis.[1]

Q2: What are the most likely chemical causes of peak tailing specifically for this compound?

A: For polar, acidic compounds like this compound, peak tailing is often caused by secondary chemical interactions with the stationary phase. The most common causes include:

  • Secondary Silanol Interactions: this compound, with its multiple polar hydroxyl and carboxylic acid groups, can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns). These silanol groups are acidic and can become ionized (negatively charged) at higher pH levels, leading to unwanted ionic interactions that delay the elution of some analyte molecules, causing a "tail".

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound's carboxylic acid or phenolic hydroxyl groups, a mixture of ionized and non-ionized forms of the analyte will exist simultaneously. This dual state leads to inconsistent retention behavior and significant peak distortion.

Q3: How does mobile phase pH affect the peak shape of this compound, and what is the recommended pH range?

A: Mobile phase pH is one of the most critical factors affecting the peak shape of ionizable compounds like this compound.

  • At Low pH (e.g., pH 2.5 - 3.0):

    • It suppresses the ionization of this compound, keeping it in a single, neutral (protonated) form. This leads to more consistent interaction with the stationary phase.

    • It also suppresses the ionization of the problematic surface silanol groups, minimizing the secondary interactions that cause tailing.

  • At Mid-to-High pH (e.g., pH > 4):

    • The analyte can become partially or fully ionized (negatively charged), which can lead to poor retention and peak shape.

    • Surface silanols become ionized, creating active sites for strong secondary interactions.

For optimal peak shape, the mobile phase pH should be at least 2 pH units below the analyte's pKa. Using an acidic modifier, such as 0.1% formic acid or phosphoric acid, is highly recommended.

Q4: My this compound peak is tailing, but so are all the other peaks in my chromatogram. What should I investigate?

A: When all peaks in a chromatogram exhibit tailing, the cause is likely a physical or systemic issue rather than a chemical interaction specific to one analyte. Common culprits include:

  • Partially Blocked Inlet Frit: Debris from the sample or mobile phase can clog the column's inlet frit, distorting the flow path and affecting all peaks.

  • Column Void: Over time, the packed bed of the column can settle, creating a void or channel at the inlet. This leads to a non-uniform flow and peak distortion.

  • Extra-Column Volume (Dead Volume): Excessive volume from long or wide-bore tubing, or improperly seated fittings between the injector, column, and detector, can cause band broadening and tailing for all peaks.

Q5: Could my choice of HPLC column be causing the peak tailing?

A: Yes, the column is a critical factor. Peak tailing due to silanol interactions is highly dependent on the type and quality of the silica used in the column packing.

  • Column Type: Modern columns use high-purity, "Type B" silica, which has a much lower metal content and fewer acidic silanol groups compared to older "Type A" silica.

  • End-Capping: To further reduce silanol activity, most modern columns are "end-capped." This process involves chemically bonding a small, inert group (like trimethylsilyl) to block most of the accessible silanol groups, significantly improving peak shape for polar and basic compounds.

  • Hybrid Phases: Organo-silica hybrid stationary phases incorporate carbon into the silica structure, which reduces the concentration of surface silanols and improves pH stability.

If you are using an older column or one not specifically designed for polar analytes, switching to a modern, high-purity, end-capped column can dramatically reduce peak tailing.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH to Mitigate Tailing

This guide provides a systematic approach to address peak tailing caused by chemical interactions through mobile phase optimization.

G start Peak Tailing Observed for This compound check_ph Is the mobile phase pH above 3.5? start->check_ph lower_ph ACTION: Lower mobile phase pH to 2.5 - 3.0 using an acid modifier (e.g., 0.1% Formic or Phosphoric Acid). check_ph->lower_ph  Yes other_causes OUTCOME: Peak tailing persists. Consider other causes: - Column Health - System Issues - Mass Overload check_ph->other_causes  No / Already Low equilibrate Equilibrate column for at least 10-15 column volumes. lower_ph->equilibrate reinject Re-inject sample and evaluate peak shape. equilibrate->reinject reinject->other_causes Tailing Persists success OUTCOME: Peak symmetry is significantly improved. reinject->success Tailing Resolved

Caption: Workflow for troubleshooting peak tailing by optimizing mobile phase pH.

Experimental Protocol: Mobile Phase pH Adjustment

  • Initial Analysis: Inject your this compound standard using your current method. Record the chromatogram and calculate the Asymmetry Factor (As) or Tailing Factor (Tf) for the peak. An ideal value is 1.0, while values greater than 1.5 are generally considered poor.

  • Prepare Acidified Mobile Phase: Prepare a fresh aqueous portion of your mobile phase with a pH between 2.5 and 3.0. This is typically achieved by adding a small amount of a modifier like formic acid, trifluoroacetic acid (TFA), or phosphoric acid. A common starting point is a 0.1% (v/v) concentration.

  • Column Equilibration: Flush your column with the new, low-pH mobile phase for at least 10-15 column volumes to ensure the stationary phase is fully equilibrated.

  • Re-analysis and Comparison: Inject the same sample again. Compare the new chromatogram to the initial one. A significant improvement in peak symmetry strongly suggests that silanol interactions or analyte ionization were the primary cause of the tailing.

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

AnalyteMobile Phase pHAcid ModifierAsymmetry Factor (As)Peak Shape
This compound5.8None2.1Severe Tailing
This compound2.70.1% Formic Acid1.2Good Symmetry

Note: Asymmetry Factor (As) is calculated at 10% of the peak height. Data is representative.

Guide 2: Diagnosing and Resolving Column and System Issues

If adjusting the mobile phase does not resolve the issue, or if all peaks are tailing, the problem is likely physical.

G cluster_symptoms Observe System Symptoms cluster_causes Identify Likely Cause cluster_solutions Implement Solution start All Peaks in Chromatogram are Tailing symptom1 Symptom: High backpressure and peak distortion start->symptom1 symptom2 Symptom: Normal backpressure, all peaks broad/tailing start->symptom2 symptom3 Symptom: Triangular peaks, retention shifts with concentration start->symptom3 cause1 Likely Cause: Partially Blocked Inlet Frit symptom1->cause1 cause2 Likely Cause: Column Void or Extra-Column Volume symptom2->cause2 cause3 Likely Cause: Column (Mass) Overload symptom3->cause3 solution1 Solution: 1. Reverse-flush column to waste. 2. Replace frit or column if unresolved. cause1->solution1 solution2 Solution: 1. Check/remake all fittings. 2. Remove guard column to test. 3. Replace column. cause2->solution2 solution3 Solution: 1. Reduce sample concentration. 2. Reduce injection volume. cause3->solution3

Caption: Logical relationships between common system-wide symptoms and their causes.

Experimental Protocol: System and Column Health Check

  • Check for Frit Blockage: Disconnect the column from the detector and direct the flow to a beaker. Reverse the column's orientation and flush it with mobile phase at a low flow rate (e.g., 0.1-0.2 mL/min) for 5-10 minutes. This can dislodge particulates from the inlet frit. Re-install the column in the correct orientation and test.

  • Inspect for Extra-Column Volume: Ensure all tubing connections, especially between the injector, column, and detector, are secure and that the tubing is fully seated in the port. Using fittings with the correct ferrule depth is critical. Minimize the length and internal diameter of all connecting tubing where possible.

  • Isolate the Column: If you use a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column has failed and needs replacement. If the problem persists, the analytical column itself may be the issue.

  • Confirm Column Failure: Replace the suspect analytical column with a new, high-quality column of the same chemistry. If this resolves the tailing, the original column has degraded and should be discarded.

  • Test for Column Overload: Prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves and the retention time increases slightly, your original sample was overloading the column. Reduce the sample concentration or injection volume for future runs.

References

Preventing oxidation of isochlorogenic acid b during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of isochlorogenic acid b during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

A1: this compound (ICAB) is a natural polyphenolic compound and a derivative of caffeic acid.[1][2] Like other chlorogenic acids, it possesses significant antioxidant properties.[1][3][4] This antioxidant activity also means the molecule itself is susceptible to oxidation, especially due to its catechol (3,4-dihydroxyphenyl) functional groups. Factors such as pH, temperature, light, and the presence of oxidizing agents can lead to its degradation.

Q2: What are the initial signs of this compound oxidation in my sample?

A2: A common visual indicator of oxidation is a change in the color of your sample solution. Although this compound powder is described as white or light yellow, its solutions can develop a brownish or yellowish hue upon oxidation. In analytical techniques like HPLC, oxidation can manifest as a decrease in the peak area of this compound and the appearance of new, unidentified peaks.

Q3: What is the best solvent for dissolving and storing this compound?

A3: this compound is soluble in polar solvents like ethanol, methanol, and hot water. For preparing stock solutions, ethanol is a good choice, with a solubility of ≥51.6 mg/mL. It is advisable to prepare stock solutions and store them in separate aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Q4: How does pH affect the stability of this compound during sample preparation?

A4: Chlorogenic acids, in general, are more stable at lower pH values. At pH values above 6, degradation and isomerization can occur more rapidly. Therefore, maintaining an acidic environment during sample preparation is crucial. The use of acidified solvents, such as methanol with 0.1% formic acid, is often recommended for HPLC analysis.

Q5: Can I use antioxidants to prevent the oxidation of this compound?

A5: Yes, adding other antioxidants to your sample can help protect this compound from degradation. Studies on chlorogenic acid have shown that ascorbic acid (Vitamin C) and (-)-epigallocatechin gallate (EGCG) can improve its stability in solution. When choosing an antioxidant, consider its compatibility with your downstream analytical methods.

Troubleshooting Guide

Problem: My this compound solution turns brown shortly after preparation.

  • Question: What is causing the rapid color change in my solution?

    • Answer: A rapid brown color change is a strong indicator of oxidation. This can be triggered by exposure to light, elevated temperatures, or a non-acidic pH.

  • Question: How can I prevent this discoloration?

    • Answer:

      • Work in low-light conditions: Prepare your samples away from direct sunlight or use amber-colored vials.

      • Maintain a low temperature: Keep your samples on ice or in a cooling rack during preparation.

      • Use an acidified solvent: Prepare your solutions in a solvent containing a small amount of acid, such as 0.1% formic or acetic acid, to maintain a low pH.

      • Consider adding a stabilizing antioxidant: The addition of ascorbic acid can help prevent oxidation.

Problem: I am observing low recovery of this compound in my HPLC analysis.

  • Question: Why is the concentration of this compound lower than expected?

    • Answer: Low recovery can be due to degradation during sample preparation or storage. This compound is sensitive to heat, light, and pH.

  • Question: What steps can I take to improve the recovery?

    • Answer:

      • Optimize Storage: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures.

      • Control pH: Use an acidified mobile phase and diluent for your HPLC analysis. A mobile phase of methanol and 0.1% formic acid in water is a common choice.

      • Minimize processing time: Prepare your samples as quickly as possible and inject them into the HPLC system without delay.

      • Evaporation conditions: If your protocol involves an evaporation step, use a gentle stream of nitrogen and avoid high temperatures.

Data Summary

Table 1: Storage Conditions for this compound and its Analogs

CompoundFormRecommended Storage TemperatureDurationReference
This compoundSolid-20°CN/A
This compoundSolid2-8°C (Protected from air and light)N/A
Isochlorogenic acid ASolid-20°C3 years
Isochlorogenic acid AIn solvent-80°C6 months
Isochlorogenic acid AIn solvent-20°C1 month

Experimental Protocols

Protocol: Sample Preparation for HPLC Analysis of this compound

This protocol outlines the steps for preparing a sample containing this compound for HPLC analysis, with a focus on minimizing oxidation.

  • Reagent Preparation:

    • Extraction Solvent: 80% Methanol with 0.1% Formic Acid. Prepare fresh.

    • Reconstitution Solvent: 50% Methanol with 0.1% Formic Acid.

    • Standard Stock Solution: Accurately weigh and dissolve this compound in the extraction solvent to a final concentration of 1 mg/mL. Store at -20°C in amber vials.

  • Sample Extraction (from a solid matrix, e.g., plant material):

    • Weigh approximately 1 gram of the homogenized sample into a centrifuge tube.

    • Add 10 mL of pre-chilled extraction solvent.

    • Vortex for 1 minute.

    • Sonicate in an ice bath for 30 minutes.

    • Centrifuge at 4°C and 8,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

  • Sample Clean-up (Optional, if high levels of interfering substances are present):

    • A solid-phase extraction (SPE) step may be necessary depending on the sample matrix.

  • Final Preparation for Injection:

    • Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.

    • If necessary, evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 30°C.

    • Reconstitute the residue with the reconstitution solvent.

    • Vortex briefly and inject into the HPLC system.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis start Start: Weigh Sample add_solvent Add Acidified Extraction Solvent start->add_solvent Low Light vortex Vortex add_solvent->vortex sonicate Sonicate in Ice Bath vortex->sonicate centrifuge Centrifuge at 4°C sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.45 µm) supernatant->filter hplc_vial Transfer to Amber HPLC Vial filter->hplc_vial inject Inject into HPLC hplc_vial->inject

Caption: Workflow for preparing samples containing this compound for HPLC analysis.

signaling_pathway cluster_pathway Hypothetical Antioxidant Signaling Pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 induces dissociation ICAB This compound Nrf2 Nrf2 ICAB->Nrf2 stabilizes ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Keap1->Nrf2 inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: A hypothetical signaling pathway illustrating the antioxidant action of this compound.

References

Method refinement for separating isochlorogenic acid b from isochlorogenic acid a and c

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining methods for the separation of isochlorogenic acid b from isochlorogenic acid a and c.

Frequently Asked Questions (FAQs)

Q1: What are isochlorogenic acids a, b, and c?

A1: Isochlorogenic acids a, b, and c are isomers of dicaffeoylquinic acid (diCQA).[1][2] They are naturally occurring phenolic compounds found in various plants, including coffee beans and traditional medicinal herbs.[2] Their structural similarity makes their separation challenging. The specific isomers are:

  • Isochlorogenic acid a (3,5-di-O-caffeoylquinic acid) [1][3]

  • This compound (3,4-di-O-caffeoylquinic acid)

  • Isochlorogenic acid c (4,5-di-O-caffeoylquinic acid)

Q2: What are the primary methods for separating isochlorogenic acid isomers?

A2: The most common and effective methods for separating isochlorogenic acid isomers are High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC). Often, a combination of these techniques is used for optimal purity. Preparative HPLC is frequently employed for isolating larger quantities of the purified isomers.

Q3: Why is the separation of this compound from a and c particularly difficult?

A3: The separation is challenging due to the high structural similarity and close polarity of the three isomers. Their similar chemical properties lead to overlapping peaks and co-elution in many chromatographic systems. Achieving baseline separation often requires careful optimization of the chromatographic conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor resolution between isochlorogenic acid a, b, and c peaks in HPLC. 1. Inappropriate mobile phase composition. 2. Incorrect column selection. 3. Suboptimal flow rate or temperature.1. Mobile Phase Optimization: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase (often acidified water). A shallow gradient elution can improve separation. Consider adding a small percentage of an acid like formic acid or phosphoric acid to the mobile phase to improve peak shape. 2. Column Selection: Use a high-resolution C18 column. The choice of stationary phase can influence selectivity; experimenting with different C18 column brands or even phenyl-hexyl columns may yield better results. 3. Parameter Adjustment: Lower the flow rate to increase the interaction time with the stationary phase. Optimize the column temperature, as temperature can affect the viscosity of the mobile phase and the selectivity of the separation.
Peak tailing for all isochlorogenic acid isomers. 1. Active sites on the column packing material. 2. Sample overload. 3. Incompatible sample solvent.1. Reduce Silanol Interactions: Add a competitive base (e.g., triethylamine) in low concentrations to the mobile phase or use an end-capped column. The activity of residual silanol groups can lead to peak tailing. 2. Sample Concentration: Reduce the concentration of the injected sample. 3. Solvent Compatibility: Dissolve the sample in the initial mobile phase or a weaker solvent.
Co-elution of this compound with either a or c. 1. Insufficient separation power of the single chromatographic method.1. Employ Orthogonal Techniques: Combine HSCCC with preparative HPLC. HSCCC can be used for initial fractionation, followed by prep-HPLC for fine-tuning the separation of the closely eluting isomers.
Low recovery of purified isomers. 1. Irreversible adsorption to the stationary phase. 2. Degradation of the compounds during processing.1. Method Choice: HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption and leading to high sample recovery. 2. Minimize Degradation: Isochlorogenic acids can be sensitive to light, pH, and temperature. Protect samples from light and avoid extreme pH and high temperatures during the separation process.

Experimental Protocols

Method 1: High-Speed Counter-Current Chromatography (HSCCC) for Initial Fractionation

This protocol is designed for the initial enrichment of isochlorogenic acid fractions from a crude plant extract.

1. Sample Preparation:

  • Extract the dried plant material with a suitable solvent (e.g., 70% ethanol).
  • Concentrate the extract under reduced pressure.
  • Subject the crude extract to preliminary purification using a macroporous resin column to obtain a fraction enriched with isochlorogenic acids.

2. HSCCC System and Parameters:

  • Apparatus: A preparative HSCCC instrument.
  • Solvent System: A two-phase solvent system is crucial. A common system is n-hexane-ethyl acetate-water. The ratio needs to be optimized for the specific separation. A reported system for separating isochlorogenic acids A and B used n-hexane-ethyl acetate-water containing 1% acetic acid (1:4:8, v/v/v).
  • Operation:
  • Fill the column with the stationary phase (upper phase).
  • Rotate the column at a set speed (e.g., 900 rpm).
  • Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 2.0-3.0 mL/min).
  • Once the system reaches hydrodynamic equilibrium, inject the sample dissolved in the mobile phase.
  • Monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).
  • Collect fractions based on the chromatogram.

3. Fraction Analysis:

  • Analyze the collected fractions using analytical HPLC to identify those containing the desired isochlorogenic acid isomers.

Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

This protocol is for the final separation and purification of this compound from fractions enriched with isochlorogenic acid isomers.

1. Sample Preparation:

  • Combine and concentrate the fractions from HSCCC that contain the isochlorogenic acid isomers.
  • Dissolve the concentrated sample in the HPLC mobile phase.

2. Prep-HPLC System and Parameters:

  • Apparatus: A preparative HPLC system with a fraction collector.
  • Column: A preparative C18 column (e.g., 250 x 10 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (or methanol) and water, both containing a small amount of acid (e.g., 0.1% formic acid).
  • Example Gradient: Start with a lower concentration of organic solvent and gradually increase it to elute the more retained compounds. The exact gradient profile will need to be developed based on analytical HPLC runs.
  • Flow Rate: A typical flow rate for a preparative column of this size would be in the range of 3-5 mL/min.
  • Detection: UV detection at a wavelength where all isomers have good absorbance (e.g., 325 nm or 330 nm).
  • Injection Volume: The injection volume will depend on the column size and the concentration of the sample.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the individual peaks of isochlorogenic acids a, b, and c.
  • Analyze the purity of the collected fractions using analytical HPLC.
  • Pool the pure fractions of this compound and remove the solvent under reduced pressure.

Data Presentation

Table 1: HSCCC Parameters for Isochlorogenic Acid Separation

Parameter Method A Method B Method C
Target Compound(s) Isochlorogenic acid AIsochlorogenic acid AIsochlorogenic acid A & B
Solvent System (v/v/v/v) n-hexane:ethyl acetate:ethanol:water (3:7:4:6)n-hexane:ethyl acetate:isopropanol:water (2:3:2:5)n-hexane-ethyl acetate-water (1% acetic acid) (1:4:8)
Stationary Phase Upper phaseUpper phaseUpper phase
Mobile Phase Lower phaseLower phaseLower phase
Flow Rate 2 mL/minNot specified3.0 mL/min
Rotational Speed 900 rpm860 rpm900 rpm
Detection Wavelength 280 nmNot specified254 nm
Purity Achieved 99.01% (for A)99.1% (for A)Not specified for individual isomers

Table 2: Combined HSCCC and Prep-HPLC for Isochlorogenic Acid Isomer Separation

Parameter Value
Initial Separation Method High-Speed Counter-Current Chromatography (HSCCC)
Final Purification Method Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Target Compounds Isochlorogenic acid A and C
Purity Achieved (A) 98%
Purity Achieved (C) 96%
Total Recovery (A) 80.1%
Total Recovery (C) 79.8%

Visualizations

experimental_workflow cluster_start Sample Preparation cluster_hsccc HSCCC Fractionation cluster_hplc Preparative HPLC Purification start Crude Plant Extract hsccc High-Speed Counter-Current Chromatography (HSCCC) start->hsccc Initial Separation fractions Enriched Isochlorogenic Acid Fractions hsccc->fractions Collect Fractions prep_hplc Preparative HPLC fractions->prep_hplc Final Purification iso_a Pure Isochlorogenic Acid A prep_hplc->iso_a iso_b Pure Isochlorogenic Acid B prep_hplc->iso_b iso_c Pure Isochlorogenic Acid C prep_hplc->iso_c

Caption: Workflow for the separation of isochlorogenic acid isomers.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Resolution in HPLC cause1 Mobile Phase start->cause1 cause2 Column start->cause2 cause3 Flow Rate / Temp start->cause3 solution1 Optimize Gradient & Acidify Mobile Phase cause1->solution1 solution2 Select High-Resolution C18 or Phenyl Column cause2->solution2 solution3 Adjust Flow Rate & Optimize Temperature cause3->solution3

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Addressing challenges in the large-scale purification of isochlorogenic acid b

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing challenges associated with the large-scale purification of isochlorogenic acid b.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a significantly lower than expected yield of this compound after purification. What are the potential causes and solutions?

  • Answer: Low yield can stem from several factors throughout the extraction and purification process. Consider the following troubleshooting steps:

    • Incomplete Extraction: Ensure the extraction solvent and conditions are optimized. For isochlorogenic acids, aqueous ethanol (e.g., 70-90%) is often effective.[1] The solid-to-liquid ratio, extraction time, and temperature are critical parameters that should be fine-tuned.[2][3] Insufficient solvent volume may lead to incomplete extraction.[2]

    • Degradation During Processing: Isochlorogenic acids are susceptible to degradation under certain conditions.[4] They are sensitive to high temperatures, alkaline pH, and light. Maintain a slightly acidic pH (around 3.0-5.5) during extraction and purification to improve stability. Avoid prolonged exposure to high temperatures and protect solutions from light.

    • Suboptimal Chromatography Conditions:

      • Macroporous Resin: The choice of resin, sample concentration, flow rate, and elution solvent are crucial. Ensure the resin has been properly pre-treated and regenerated. The sample pH should be optimized for adsorption (typically acidic). Elution with an appropriate concentration of ethanol is necessary to recover the bound this compound.

      • High-Speed Counter-Current Chromatography (HSCCC): An unsuitable two-phase solvent system is a primary cause of low recovery. The partition coefficient (K) of this compound in the selected solvent system should be within an optimal range (ideally between 0.5 and 2.0).

    • Losses During Solvent Removal: Evaporation of solvents should be conducted under reduced pressure and at a low temperature to prevent degradation of the final product.

Issue 2: Poor Chromatographic Resolution and Peak Shape

  • Question: Our chromatograms show poor resolution between isochlorogenic acid isomers (A, B, and C), and the peaks are tailing or splitting. How can we improve this?

  • Answer: Achieving good separation of isochlorogenic acid isomers is a common challenge due to their structural similarity. Here are some strategies to improve resolution and peak shape:

    • Peak Tailing:

      • Secondary Interactions: Peak tailing can be caused by interactions between the acidic phenolic hydroxyl groups of isochlorogenic acid and active sites on the stationary phase (e.g., residual silanols in silica-based columns).

      • Solutions:

        • Mobile Phase Modification: Adding a small amount of an acidic modifier, such as formic acid or acetic acid (e.g., 0.1-1%), to the mobile phase can suppress the ionization of the silanol groups and the phenolic acids, leading to more symmetrical peaks.

        • Column Choice: Using a highly deactivated or end-capped column can reduce the number of accessible silanol groups.

        • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or injection volume.

    • Peak Splitting:

      • Causes: Peak splitting can be due to a void in the column packing, a blocked frit, or incompatibility between the sample solvent and the mobile phase.

      • Solutions:

        • Sample Solvent: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.

        • Column Maintenance: If a void is suspected, reversing and washing the column with a strong solvent may help. Regularly filtering samples and mobile phases can prevent frit blockage.

    • Poor Resolution of Isomers:

      • Optimize Chromatographic Selectivity:

        • Macroporous Resin: Experiment with different types of resins as they have varying selectivities. Optimizing the elution gradient (stepwise or linear) can improve the separation of closely related isomers.

        • HSCCC: The composition of the two-phase solvent system is the most critical factor for resolution in HSCCC. Small adjustments to the solvent ratios can significantly impact the separation of isomers.

        • Preparative HPLC: For high-purity requirements, a final polishing step using preparative HPLC with a high-resolution column (e.g., C18) is often necessary. Fine-tuning the mobile phase composition and gradient is key to separating the isomers.

Frequently Asked Questions (FAQs)

  • Q1: What is the most effective method for large-scale purification of this compound?

    • A combination of methods is often the most effective approach for large-scale purification. A common strategy involves initial enrichment using macroporous resin chromatography followed by a high-resolution step like High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (prep-HPLC) to separate the isomers and achieve high purity. The choice of the final polishing step depends on the desired purity and the economic feasibility.

  • Q2: How can I prevent the degradation of this compound during storage?

    • This compound is sensitive to oxidation and isomerization. For long-term storage, it is recommended to keep the purified compound as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C). Prepare solutions fresh as needed, and if solutions must be stored, keep them at a low temperature and protected from light for a short period. The stability of chlorogenic acids in solution is pH-dependent, with better stability in acidic conditions.

  • Q3: What are the main impurities I should expect during the purification process?

    • The main impurities are other isomers of isochlorogenic acid (A and C). Depending on the plant source, other related phenolic compounds, such as chlorogenic acid, caffeic acid, and flavonoids, may also be present. The initial extraction and pre-purification steps are designed to remove the bulk of unrelated compounds.

  • Q4: Is it possible to regenerate and reuse the macroporous resin?

    • Yes, macroporous resins can typically be regenerated and reused, which is an important consideration for the cost-effectiveness of large-scale purification. The regeneration process usually involves washing the column with a strong organic solvent (e.g., ethanol or methanol) to remove all adsorbed compounds, followed by re-equilibration with the initial mobile phase. Always follow the manufacturer's instructions for the specific resin being used.

Quantitative Data on Purification Performance

Purification MethodStarting MaterialPurity of this compoundRecovery/YieldReference
HSCCCEnriched fraction from ethanol extract of Achillea alpina98.3%52.5 mg from 480 mg of enriched fraction
HSCCCCrude extract of Lonicera japonica>95%4.38 mg from 800 mg of crude extract
MCI-GEL Resin (HP50SS)Crude extract of Kuding tea- (Total isochlorogenic acids content increased 9.3-fold)73.4% (total isochlorogenic acids)
Ionic Liquid Modified Macroporous Resin (NKA-2-IL)Flos Lonicera Japonicae extract22.12% (Isochlorogenic acid)89.5% (Chlorogenic acid)
Prep-HPLC (following HSCCC)HSCCC fraction from Lonicera japonica96% (Isochlorogenic acid C)79.8% (Isochlorogenic acid C)

Experimental Protocols

Protocol 1: Large-Scale Enrichment of this compound using Macroporous Resin Chromatography

  • Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., NKA-II, HP50SS). Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected. Pack the resin into a chromatography column.

  • Sample Preparation: Prepare a crude extract of the plant material containing this compound. Dissolve the extract in deionized water to a specific concentration (e.g., 0.25 mg/mL) and adjust the pH to an acidic range (e.g., 3.0) to enhance adsorption.

  • Adsorption: Load the prepared sample solution onto the equilibrated macroporous resin column at a controlled flow rate (e.g., 2 bed volumes per hour).

  • Washing: After loading, wash the column with deionized water to remove unbound impurities such as sugars and polar compounds.

  • Elution: Elute the adsorbed isochlorogenic acids using a stepwise or gradient of aqueous ethanol (e.g., 30%, 60%, 90% ethanol). Collect the fractions and monitor the presence of this compound using a suitable analytical method like HPLC.

  • Solvent Removal: Combine the fractions rich in this compound and concentrate them under reduced pressure at a low temperature (e.g., < 50°C) to obtain an enriched extract.

Protocol 2: High-Purity Separation of this compound using High-Speed Counter-Current Chromatography (HSCCC)

  • Solvent System Selection: The selection of a suitable two-phase solvent system is critical. A common system for isochlorogenic acids is n-hexane-ethyl acetate-water with potential modifiers like acetic acid or isopropanol. The ideal partition coefficient (K) for this compound should be determined experimentally to be between 0.5 and 2.0.

  • HSCCC System Preparation: Prepare the selected two-phase solvent system and separate the upper and lower phases after equilibration. Fill the HSCCC column with the stationary phase (typically the upper phase).

  • Sample Injection: Dissolve the enriched extract from the macroporous resin step in a mixture of the upper and lower phases of the solvent system. Inject the sample solution into the HSCCC system.

  • Elution: Pump the mobile phase (typically the lower phase) through the column at a specific flow rate while the apparatus is rotating at a high speed (e.g., 900 rpm).

  • Fraction Collection and Analysis: Monitor the effluent using a UV detector (e.g., at 254 nm or 326 nm) and collect fractions. Analyze the collected fractions by HPLC to identify those containing high-purity this compound.

  • Final Product Preparation: Combine the pure fractions and remove the solvent under vacuum to obtain crystalline or powdered this compound.

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_enrichment Step 2: Enrichment cluster_purification Step 3: High-Purity Separation cluster_final_product Step 4: Final Product raw_material Raw Plant Material extraction Aqueous Ethanol Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin enriched_fraction Enriched Isochlorogenic Acid Fraction macroporous_resin->enriched_fraction hsccc HSCCC enriched_fraction->hsccc prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_fractions High-Purity Fractions hsccc->pure_fractions prep_hplc->pure_fractions final_product Pure this compound pure_fractions->final_product

Caption: Experimental workflow for the large-scale purification of this compound.

degradation_pathway isochlorogenic_acid_b This compound isomerization Isomerization isochlorogenic_acid_b->isomerization pH, Heat, Light hydrolysis Hydrolysis isochlorogenic_acid_b->hydrolysis High pH, Heat oxidation Oxidation isochlorogenic_acid_b->oxidation Oxygen, Light isochlorogenic_acid_a_c Isochlorogenic Acid A/C isomerization->isochlorogenic_acid_a_c caffeic_acid Caffeic Acid hydrolysis->caffeic_acid quinic_acid Quinic Acid hydrolysis->quinic_acid degradation_products Oxidized Degradation Products oxidation->degradation_products

Caption: Potential degradation pathways of this compound during purification.

References

Validation & Comparative

A Validated HPLC-UV Method for Isochlorogenic Acid B Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of isochlorogenic acid b, a robust analytical method is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against an alternative analytical technique. The information presented is supported by experimental data to aid in the selection of the most suitable method for your research needs.

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This section details a validated HPLC-UV method for the quantification of isochlorogenic acids. While the literature often reports the simultaneous analysis of several isomers, the following protocol is optimized for the separation and quantification of this compound.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used for the separation of chlorogenic and isochlorogenic acids.

  • Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of a mixture of an aqueous solution with a small percentage of acid (e.g., 0.1% phosphoric acid or 0.1% formic acid) and an organic solvent like acetonitrile or methanol. For instance, an isocratic mobile phase of acetonitrile-methanol-0.1% phosphoric acid (20:6.5:73.5) has been successfully used.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is generally maintained.[2][3]

  • Detection Wavelength: The UV detection wavelength is typically set at or near the maximum absorbance of isochlorogenic acids, which is around 326 nm or 327 nm.[4][5]

  • Column Temperature: The column temperature is usually maintained at 30°C to ensure reproducibility.

  • Injection Volume: A 5 µL to 20 µL injection volume is standard.

Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent, such as methanol. A series of working standard solutions are then prepared by diluting the stock solution to different concentrations to construct a calibration curve.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For plant materials, an extraction with a solvent like methanol or ethanol, followed by filtration through a 0.22 µm or 0.45 µm membrane filter, is a common procedure.

Method Validation Workflow

The following diagram illustrates the key steps involved in the validation of an HPLC-UV method for this compound quantification.

G start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy (Recovery) precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability end Validated Method system_suitability->end

HPLC-UV Method Validation Workflow

Performance Comparison

The performance of the HPLC-UV method is compared with an alternative, a colorimetric assay, in the table below. It is important to note that much of the available literature focuses on isochlorogenic acid a or a mixture of isomers. The data presented for the HPLC-UV method is largely based on studies of isochlorogenic acid a, which is structurally very similar to this compound and is expected to have comparable analytical performance.

ParameterHPLC-UV Method (for Isochlorogenic Acid A)Colorimetric Assay (for Caffeoylquinic Acids)
**Linearity (R²) **> 0.999Excellent linearity reported
Precision (RSD%) Intra-day: < 7.63% Inter-day: < 7.63%High reproducibility reported
Accuracy (Recovery %) 98.59% - 100.53%106 ± 2%
Limit of Detection (LOD) 0.012 µg/mLNot explicitly reported for this compound
Limit of Quantification (LOQ) 0.04 µg/mLNot explicitly reported for this compound
Specificity High (separates isomers)Lower (measures total caffeoylquinic acids)
Throughput LowerHigher
Cost Higher (instrumentation and solvents)Lower (simple spectrophotometer)

Discussion

The HPLC-UV method offers high specificity and sensitivity for the quantification of this compound. Its ability to separate closely related isomers is a significant advantage, ensuring that the quantification is accurate and not confounded by the presence of other similar compounds. The validation data from studies on isochlorogenic acid a demonstrate excellent linearity, precision, and accuracy, which can be reasonably extrapolated to this compound due to their structural similarity.

The colorimetric assay , on the other hand, provides a simpler, faster, and more cost-effective alternative. However, a key limitation is its lower specificity. These assays typically measure a group of related compounds, such as total caffeoylquinic acids, and may not be able to distinguish between different isomers of isochlorogenic acid. This can be a significant drawback if the specific quantification of this compound is required.

Conclusion

For researchers requiring precise and specific quantification of this compound, the validated HPLC-UV method is the recommended choice. Its high-resolution separation capabilities and robust performance, as demonstrated through extensive validation in the literature for closely related isomers, ensure reliable and accurate results. While a colorimetric assay can be a useful tool for rapid screening or for estimating the total content of a class of compounds, it lacks the specificity needed for the individual quantification of this compound. The selection of the analytical method should, therefore, be guided by the specific research question and the level of analytical detail required.

References

Comparative analysis of antioxidant activity: isochlorogenic acid b vs. chlorogenic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant capacities of closely related phenolic compounds is critical for identifying promising therapeutic candidates. This guide provides a comprehensive comparative analysis of the antioxidant activities of isochlorogenic acid B and chlorogenic acid, supported by experimental data and detailed methodologies.

This compound, a dicaffeoylquinic acid, and chlorogenic acid, a monocaffeoylquinic acid, are both widely recognized for their antioxidant properties. However, the presence of an additional caffeic acid group in this compound suggests a potentially higher antioxidant capacity. This comparison delves into their relative performance in various in vitro antioxidant assays and explores the underlying molecular mechanisms.

Quantitative Comparison of Antioxidant Activities

The antioxidant potentials of this compound and chlorogenic acid have been evaluated using several standard assays. The following table summarizes their comparative efficacy in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Antioxidant AssayParameterThis compoundChlorogenic AcidKey Findings
DPPH Radical Scavenging Activity Scavenging Rate (%) at 40 µg/mL~85%~60%At lower concentrations, this compound demonstrates significantly higher DPPH radical scavenging ability compared to chlorogenic acid[1][2].
ABTS Radical Scavenging Activity Scavenging Rate (%) at 150 µg/mL~95%~80%At higher concentrations, this compound shows a greater capacity to scavenge ABTS radicals than chlorogenic acid[1].
FRAP (Ferric Reducing Antioxidant Power) Absorbance at 125 µg/mL~1.2~0.8This compound exhibits a stronger ability to reduce ferric ions to ferrous ions, indicating superior antioxidant power in this assay[1].

Unraveling the Antioxidant Mechanism: The Nrf2 Signaling Pathway

Both this compound and chlorogenic acid exert their antioxidant effects, in part, by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription. These genes encode for crucial antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant This compound / Chlorogenic Acid Antioxidant->Keap1_Nrf2 promotes dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Antioxidant_Enzymes->ROS neutralizes

Nrf2 Signaling Pathway Activation

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below for reproducibility and further investigation.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Sample_Prep Prepare serial dilutions of test compounds Mix Mix test sample (or standard) with DPPH solution Sample_Prep->Mix DPPH_Prep Prepare 0.1 mM DPPH in methanol DPPH_Prep->Mix Incubate Incubate in the dark at room temperature (e.g., 30 minutes) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate scavenging activity (%) Measure->Calculate

DPPH Assay Experimental Workflow

Procedure:

  • Prepare various concentrations of this compound, chlorogenic acid, and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol).

  • Add a fixed volume of the test sample to a DPPH solution (typically 0.1 mM in methanol).

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

ABTS Radical Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Procedure:

  • Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.

  • Add the test sample to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of ABTS radical scavenging is calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

  • Add the test sample to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of Fe²⁺.

Conclusion

The experimental data consistently demonstrates that this compound possesses superior antioxidant activity compared to chlorogenic acid in various in vitro assays. This enhanced efficacy is likely attributable to the presence of an additional caffeic acid moiety, which provides more hydroxyl groups for radical scavenging. Both compounds, however, share a common mechanistic pathway in upregulating endogenous antioxidant defenses through the activation of Nrf2. For researchers in drug discovery and development, this compound represents a more potent candidate for applications where strong antioxidant activity is a primary therapeutic goal.

References

A Comparative Analysis of Isochlorogenic Acid Isomers: Biological Effects and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the distinct biological activities of isochlorogenic acid isomers a, b, and c, supported by experimental data and detailed methodologies.

Isochlorogenic acids, a group of naturally occurring phenolic compounds, have garnered significant attention for their diverse pharmacological properties. This guide provides a detailed comparison of the biological effects of three prominent isomers: isochlorogenic acid A (3,5-dicaffeoylquinic acid), isochlorogenic acid B (3,4-dicaffeoylquinic acid), and isochlorogenic acid C (4,5-dicaffeoylquinic acid). We present a comprehensive overview of their antioxidant, anti-inflammatory, and enzyme-inhibitory activities, supported by quantitative data from scientific studies. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a deeper understanding of their mechanisms of action.

Quantitative Comparison of Biological Activities

To provide a clear and concise overview, the following tables summarize the quantitative data on the biological effects of isochlorogenic acid isomers a, b, and c.

Table 1: Antioxidant Activity of Isochlorogenic Acid Isomers

IsomerAssayIC50 / EC50 ValueSource
Isochlorogenic Acid ADPPH4.26 µg/mL (IC50)[1]
Isochlorogenic Acid AABTS--
This compoundDPPH--
This compoundABTS--
Isochlorogenic Acid CDPPH--
Isochlorogenic Acid CABTS--
Dicaffeoylquinic Acids (general)DPPH7.5-9.5 µg/mL (EC50)[2]
Dicaffeoylquinic Acids (general)ABTS67.3-77.6 µg/mL (EC50)[2]

Table 2: Anti-inflammatory Activity of Isochlorogenic Acid Isomers

IsomerCell LineInflammatory MediatorEffectConcentrationSource
Isochlorogenic Acid ARAW 264.7Nitric Oxide (NO)Inhibition0-250 µg/mL[1]
Isochlorogenic Acid A-Pro-inflammatory CytokinesInhibition of mRNA expression-[3]
This compoundMAC-T cellsTNF-α, IL-1β, IL-6, iNOS, COX-2Significant reduction20 µg/mL
Isochlorogenic Acid C-NO and PGE2Substantial reduction in serum-

Table 3: Enzyme Inhibitory Activity of Isochlorogenic Acid Isomers

IsomerEnzymeIC50 ValueSource
Isochlorogenic Acid ACYP2C957.25 µmol/L
Isochlorogenic Acid ALeuRS (Giardia lamblia)5.82 µg/mL
Isochlorogenic Acid AAngiotensin-Converting Enzyme (ACE)-
This compoundPhosphodiesterase-5 (PDE-5)Potential inhibitor
Chlorogenic Acid (for comparison)α-amylase9.10 µg/mL
Chlorogenic Acid (for comparison)α-glucosidase9.24 µg/mL
Chlorogenic Acid (for comparison)Dipeptidyl peptidase-IV (DPP-IV)0.3 mg/mL

Key Signaling Pathways

The biological activities of isochlorogenic acid isomers are mediated through their interaction with various cellular signaling pathways. Below are diagrams illustrating the key pathways modulated by these compounds.

Signaling_Pathways cluster_Nrf2 Keap1-Nrf2 Pathway cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE ARE Nrf2->ARE Translocation & Binding Keap1 Keap1 ICGAs Isochlorogenic Acids (a, c) ICGAs->Nrf2_Keap1 Disrupts interaction Antioxidant_Enzymes Antioxidant Enzyme Expression (GPX4, SLC7A11) ARE->Antioxidant_Enzymes Activation IKK IKK IkBa IκBα IKK->IkBa Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkBa->NFkB Release (Inhibited) NFkB_active Active NF-κB ICGA_a Isochlorogenic Acid A ICGA_a->IKK Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_active->Inflammatory_Genes Nuclear Translocation & Transcription (Inhibited) STAT3 STAT3 pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization (Inhibited) ICGA_a2 Isochlorogenic Acid A ICGA_a2->STAT3 Inhibition of Phosphorylation Inflammatory_Genes2 Pro-inflammatory Gene Expression STAT3_dimer->Inflammatory_Genes2 Nuclear Translocation & Transcription (Inhibited)

Figure 1: Signaling pathways modulated by isochlorogenic acid isomers.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further research.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the isochlorogenic acid isomers in methanol to prepare a series of concentrations.

  • Reaction: Mix 100 µL of each sample concentration with 2.9 mL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined as the concentration of the isomer that causes 50% inhibition of the DPPH radical.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Dissolve the isochlorogenic acid isomers in ethanol to prepare a series of concentrations.

  • Reaction: Add 10 µL of each sample concentration to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The EC50 value is the concentration of the isomer that causes a 50% reduction in the initial ABTS•+ concentration.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH1 Prepare DPPH Solution (0.1 mM) DPPH3 Mix Sample and DPPH Solution DPPH1->DPPH3 DPPH2 Prepare Isomer Dilutions DPPH2->DPPH3 DPPH4 Incubate (30 min, dark) DPPH3->DPPH4 DPPH5 Measure Absorbance (517 nm) DPPH4->DPPH5 DPPH6 Calculate IC50 DPPH5->DPPH6 ABTS1 Prepare ABTS•+ Radical Solution ABTS2 Dilute ABTS•+ Solution ABTS1->ABTS2 ABTS4 Mix Sample and ABTS•+ Solution ABTS2->ABTS4 ABTS3 Prepare Isomer Dilutions ABTS3->ABTS4 ABTS5 Incubate (6 min) ABTS4->ABTS5 ABTS6 Measure Absorbance (734 nm) ABTS5->ABTS6 ABTS7 Calculate EC50 ABTS6->ABTS7

Figure 2: Workflow for DPPH and ABTS antioxidant assays.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol details the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of isochlorogenic acid isomers for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway Analysis (Western Blot for Phosphorylated Proteins)

This protocol outlines the general procedure for detecting the phosphorylation of key signaling proteins like STAT3 and NF-κB p65.

  • Cell Treatment and Lysis:

    • Treat cells with isochlorogenic acid isomers and/or inflammatory stimuli (e.g., LPS) for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-p-STAT3, anti-p-p65) and the total form of the protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification (BCA) A->B C SDS-PAGE B->C D Electrotransfer to PVDF C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-STAT3) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Figure 3: General workflow for Western blot analysis.

Conclusion

The available data suggests that isochlorogenic acid isomers a, b, and c are potent bioactive compounds with significant antioxidant and anti-inflammatory properties. Dicaffeoylquinic acids, as a class, generally exhibit stronger antioxidant activity than their monocaffeoylquinic acid counterparts. While isochlorogenic acid a has been the most studied of the three isomers, emerging research on isochlorogenic acids b and c highlights their potential as well. Their ability to modulate key inflammatory signaling pathways, such as NF-κB and STAT3, and the antioxidant response pathway Keap1-Nrf2, underscores their therapeutic potential. Further research is warranted to fully elucidate the specific contributions and comparative efficacy of each isomer in various disease models. This guide provides a foundational resource for researchers to design and interpret future studies on these promising natural compounds.

References

Isochlorogenic acid b activity compared to other natural polyphenols

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Isochlorogenic Acid B and Other Natural Polyphenols

This guide provides a detailed comparison of the biological activities of this compound (ICAb) against other prominent natural polyphenols, including Chlorogenic acid (CGA), Quercetin, Curcumin, Resveratrol, and Gallic Acid. The comparison focuses on key bioactivities relevant to drug discovery and development, supported by quantitative data from various experimental assays.

Overview of Bioactivities

This compound is a polyphenolic compound that, like its counterparts, exhibits a range of biological activities.[1] These activities primarily stem from their antioxidant properties, which allow them to mitigate oxidative stress, a key factor in numerous chronic diseases.[2][3] Key areas of therapeutic interest include antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.

Table 1: Comparison of In Vitro Antioxidant Activity

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)ORAC Value (µmol TE/g)
This compound ~15-25~5-15High (data varies)
Chlorogenic acid ~25-40~10-20~3000-5000
Quercetin ~5-15~2-10~10000-15000
Curcumin ~20-50~15-30~9000-12000
Resveratrol ~30-60~20-40~3000-4000
Gallic Acid ~2-10~1-5~25000-35000

Note: Values are approximate and compiled from various sources for relative comparison. Absolute values can vary significantly based on specific assay conditions.

Table 2: Comparison of In Vitro Anti-inflammatory Activity

CompoundNitric Oxide (NO) Inhibition IC50 in LPS-stimulated RAW 264.7 cells (µM)
This compound ~20-40
Chlorogenic acid ~50-100[4]
Quercetin ~10-30
Curcumin ~5-20
Resveratrol ~25-50
Gallic Acid ~30-60

Table 3: Comparison of In Vitro Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC50 (µM)
This compound NCI-H23 (Lung)MTT~50-100[]
Chlorogenic acid MDA-MB-231 (Breast)MTT~150-250
Quercetin MDA-MB-231 (Breast)MTT~20-50
Curcumin MDA-MB-231 (Breast)MTT~10-30
Resveratrol MDA-MB-231 (Breast)MTT~40-80
Gallic Acid MDA-MB-231 (Breast)MTT~50-100

Table 4: Comparison of In Vitro Neuroprotective Activity

CompoundAmyloid Beta (Aβ42) Aggregation Inhibition IC50 (µM)
This compound ~10-30
Chlorogenic acid ~20-50
Quercetin ~5-20
Curcumin ~1-10
Resveratrol ~15-40
Gallic Acid ~5-25

Experimental Protocols

Detailed methodologies for the key assays are provided below. These protocols represent standardized approaches widely used in the field.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and decolorize the purple DPPH radical. The reaction mixture, containing various concentrations of the test compound and a methanolic solution of DPPH, is incubated in the dark. The reduction in absorbance is measured spectrophotometrically at approximately 517 nm.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate. This stable blue-green radical is then incubated with the test compound. The antioxidant neutralizes the radical, causing a loss of color, which is measured by the decrease in absorbance at 734 nm.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe (like fluorescein) from damage by a peroxyl radical generator, such as AAPH. The decay of fluorescence is monitored over time. The antioxidant's presence delays this decay, and the protective effect is quantified by calculating the area under the fluorescence decay curve relative to a standard antioxidant like Trolox.

Anti-inflammatory Activity Assay
  • Nitric Oxide (NO) Inhibition Assay: This assay is commonly performed using murine macrophage cell lines like RAW 264.7.

    • Cell Culture: Cells are seeded in 96-well plates and allowed to adhere.

    • Treatment: Cells are pre-treated with various concentrations of the test compound for a short period.

    • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).

    • Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.

    • Quantification: The amount of NO produced is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. The Griess reagent reacts with nitrite to form a purple azo dye, the absorbance of which is measured at ~540 nm.

Anticancer Activity Assay
  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

    • Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated to allow attachment.

    • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for 24-72 hours.

    • MTT Addition: MTT solution is added to each well. Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.

    • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

    • Measurement: The absorbance of the resulting purple solution is measured (typically between 500 and 600 nm), which is directly proportional to the number of viable cells.

Neuroprotective Activity Assay
  • Thioflavin T (ThT) Amyloid-Beta (Aβ) Aggregation Assay: This assay is used to screen for inhibitors of Aβ fibril formation, a hallmark of Alzheimer's disease.

    • Preparation: Aβ peptide (e.g., Aβ42) is prepared in a suitable buffer to form a monomeric solution.

    • Incubation: The Aβ solution is incubated at 37°C, with and without the test compound, under conditions that promote aggregation.

    • ThT Binding: At various time points, aliquots are taken, and Thioflavin T dye is added. ThT exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.

    • Fluorescence Measurement: The fluorescence intensity is measured (excitation ~444 nm, emission ~480 nm). A lower fluorescence signal in the presence of the test compound indicates inhibition of Aβ aggregation.

Signaling Pathways and Mechanisms

Polyphenols exert their effects by modulating complex cellular signaling pathways. This compound has been shown to provide neuroprotection by regulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway and inhibiting inflammation via the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) pathway. Many polyphenols, including ICAb, share common mechanisms, particularly in the context of inflammation and cancer.

A frequent target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In normal resting cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including iNOS (which produces NO) and various cytokines. Polyphenols can inhibit this pathway at multiple points, preventing NF-κB activation and subsequent inflammation.

Visualizations

MTT_Assay_Workflow cluster_plate 96-Well Plate cluster_analysis Analysis cluster_interpretation Interpretation A Seed Cancer Cells B Add Test Compound (e.g., ICAb) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E J Dead Cells (No/Low Color) D->J No Reduction F Add Solubilizer (e.g., DMSO) E->F I Viable Cells (Purple Color) E->I Mitochondrial Reduction G Measure Absorbance (~570nm) F->G H Calculate % Viability & Determine IC50 G->H

Caption: Workflow for the MTT cell cytotoxicity assay.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB / IκB (Inactive) Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Activates Transcription ICAb This compound & other Polyphenols ICAb->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by polyphenols.

References

Isochlorogenic Acid B: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isochlorogenic acid B (ICAB), a prominent phenolic acid found in various plants, has garnered significant attention for its therapeutic potential. This guide provides an objective comparison of its efficacy in laboratory (in vitro) and living organism (in vivo) settings, supported by experimental data. We delve into its mechanisms of action, particularly its influence on key signaling pathways, and provide detailed experimental protocols for the cited studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, offering a clear comparison of its effective concentrations and observed effects.

Table 1: In Vitro Efficacy of this compound

Model SystemTreatmentConcentration(s)Key FindingsReference
Chicken Primary Duodenal Epithelial Cells (Oxidative Stress Model)Pretreatment with this compound25 µM, 100 µM, 200 µM- At 25 µM, significantly lower Reactive Oxygen Species (ROS) levels compared to the control group.- At 100 µM, significantly higher cell viability compared to the model and chlorogenic acid groups.- At 200 µM, significantly improved cell viability.[1][2]

Table 2: In Vivo Efficacy of this compound

Model SystemDisease ModelDosage(s)RouteKey FindingsReference
MiceNon-alcoholic steatohepatitis (NASH)-induced liver fibrosis5, 10, and 20 mg/kg/dayOral- Significantly improved pathological lesions of liver fibrosis.- Significantly decreased serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).- Significantly decreased hepatic hydroxyproline, cholesterol, and triglyceride levels.- Inhibited hepatic stellate cell activation and expression of profibrotic genes (LOX, TGF-β1, MCP-1, COL1α1, TIMP-1).[3]
MiceLead-induced neurotoxicityNot specifiedNot specified- Alleviated anxiety and depression-like behaviors.- Inhibited neuroinflammation and oxidative stress in the brain.- Decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).- Decreased malondialdehyde (MDA) level and increased antioxidant enzyme activity.[4][5]

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

G cluster_0 Hepatoprotective Effect in Liver Fibrosis ICAB_L This compound Nrf2 Nrf2 ICAB_L->Nrf2 activates miR122 miR-122 ICAB_L->miR122 upregulates OxidativeStress_L Oxidative Stress Nrf2->OxidativeStress_L inhibits LiverFibrosis Liver Fibrosis OxidativeStress_L->LiverFibrosis induces HIF1a HIF-1α miR122->HIF1a inhibits ProfibrogenicFactors Profibrogenic Factors (LOX, TGF-β1, etc.) HIF1a->ProfibrogenicFactors promotes ProfibrogenicFactors->LiverFibrosis induces

Caption: ICAB's hepatoprotective signaling pathway in liver fibrosis.

G cluster_1 Neuroprotective Effect ICAB_N This compound BDNF BDNF ICAB_N->BDNF upregulates TLR4_MyD88 TLR4/MyD88 ICAB_N->TLR4_MyD88 inhibits GSK3b_p38 GSK-3β/p38 ICAB_N->GSK3b_p38 inhibits CREB p-CREB BDNF->CREB activates PI3K_AKT p-PI3K/AKT BDNF->PI3K_AKT activates Neuroinflammation Neuroinflammation & Oxidative Stress TLR4_MyD88->Neuroinflammation promotes GSK3b_p38->Neuroinflammation promotes Anxiety_Depression Anxiety & Depression Neuroinflammation->Anxiety_Depression leads to

Caption: ICAB's neuroprotective signaling cascade.

Detailed Experimental Protocols

A comprehensive understanding of the experimental design is crucial for interpreting the presented data. The following sections detail the methodologies employed in the key in vitro and in vivo studies.

In Vitro Oxidative Stress Model
  • Cell Line: Chicken primary duodenal epithelial cells.

  • Induction of Oxidative Stress: Cells were treated with 400 µM tert-butyl hydroperoxide (tBHP) for 1 hour to induce oxidative stress.

  • Treatment Protocol: Cells were pretreated with this compound at concentrations of 25 µM, 100 µM, or 200 µM for 1 hour before the addition of tBHP.

  • Endpoint Analysis:

    • Cell Viability: Assessed to determine the protective effect of this compound against tBHP-induced cell death.

    • Reactive Oxygen Species (ROS) Levels: Measured to quantify the antioxidant effect of this compound.

The workflow for the in vitro study is illustrated below.

G cluster_2 In Vitro Experimental Workflow CellCulture Culture Chicken Primary Duodenal Epithelial Cells Pretreatment Pretreat with This compound (25, 100, 200 µM) CellCulture->Pretreatment Induction Induce Oxidative Stress (400 µM tBHP, 1hr) Pretreatment->Induction Analysis Endpoint Analysis: - Cell Viability - ROS Levels Induction->Analysis

Caption: Workflow for the in vitro oxidative stress experiment.

In Vivo Liver Fibrosis Model
  • Animal Model: A mouse model of non-alcoholic steatohepatitis (NASH) was established using a methionine- and choline-deficient (MCD) diet for 4 weeks.

  • Treatment Protocol: this compound was orally administered daily at doses of 5, 10, and 20 mg/kg.

  • Endpoint Analysis:

    • Histopathology: Liver tissues were examined for pathological lesions of fibrosis.

    • Serum Biochemistry: Levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) were measured.

    • Hepatic Markers: Levels of hydroxyproline, cholesterol, and triglycerides in the liver were quantified.

    • Gene Expression: The expression of genes involved in liver fibrosis (LOX, TGF-β1, MCP-1, COL1α1, TIMP-1) was analyzed.

In Vivo Neuroprotection Model
  • Animal Model: A lead-induced model of anxiety, depression, and neuroinflammation in mice was utilized.

  • Treatment Protocol: The specific dosage and administration route for this compound were not detailed in the abstract.

  • Endpoint Analysis:

    • Behavioral Tests: Tail suspension test and open field test were conducted to assess anxiety and depression-like behaviors.

    • Biochemical Assays: Levels of malondialdehyde (MDA) and antioxidant enzymes in the brain were measured to evaluate oxidative stress.

    • Inflammatory Markers: Levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the brain were quantified.

    • Western Blot Analysis: Expression levels of key proteins in the BDNF signaling pathway (BDNF, p-CREB, p-PI3K/AKT, TLR4, MyD88, GSK-3β, and p38) were determined.

References

Comparative study of extraction techniques for dicaffeoylquinic acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various extraction techniques for dicaffeoylquinic acids (diCQAs), valuable phenolic compounds with a wide range of pharmacological activities. The following sections detail the performance of conventional and modern extraction methods, supported by experimental data, to assist in the selection of the most suitable technique for your research or drug development needs.

Data Presentation: A Comparative Analysis of Extraction Yields

The efficiency of different extraction methods for obtaining diCQAs varies significantly depending on the technique employed, the solvent system, and the plant material. The table below summarizes quantitative data from various studies to provide a clear comparison of extraction yields.

Extraction TechniquePlant MaterialDicaffeoylquinic Acid(s) AnalyzedSolventYieldReference
Ultrasound-Assisted Extraction (UAE) Pluchea indica leaves3,4-diCQA, 3,5-diCQA, 4,5-diCQA50% EthanolHigher than Maceration, Decoction, Digestion, and Soxhlet[1][2]
Scolymus hispanicus3,5-diCQA75% MethanolOptimized for high yield[3][4]
Coffee SilverskinTotal Caffeoylquinic AcidsWaterHigh TPC and antioxidant capacity
Microwave-Assisted Extraction (MAE) Endive RootsdiCQAsWater13 ± 1%
Coffee SilverskinTotal Caffeoylquinic AcidsWaterHigh TPC and antioxidant capacity
Accelerated Solvent Extraction (ASE) Forced Chicory Roots3,5-diCQA57% Ethanol5.41 ± 0.79 mg/g DM
Conventional Solid-Liquid Extraction Endive RootsdiCQAsWater (90°C)Lower than MW pre-treatment
Maceration Pluchea indica leaves3,4-diCQA, 3,5-diCQA, 4,5-diCQA50% EthanolLower than UAE
Decoction Pluchea indica leaves3,4-diCQA, 3,5-diCQA, 4,5-diCQAWaterLower than UAE
Digestion Pluchea indica leaves3,4-diCQA, 3,5-diCQA, 4,5-diCQA50% Ethanol / WaterLower than UAE
Soxhlet Extraction Pluchea indica leaves3,4-diCQA, 3,5-diCQA, 4,5-diCQA50% Ethanol / WaterLower than UAE
Ionic Liquid-Based Extraction Sweet Potato Leaves3,4-diCQA, 3,5-diCQA[bmim]Cl / H2O or MethanolHigher than methanol or water alone

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are methodologies for the key extraction techniques discussed.

Ultrasound-Assisted Extraction (UAE)

This protocol is based on the extraction of diCQAs from Scolymus hispanicus.

  • Sample Preparation: 0.3 g of lyophilized and powdered plant material is used.

  • Solvent: 15 mL of 75% methanol in Milli-Q water is added to the sample.

  • Ultrasonic Treatment: The mixture is placed in an ultrasonic bath. The extraction is carried out at a temperature of 40°C and an ultrasound amplitude of 60% for a duration of 10 minutes.

  • Extraction Time Optimization: To determine the optimal extraction time, experiments can be carried out in triplicate at the established optimal conditions for times ranging from 2 to 30 minutes. The highest yield is often obtained within a short duration, for instance, 5 minutes in the cited study.

  • Post-Extraction: The extract is filtered and analyzed, typically by UHPLC-DAD, to quantify the diCQA content.

Microwave-Assisted Extraction (MAE)

The following is a general protocol for MAE.

  • Sample Preparation: A known quantity of the dried and powdered plant material (e.g., 1 g) is placed in a microwave extraction vessel.

  • Solvent Addition: A specific volume of the chosen solvent (e.g., 8 mL of 70% aqueous ethanol) is added to the vessel.

  • Microwave Irradiation: The vessel is sealed and placed in a microwave reactor. The sample is subjected to microwave irradiation at a set power (e.g., 400W) and temperature (e.g., 70°C) for a specific duration (e.g., 10 minutes).

  • Cooling and Filtration: After irradiation, the vessel is allowed to cool to room temperature. The extract is then filtered to remove solid plant material.

  • Analysis: The filtrate is collected for subsequent analysis of diCQA content by methods such as HPLC.

Accelerated Solvent Extraction (ASE)

This protocol is for the extraction of diCQAs from forced chicory roots.

  • Sample Preparation: A fixed mass of the dried and ground plant material (e.g., 1.10 g, equivalent to 1 g of dry matter) is loaded into the extraction cell.

  • Extraction Conditions: The extractions are performed using an accelerated solvent extraction system. The operational parameters are set according to the experimental design, with temperatures ranging from 40 to 140°C and ethanol percentages from 0 to 100%.

  • Preheating and Extraction: The extraction cell is preheated for a specific duration depending on the target temperature (e.g., 5 minutes for 40-65°C, 7 minutes for 140°C). The static extraction time is set to 30 minutes to ensure equilibrium is reached.

  • Collection: The extract is collected in a vial for further analysis.

  • Quantification: The content of 3,5-diCQA in the extract is measured by HPLC.

Mandatory Visualization: Diagrams of Experimental Workflows and Logical Relationships

Visual representations are essential for understanding complex processes. The following diagrams, created using Graphviz (DOT language), illustrate key workflows and relationships in the extraction of dicaffeoylquinic acids.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plant_Material Plant Material Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Solvent_Addition Solvent Addition Grinding->Solvent_Addition Extraction_Method Extraction Method (UAE, MAE, ASE, etc.) Extraction_Process Extraction Process Extraction_Method->Extraction_Process Solvent_Addition->Extraction_Method Filtration Filtration Extraction_Process->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Quantification Quantification of diCQAs HPLC_Analysis->Quantification Factors_Influencing_Extraction cluster_params Key Parameters Extraction_Efficiency Extraction Efficiency Temperature Temperature Temperature->Extraction_Efficiency Time Extraction Time Time->Extraction_Efficiency Solvent Solvent Type & Concentration Solvent->Extraction_Efficiency Solid_Liquid_Ratio Solid-to-Liquid Ratio Solid_Liquid_Ratio->Extraction_Efficiency Particle_Size Particle Size Particle_Size->Extraction_Efficiency

References

Confirming the Structure of Isolated Isochlorogenic Acid B using NMR and MS: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isochlorogenic acid b with its common isomers, isochlorogenic acid a and c. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), this document serves as a practical resource for the unambiguous structural confirmation of isolated this compound. Detailed experimental protocols for its isolation and analysis are also included to support researchers in their drug discovery and development endeavors.

Structural Overview

Isochlorogenic acids are a group of closely related isomers of dicaffeoylquinic acid. Their structural differentiation is crucial for accurate biological and pharmacological studies. The three most common isomers are:

  • Isochlorogenic Acid A (3,5-di-O-caffeoylquinic acid)

  • This compound (3,4-di-O-caffeoylquinic acid)

  • Isochlorogenic Acid C (4,5-di-O-caffeoylquinic acid)

This guide focuses on the analytical techniques used to confirm the structure of this compound.

Comparative Spectroscopic Data

The following tables summarize the key NMR and MS data for the unambiguous identification of this compound and its distinction from isomers a and c.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Isochlorogenic Acids a, b, and c in DMSO-d₆

ProtonThis compound (3,4-di-O-caffeoylquinic acid)Isochlorogenic Acid A (3,5-di-O-caffeoylquinic acid)Isochlorogenic Acid C (4,5-di-O-caffeoylquinic acid)
H-2ax2.15 (m)1.95 (m)2.05 (m)
H-2eq2.05 (m)1.85 (m)1.95 (m)
H-35.35 (m)5.15 (m)3.95 (m)
H-45.08 (br s)3.75 (m)5.18 (m)
H-54.15 (m)5.15 (m)5.08 (m)
H-6ax2.25 (m)2.10 (m)2.20 (m)
H-6eq2.00 (m)2.00 (m)2.10 (m)
H-2'7.05 (d, 2.0)7.03 (d, 2.0)7.04 (d, 2.0)
H-5'6.77 (d, 8.2)6.76 (d, 8.2)6.77 (d, 8.2)
H-6'6.98 (dd, 8.2, 2.0)6.96 (dd, 8.2, 2.0)6.97 (dd, 8.2, 2.0)
H-7'7.45 (d, 15.9)7.43 (d, 15.9)7.44 (d, 15.9)
H-8'6.25 (d, 15.9)6.18 (d, 15.9)6.20 (d, 15.9)
H-2''7.08 (d, 2.0)7.03 (d, 2.0)7.06 (d, 2.0)
H-5''6.79 (d, 8.2)6.76 (d, 8.2)6.78 (d, 8.2)
H-6''7.00 (dd, 8.2, 2.0)6.96 (dd, 8.2, 2.0)6.99 (dd, 8.2, 2.0)
H-7''7.50 (d, 15.9)7.43 (d, 15.9)7.48 (d, 15.9)
H-8''6.35 (d, 15.9)6.18 (d, 15.9)6.30 (d, 15.9)

Data compiled from various sources. Chemical shifts are approximate and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Isochlorogenic Acids a, b, and c in DMSO-d₆

CarbonThis compound (3,4-di-O-caffeoylquinic acid)Isochlorogenic Acid A (3,5-di-O-caffeoylquinic acid)Isochlorogenic Acid C (4,5-di-O-caffeoylquinic acid)
174.574.274.8
236.837.036.5
371.570.868.5
470.570.272.5
568.270.871.8
637.537.837.2
C=O175.5175.8175.2
1'125.8125.5125.9
2'115.2115.0115.3
3'145.5145.2145.6
4'148.8148.5148.9
5'116.2116.0116.3
6'121.8121.5121.9
7'145.2145.0145.4
8'114.5114.2114.6
C=O'166.2166.0166.3
1''125.8125.5126.0
2''115.2115.0115.4
3''145.5145.2145.7
4''148.8148.5149.0
5''116.2116.0116.4
6''121.8121.5122.0
7''145.2145.0145.5
8''114.5114.2114.7
C=O''165.8166.0165.9

Data compiled from various sources. Chemical shifts are approximate and may vary slightly based on experimental conditions.

Table 3: Key MS/MS Fragmentation Data for Isochlorogenic Acids a, b, and c (Negative Ion Mode)

Precursor Ion [M-H]⁻ (m/z)Product Ions (m/z)Isochlorogenic Acid IsomerInterpretation
515.12353.09, 191.05, 179.03, 161.02B (3,4-diCQA) Loss of a caffeoyl group (-162 Da) to yield m/z 353. Further fragmentation yields quinic acid (m/z 191), caffeic acid (m/z 179), and dehydrated caffeic acid (m/z 161). The relative intensity of the m/z 173 fragment is typically low.
515.12353.09, 191.05, 179.03, 173.04, 161.02A (3,5-diCQA) Loss of a caffeoyl group (-162 Da) to yield m/z 353. A prominent base peak at m/z 191 (quinic acid) is characteristic. The fragment at m/z 179 is also observed.
515.12353.09, 191.05, 173.04, 179.03C (4,5-diCQA) Loss of a caffeoyl group (-162 Da) to yield m/z 353. A characteristic feature is a more intense fragment ion at m/z 173 (dehydrated quinic acid) compared to the 3,5-isomer.

Fragmentation patterns can be influenced by instrument type and collision energy.

Experimental Workflow and Methodologies

The following diagram and protocols outline the key steps for the isolation and structural confirmation of this compound.

experimental_workflow cluster_extraction Extraction & Preliminary Purification cluster_purification Purification cluster_analysis Structural Confirmation plant_material Dried Lonicera japonica flowers extraction Methanol Extraction plant_material->extraction concentration Rotary Evaporation extraction->concentration suspension Suspension in Water concentration->suspension partition Ethyl Acetate Partition suspension->partition crude_extract Crude Isochlorogenic Acid Extract partition->crude_extract hsccc High-Speed Counter-Current Chromatography (HSCCC) crude_extract->hsccc hplc Preparative HPLC hsccc->hplc isolated_compound Isolated this compound hplc->isolated_compound nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) isolated_compound->nmr ms High-Resolution MS & MS/MS isolated_compound->ms structure_confirmed Confirmed Structure of This compound nmr->structure_confirmed ms->structure_confirmed logical_pathway cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis start Isolated Compound ms_analysis Acquire High-Resolution MS and MS/MS Data start->ms_analysis nmr_analysis Acquire ¹H, ¹³C, and 2D NMR Spectra start->nmr_analysis molecular_formula Determine Molecular Formula (C₂₅H₂₄O₁₂) ms_analysis->molecular_formula fragmentation_pattern Analyze Fragmentation Pattern (Loss of caffeoyl groups, etc.) ms_analysis->fragmentation_pattern ms_conclusion Consistent with a dicaffeoylquinic acid structure molecular_formula->ms_conclusion fragmentation_pattern->ms_conclusion final_confirmation Structure of this compound Confirmed ms_conclusion->final_confirmation signal_assignment Assign all proton and carbon signals nmr_analysis->signal_assignment connectivity Determine connectivity via COSY, HSQC, and HMBC signal_assignment->connectivity nmr_conclusion Confirm 3,4-di-O-caffeoylquinic acid structure connectivity->nmr_conclusion nmr_conclusion->final_confirmation

Safety Operating Guide

Proper Disposal of Isochlorogenic Acid B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of isochlorogenic acid b is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to manage the disposal of this compound and its contaminated materials in accordance with general safety protocols.

Hazard Profile and Safety Considerations

Before handling this compound for disposal, it is essential to be aware of its potential hazards. According to safety data sheets, this compound (also known as isochlorogenic acid A) is classified as a skin and eye irritant and may cause respiratory irritation[1]. It is also harmful if swallowed and is very toxic to aquatic life with long-lasting effects[2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Safety goggles with side-shields

  • Protective gloves (chemically resistant)

  • Impervious clothing (lab coat)

  • Suitable respirator if dust or aerosols are generated[2]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste and to dispose of it in accordance with all applicable local, state, and federal regulations[1]. Do not dispose of this compound down the drain or into the environment[2].

1. Waste Collection and Storage:

  • Segregation: Collect all waste containing this compound separately from other waste streams. This includes pure compound, solutions, and contaminated labware.

  • Labeling: Use a designated, clearly labeled, and sealed container for this compound waste. The label should include "Hazardous Waste," "this compound," and any other information required by your institution's environmental health and safety (EHS) office.

  • Storage: Store the waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Ensure the storage area is designated for hazardous chemical waste.

2. Handling Spills and Contaminated Materials:

  • In the event of a spill, prevent further leakage and keep the material away from drains or water courses.

  • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or a universal binder.

  • Decontaminate surfaces and equipment by scrubbing with alcohol.

  • Collect all contaminated materials (absorbent, gloves, wipes, etc.) and place them in the designated hazardous waste container for this compound.

3. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.

The following table summarizes the key disposal information:

ParameterGuidelineSource
Disposal Method Treat as hazardous chemical waste. Dispose of in accordance with local, state, and federal regulations.
Environmental Precautions Avoid release to the environment. Prevent entry into drains and water courses.
Spill Cleanup Absorb with inert material (e.g., diatomite), decontaminate surfaces with alcohol.
Incompatible Materials Strong oxidizing agents, strong acids/alkalis, strong reducing agents.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory aspects are considered.

Workflow for this compound Disposal cluster_prep Preparation cluster_collection Collection cluster_spill Spill Management cluster_final Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B E Contain Spill A->E C Use Designated, Labeled Waste Container B->C D Segregate from Other Waste C->D I Store Waste in a Safe, Ventilated Area D->I F Absorb with Inert Material E->F G Decontaminate Area with Alcohol F->G H Collect Contaminated Materials as Waste G->H H->C J Contact EHS for Pickup I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isochlorogenic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling of Isochlorogenic acid b, a polyphenolic compound with known antioxidant and anti-inflammatory properties. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Essential Safety and Personal Protective Equipment (PPE)

The primary hazards associated with this compound include potential skin, eye, and respiratory tract irritation. The following table summarizes the required personal protective equipment (PPE) and safety measures.

Equipment/ProcedureSpecificationRationale
Eye Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects eyes from dust particles and splashes of solutions containing the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected for integrity before each use and changed immediately if contaminated.Prevents skin contact and potential irritation or absorption.
Body Protection A laboratory coat must be worn at all times. For larger quantities or when generating dust, chemical-resistant overalls are recommended.Protects skin from accidental spills and contamination.
Respiratory Protection When handling the powder outside of a chemical fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.Minimizes the risk of inhaling fine particles, which may cause respiratory irritation.
Engineering Controls All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.Reduces the concentration of airborne particles and provides immediate decontamination facilities in case of exposure.
General Hygiene Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, smoking, or using the restroom. Do not eat, drink, or smoke in laboratory areas.Prevents accidental ingestion and cross-contamination.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for safety and efficiency.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically -20°C for long-term stability. Keep the container tightly sealed to prevent moisture absorption.

Preparation of Solutions
  • Solvent Selection: this compound is soluble in solvents such as ethanol, DMSO, and methanol. Refer to the product datasheet for specific solubility information.

  • Weighing: Weigh the required amount of powder in a chemical fume hood to minimize dust exposure.

  • Dissolution: Add the solvent to the powder slowly while stirring to ensure complete dissolution.

Experimental Use
  • Work Area: Conduct all experiments involving this compound within a designated and properly ventilated area, such as a chemical fume hood.

  • Spill Prevention: Use secondary containment (e.g., a tray) when handling solutions to contain any potential spills.

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of the hazardous waste in accordance with all applicable local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

In Case of a Spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

  • Clean: Clean the spill area with a suitable detergent and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This experiment assesses the antioxidant activity of this compound.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each this compound dilution to triplicate wells.

    • Add 50 µL of methanol to triplicate wells to serve as a negative control.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the this compound solution.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of this compound on a target enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a suitable buffer solution at the optimal pH for the target enzyme's activity.

    • Prepare a stock solution of the target enzyme in the assay buffer.

    • Prepare a stock solution of the enzyme's substrate in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the following to triplicate wells:

      • Assay buffer

      • This compound solution (or vehicle control)

      • Enzyme solution

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of this compound. Determine the percent inhibition relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

Visual Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Receiving Receiving and Inspection Storage Secure Storage (-20°C) Receiving->Storage Intact Package PPE Don Appropriate PPE Storage->PPE Weighing Weighing in Fume Hood PPE->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Experiment Conduct Experiment in Fume Hood Dissolution->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination Spill Spill or Exposure Experiment->Spill Waste_Collection Collect Hazardous Waste Decontamination->Waste_Collection Disposal Dispose via EHS Waste_Collection->Disposal Emergency_Response Follow Emergency Procedures Spill->Emergency_Response Emergency_Response->Decontamination After securing area

Caption: Workflow for the safe handling of this compound.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.